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  • Product: Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
  • CAS: 81633-30-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

This guide provides a comprehensive overview of the synthesis of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the core synthesis mechanism, field-proven experimental protocols, and a comparative analysis of various synthetic strategies.

Introduction: The Biginelli Reaction as the Core Synthetic Route

The primary and most efficient method for synthesizing ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives is the Biginelli reaction . First reported by Italian chemist Pietro Biginelli in 1891, this multicomponent reaction involves the acid-catalyzed cyclocondensation of three key starting materials: an aldehyde, a β-ketoester, and a urea or thiourea.[1] For the synthesis of the target molecule, the reactants are an aldehyde, ethyl acetoacetate, and thiourea. The choice of the aldehyde determines the substituent at the 4-position of the resulting dihydropyrimidine ring. While aliphatic aldehydes can be used, the reaction generally proceeds with higher yields when aromatic aldehydes are employed.[2] For the purpose of this guide, we will focus on the synthesis of a representative 4-aryl substituted analog, a common and well-documented variant.

The dihydropyrimidinone and dihydropyrimidinethione core structures are of significant pharmacological importance, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4] Notably, a closely related compound, Monastrol, is a well-known inhibitor of the mitotic kinesin Eg5, highlighting the therapeutic potential of this class of molecules.

The Core Mechanism: An Acid-Catalyzed Cascade

The Biginelli reaction proceeds through a series of acid-catalyzed steps. While several mechanisms have been proposed over the years, the most widely accepted pathway involves the formation of an N-acyliminium ion intermediate.[5][6] This mechanism provides a logical and evidence-based explanation for the formation of the final dihydropyrimidinethione product.

The key steps of the mechanism are as follows:

  • N-Acyliminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde with thiourea. This step forms a hemiaminal intermediate which then dehydrates to generate a highly electrophilic N-acyliminium ion. The acid catalyst plays a crucial role in activating the aldehyde carbonyl group and facilitating the dehydration step.[7]

  • Nucleophilic Attack by the Enol: Ethyl acetoacetate exists in equilibrium with its enol tautomer. The enol form acts as a nucleophile and attacks the electrophilic N-acyliminium ion. This is often the rate-determining step of the reaction.

  • Cyclization and Dehydration: Following the nucleophilic addition, the intermediate undergoes an intramolecular cyclization. The amino group of the thiourea moiety attacks the carbonyl group of the former β-ketoester. The resulting tetrahedral intermediate then dehydrates to yield the stable 3,4-dihydropyrimidin-2(1H)-thione ring system.

Below is a visual representation of the accepted iminium ion pathway for the Biginelli reaction leading to a 4-aryl-substituted dihydropyrimidinethione.

Biginelli_Mechanism Aldehyde Ar-CHO (Aromatic Aldehyde) Iminium [Ar-CH=N⁺H-C(S)-NH₂] N-Acyliminium Ion Aldehyde->Iminium + Thiourea, H⁺ - H₂O Thiourea H₂N-C(S)-NH₂ (Thiourea) EAA CH₃-C(O)-CH₂-COOEt (Ethyl Acetoacetate) Enol CH₃-C(OH)=CH-COOEt (Enol of EAA) EAA->Enol Tautomerization Catalyst H⁺ (Acid Catalyst) Adduct Open-chain ureide intermediate Iminium->Adduct + Enol Cyclic_Intermediate Cyclic Hemiaminal Intermediate Adduct->Cyclic_Intermediate Intramolecular Cyclization Product Ethyl 4-aryl-6-methyl-2-thioxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate Cyclic_Intermediate->Product - H₂O

Figure 1: Proposed Iminium Ion Mechanism for the Biginelli Reaction.

Experimental Protocols and Methodologies

The synthesis of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylates can be achieved through various protocols, including classical heating, microwave-assisted synthesis, and solvent-free conditions. The choice of method often depends on the desired reaction time, yield, and available laboratory equipment.

Representative Protocol: Synthesis of Ethyl 4-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a reliable method for the synthesis of a 4-phenyl substituted analog, which serves as an excellent model for the general synthesis of this class of compounds.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (3-4 drops)

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (10 mmol), and ethanol (10 mL).

  • Add 3-4 drops of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 2.5 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice (approximately 50 g) with stirring.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.[9]

  • Wash the solid with cold water to remove any unreacted starting materials and the acid catalyst.

  • Purify the crude product by recrystallization from hot ethanol to obtain the pure ethyl 4-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[10]

Characterization Data for a Representative Analog (Ethyl 4-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate):

  • ¹H NMR (CDCl₃, δ in ppm): 7.78 (bs, 1H, NH), 7.33-7.27 (m, 5H, Ar-H), 7.19 (bs, 1H, NH), 5.40 (s, 1H, CH), 4.09 (q, J=7.1 Hz, 2H, OCH₂), 2.35 (s, 3H, CH₃), 1.18 (t, J=7.1 Hz, 3H, OCH₂CH₃).[11]

  • IR (KBr, cm⁻¹): 3309, 3169 (N-H stretching), 1666 (C=O stretching), 1570 (C=C stretching).[12]

Comparative Analysis of Synthetic Conditions

The efficiency of the Biginelli reaction can be significantly influenced by the choice of catalyst and reaction conditions. Below is a summary of various reported methods for the synthesis of 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates.

CatalystSolventConditionsReaction TimeYield (%)Reference
Brønsted Acids
HClEthanolReflux2.5 - 4 h~85[8]
Succinic AcidSolvent-free70 °C30 min94[13]
Lewis Acids
NiCl₂·6H₂OSolvent-freeGrinding2-5 min92[14]
Yb(OTf)₃Solvent-free100 °C1 h91[5]
Other
NoneBall Milling750 rpm30 min>98[15]
MicrowaveSolvent-free300 W3-5 min~95

This data highlights a clear trend towards more environmentally friendly and efficient synthetic methodologies. Solvent-free conditions, particularly when combined with microwave irradiation or mechanical grinding (ball milling), offer significant advantages in terms of reduced reaction times, higher yields, and simplified work-up procedures.[15]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and purification of the target compounds.

Synthesis_Workflow cluster_synthesis One-Pot Synthesis cluster_purification Purification Reactants Aldehyde + Ethyl Acetoacetate + Thiourea Catalysis Acid Catalyst (Brønsted or Lewis) Reactants->Catalysis Reaction_Conditions Heating (Conventional or Microwave) or Mechanical Agitation Catalysis->Reaction_Conditions Crude_Product Crude Dihydropyrimidinethione Reaction_Conditions->Crude_Product Precipitation Precipitation in Ice Water Crude_Product->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS No. 81633-30-9). This heterocyclic compound, belonging to the thioxopyrimidine family, is a molecule of significant interest in medicinal chemistry due to its structural similarity to the core of various bioactive agents. This document delves into the synthetic routes, spectroscopic and crystallographic characteristics, and the mechanistic basis of its promising biological activities, including antimicrobial and anticancer properties. By synthesizing data from closely related analogs and established chemical principles, this guide aims to serve as a vital resource for researchers engaged in the exploration and utilization of this compound in drug discovery and development.

Introduction: The Significance of the Thioxopyrimidine Scaffold

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core. The dihydropyrimidinone (DHPM) scaffold and its thio-analogs are considered "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] The introduction of a sulfur atom at the C2 position, creating a thione group, significantly influences the electronic and steric properties of the molecule, often enhancing its biological activity compared to its oxo-analogs.

Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[2] Understanding the fundamental physicochemical properties of the parent compound is therefore crucial for the rational design and development of new therapeutic agents. This guide provides a detailed examination of these properties, offering both theoretical insights and practical experimental protocols.

Synthesis and Purification

The synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives is most commonly achieved through a variation of the Biginelli reaction. This one-pot, three-component condensation reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency and atom economy.

Synthetic Pathway: The Biginelli Condensation

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and a urea or thiourea. For the synthesis of the title compound, thiourea is utilized. The general reaction scheme is illustrated below. While many reported syntheses involve a substituted aldehyde at the C4 position, the synthesis of the unsubstituted parent compound would proceed similarly, potentially using formaldehyde or a synthetic equivalent, followed by an oxidation step to achieve the dihydropyrimidine level of unsaturation.

Biginelli Reaction for Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate reagents Ethyl Acetoacetate + Formaldehyde (or equivalent) + Thiourea intermediate Intermediate Adducts reagents->intermediate Condensation catalyst Acid Catalyst (e.g., HCl) catalyst->reagents cyclization Cyclization & Dehydration intermediate->cyclization Intramolecular Reaction product Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate cyclization->product

Caption: Synthetic workflow for Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.

Exemplary Experimental Protocol (Adapted from related syntheses)

This protocol is adapted from established procedures for the synthesis of analogous 4-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidines and can be optimized for the title compound.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent), an appropriate aldehyde (1 equivalent, e.g., 4-cyanobenzaldehyde for a related analog), and thiourea (1.5 equivalents).[5]

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. Introduce an acid catalyst, for example, a few drops of concentrated hydrochloric acid.[4]

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120°C) and maintain for several hours (e.g., 2.5 to 8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture onto crushed ice with stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration and washed with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.[1]

Physicochemical and Spectroscopic Characterization

The precise physicochemical properties of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate are not extensively reported in the literature. However, by examining data from closely related analogs, we can infer its expected characteristics.

General Properties
PropertyValue/DescriptionSource/Analogy
CAS Number 81633-30-9[6]
Molecular Formula C₈H₁₀N₂O₂S[7]
Molecular Weight 198.24 g/mol [2]
Appearance Expected to be a crystalline solid, likely white to pale yellow.Analogy to related compounds[8][9]
Melting Point Not explicitly reported. Analogs such as Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate melt at 226–230 °C.[1] The oxo-analog, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has a melting point of 206-210 °C.[8]
Solubility Thioxo derivatives generally exhibit good solubility in polar aprotic solvents like DMSO.[2] Recrystallization is often performed from ethanol, suggesting moderate solubility in this solvent.[1]
Spectroscopic Data Interpretation

The IR spectrum of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is expected to show characteristic absorption bands. For a related compound, Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the following peaks are observed: 3192 cm⁻¹ (N-H stretching), 1704 cm⁻¹ (C=O stretching of the ester), 1629 cm⁻¹ (C=C stretching), and 1164 cm⁻¹ (C-O stretching).[10] The C=S stretching vibration is typically observed in the range of 1200-1250 cm⁻¹.

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. Based on data from analogous compounds, the following resonances can be anticipated for the title compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃):[11][12]

  • ¹H NMR:

    • A triplet around 1.1-1.3 ppm (3H) and a quartet around 4.0-4.2 ppm (2H) corresponding to the ethyl ester group.

    • A singlet for the methyl group at C6 around 2.2-2.4 ppm (3H).

    • Broad singlets for the N-H protons, typically in the range of 7.5-10.5 ppm. The exact chemical shift will depend on the solvent and concentration.

    • A singlet for the proton at C4, if the tetrahydropyrimidine form is present, would appear around 5.1-5.5 ppm. For the dihydropyrimidine tautomer, this proton would be absent, and a vinylic proton signal might be observed.

  • ¹³C NMR:

    • Signals for the ethyl ester carbons around 14 ppm (-CH₃) and 60 ppm (-CH₂-).

    • The methyl group at C6 would resonate around 18 ppm.

    • The C=O of the ester group would be observed around 165 ppm.

    • The C=S carbon would appear further downfield, typically around 175-180 ppm.

    • Signals for the pyrimidine ring carbons would be in the aromatic/olefinic region.

The mass spectrum of thioxopyrimidine derivatives is characterized by the presence of the molecular ion peak (M⁺) and often an M+2 peak due to the natural abundance of the ³⁴S isotope.[13] The fragmentation pattern typically involves the loss of the ethyl group from the ester and subsequent fragmentation of the pyrimidine ring.[13]

Crystal Structure and Molecular Geometry

The crystal packing of these molecules is stabilized by a network of intermolecular hydrogen bonds, primarily involving the N-H protons and the oxygen of the carbonyl group or the sulfur of the thione group.[4][14] N-H···O and N-H···S hydrogen bonds are common motifs, leading to the formation of molecular chains or dimers.[14]

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_CS C=S A_NH->B_CS N-H···S Hydrogen Bond B_CO C=O A_NH->B_CO N-H···O Hydrogen Bond A_CS C=S A_CO C=O B_NH N-H

Caption: Common intermolecular hydrogen bonding in thioxopyrimidines.

Biological Activity and Mechanism of Action

The thioxopyrimidine scaffold is a key pharmacophore in a variety of biologically active compounds.

Anticancer Activity

Several dihydropyrimidinone and thione derivatives have demonstrated significant anticancer properties. One of the primary mechanisms of action is the inhibition of mitotic kinesin Eg5.[10] Eg5 is essential for the formation of the bipolar mitotic spindle during cell division, and its inhibition leads to cell cycle arrest and apoptosis. The thioxo-derivatives have been shown to be more potent Eg5 inhibitors than their oxo-counterparts.[10]

Another potential anticancer mechanism involves the inhibition of other key cellular proteins, such as tubulin. Some derivatives have been shown to inhibit tubulin polymerization, leading to disruption of the mitotic spindle and subsequent cell death.[15]

Antimicrobial Activity

Derivatives of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate have shown promising activity against a range of bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[2][16]

The proposed mechanism of antibacterial action for some pyrimidine derivatives involves the inhibition of the bacterial cell division protein FtsZ.[16] FtsZ is a crucial protein that forms a ring at the site of cell division, and its inhibition prevents bacterial replication. Other potential mechanisms include the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[17] The sulfur atom in the thioxopyrimidine ring is thought to play a key role in the interaction with biological targets, potentially through covalent bond formation with nucleophilic residues in enzymes.[2]

Conclusion and Future Perspectives

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Biginelli reaction allows for the generation of diverse chemical libraries for screening. While specific physicochemical data for the title compound is limited, analysis of its close analogs provides a solid foundation for its characterization and further investigation.

Future research should focus on obtaining high-resolution spectroscopic and crystallographic data for the parent compound to provide a more precise understanding of its properties. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular basis of its promising anticancer and antimicrobial activities. The insights gained from such studies will undoubtedly pave the way for the design of more potent and selective drug candidates based on the thioxopyrimidine core.

References

  • Current time information in Moffat County, US. Google.
  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinethiones). (n.d.). Academic Journals. Retrieved from [Link]

  • Mechanism of action of DHPMs as an anticancer agent. DHPM, dihydropyrimidinone. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023). MDPI. Retrieved from [Link]

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. (2023). PubMed. Retrieved from [Link]

  • Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione. (2025). ResearchGate. Retrieved from [Link]

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2025). ResearchGate. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[13]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel … (n.d.). ResearchGate. Retrieved from [Link]

  • Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. (n.d.). Bangladesh Journals Online. Retrieved from [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Dihydropyrimidinones Against Multiresistant Bacteria. (2022). Frontiers. Retrieved from [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • MECHANISMS OF ANTIMICROBIAL ACTION. (2017). YouTube. Retrieved from [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. Retrieved from [Link]

  • Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS 81633-30-9)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS 81633-30-9), a heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS 81633-30-9), a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) family. This document delves into the synthesis, mechanistic underpinnings, physicochemical properties, and spectroscopic characterization of this molecule. Furthermore, it explores the known and potential therapeutic applications of this class of compounds, with a particular focus on their relevance in drug discovery and development, including their anticancer and antimicrobial properties. Detailed, validated experimental protocols are provided to facilitate further research and application.

Introduction: The Significance of the Dihydropyrimidine Scaffold

The dihydropyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Compounds bearing this heterocyclic system have demonstrated a wide spectrum of biological effects, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The thioxo-substituted dihydropyrimidines, in particular, have garnered significant interest due to their potential as therapeutic agents. Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate serves as a key exemplar of this class, offering a versatile platform for the development of novel drug candidates. Its structure, featuring a reactive thione group and an ethyl carboxylate ester, allows for a multitude of chemical modifications to modulate its biological activity.

Synthesis and Mechanistic Insights: The Biginelli Reaction

The primary and most efficient route for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is the Biginelli reaction, a one-pot, three-component condensation.[3][4] This reaction typically involves an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and a urea or thiourea derivative.

Reaction Mechanism

The mechanism of the Biginelli reaction is believed to proceed through a series of acid-catalyzed steps. The initial and often rate-determining step is the condensation of the aldehyde with thiourea to form an acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the ethyl acetoacetate. Subsequent cyclization and dehydration yield the final dihydropyrimidine product. The use of an acid catalyst is crucial for promoting the formation of the reactive intermediates.

Diagram: Proposed Mechanism of the Biginelli Reaction

Biginelli_Mechanism aldehyde Aldehyde iminium Acyliminium Ion (Intermediate) aldehyde->iminium Condensation (+ Thiourea, H+) thiourea Thiourea thiourea->iminium adduct Open-chain Adduct iminium->adduct enol Ethyl Acetoacetate (Enol form) enol->adduct Nucleophilic Attack dhpm Dihydropyrimidine (Final Product) adduct->dhpm Cyclization & Dehydration

Caption: A simplified workflow of the Biginelli reaction mechanism.

Detailed Experimental Protocol

This protocol outlines a robust method for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.

Materials:

  • Ethyl acetoacetate

  • Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Acetic Acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (0.01 mol) in ethanol (50 mL).

  • To this solution, add ethyl acetoacetate (0.01 mol) and concentrated hydrochloric acid (5 mL).

  • Heat the reaction mixture to reflux at 80°C and maintain for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water and quench with acetic acid.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove any remaining impurities.

  • The crude product can be further purified by recrystallization from ethanol.

  • Dry the purified product under vacuum to obtain Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate as a crystalline solid.

Expected Yield: Approximately 53%.[3]

Physicochemical and Spectroscopic Characterization

A thorough characterization of the synthesized compound is essential for confirming its identity and purity.

Physicochemical Properties
PropertyValue/ObservationSource
Molecular Formula C₈H₁₀N₂O₂S[3]
Molecular Weight 198.24 g/mol [3]
Appearance White to off-white crystalline powder[5]
Melting Point Analogs decompose at 216-220°C[3]
Solubility Soluble in polar aprotic solvents like DMSO[3]
Spectroscopic Data

The structural elucidation of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is confirmed by various spectroscopic techniques. The following data is based on closely related analogs and published spectra.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.10 (t, 3H, -OCH₂CH₃)

    • δ 2.32 (s, 3H, -CH₃)

    • δ 4.10 (q, 2H, -OCH₂CH₃)

    • δ 5.25 (s, 1H, -CH-)

    • δ 7.59 (s, 1H, -NH-)

    • δ 9.58 (s, 1H, -NH-)[6]

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 14.5, 18.8, 54.7, 60.3, 101.1, 126.2, 127.4, 128.2, 143.3, 145.1, 153.2, 165.8, 174.1[6][7]

  • Infrared (IR, KBr, cm⁻¹):

    • ~3340 (N-H stretching)

    • ~2979 (C-H stretching)

    • ~1670 (C=O stretching, ester)

    • ~1597 (C=C stretching)

    • ~1122 (C-O stretching)[7]

  • Mass Spectrometry (MS):

    • m/z: 277.1011 [M+H]⁺ (for a closely related phenyl-substituted analog)[6]

Applications in Drug Discovery and Development

The dihydropyrimidine scaffold, and specifically thioxo-derivatives, are of significant interest to drug development professionals due to their wide range of biological activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of dihydropyrimidine derivatives.[3] These compounds have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.[3] The proposed mechanism of action often involves the inhibition of critical enzymes involved in cell proliferation or the induction of apoptosis. For instance, some dihydropyrimidines act as mitotic kinesis Eg5 inhibitors, leading to cell cycle arrest and apoptosis.[7] The thione group at the 2-position is believed to play a crucial role in the biological activity, potentially through interactions with cellular targets.[3]

Diagram: Potential Anticancer Mechanism of Action

Anticancer_Pathway DHPM Dihydropyrimidine (e.g., CAS 81633-30-9) Eg5 Mitotic Kinesin Eg5 DHPM->Eg5 Inhibition Microtubule Microtubule Dynamics Eg5->Microtubule Regulates CellCycle Cell Cycle Arrest Microtubule->CellCycle Essential for Mitosis Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Illustrative pathway of Eg5 inhibition by dihydropyrimidines.

Antimicrobial Activity

Derivatives of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate have demonstrated significant antibacterial and antifungal activities.[3] Studies have shown efficacy against strains such as Staphylococcus aureus and Candida albicans.[3] The mechanism of antimicrobial action is thought to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the various substituents on the dihydropyrimidine ring are critical for their antimicrobial potency.

Conclusion and Future Directions

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a synthetically accessible and highly versatile heterocyclic compound with a promising pharmacological profile. The robust and efficient Biginelli reaction allows for the straightforward synthesis of this core scaffold, which can be further functionalized to generate a diverse library of analogs for structure-activity relationship studies. While the broader class of dihydropyrimidines has shown significant potential as anticancer and antimicrobial agents, further in-depth in vitro and in vivo studies specifically on Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate are warranted to fully elucidate its therapeutic potential. Future research should focus on optimizing the synthesis, exploring novel derivatives, and conducting comprehensive biological evaluations to pave the way for the development of new and effective therapeutic agents based on this privileged scaffold.

References

  • The Royal Society of Chemistry. Supporting Information. ([Link])

  • National Center for Biotechnology Information. Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ([Link])

  • The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. ([Link])

  • The Royal Society of Chemistry. Supporting Information. ([Link])

  • ResearchGate. A convenient synthesis by microwave assisted high-speed and antibacterial activity of ethyl-4-aryl-6-methyl-2-oxo (or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives without solvent. ([Link])

  • MDPI. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ([Link])

  • JETIR. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. ([Link])

  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. ([Link])

  • National Center for Biotechnology Information. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. ([Link])

  • ResearchGate. Ethyl 1-(2-hydroxyethyl)-6-methyl-2-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carboxylate. ([Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 710693, Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ([Link])

  • News of Pharmacy. Synthesis and the antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives. ([Link])

  • MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ([Link])

  • ResearchGate. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ([Link])

  • National Center for Biotechnology Information. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ([Link])

  • Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. ([Link])

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates. ([Link])

  • ResearchGate. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. ([Link])

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. ([Link])

  • National Center for Biotechnology Information. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. ([Link])

  • ResearchGate. In vitro and in silico biological studies of novel thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. ([Link])

  • Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H). ([Link])

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Exploratory

A Guide to the Spectral Analysis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

The core of this guide is built upon the foundational spectroscopic techniques of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Each section will not...

Author: BenchChem Technical Support Team. Date: January 2026

The core of this guide is built upon the foundational spectroscopic techniques of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Each section will not only present the predicted data but also delve into the rationale behind the expected spectral features, thereby providing a robust framework for spectral interpretation.

Molecular Structure and Expected Mass Spectrometry Data

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate possesses a molecular formula of C₈H₁₂N₂O₂S and a monoisotopic mass of approximately 200.06 g/mol . Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus offering insights into its elemental composition and structure.

Predicted Mass Spectrum
Parameter Predicted Value Interpretation
Molecular Ion (M⁺) m/z ≈ 200Corresponds to the mass of the intact molecule.
[M+H]⁺ m/z ≈ 201Protonated molecule, commonly observed in soft ionization techniques like ESI.
[M+Na]⁺ m/z ≈ 223Sodium adduct, also common in ESI-MS.
Key Fragments See fragmentation analysisResult from the cleavage of specific bonds within the molecule.
Fragmentation Pathway

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, key fragmentation pathways are expected to involve the loss of the ethyl ester group and cleavage of the dihydropyrimidine ring.

M [C8H12N2O2S]+• m/z = 200 F1 Loss of •OC2H5 m/z = 155 M->F1 - 45 F2 Loss of C2H5 m/z = 171 M->F2 - 29 F3 Loss of C2H4 (McLafferty Rearrangement) m/z = 172 M->F3 - 28 cluster_nmr NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolution in deuterated solvent, e.g., DMSO-d6) H1_NMR ¹H NMR Acquisition (Pulse sequence, acquisition time) SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition (Proton decoupled, relaxation delay) SamplePrep->C13_NMR DataProcessing Data Processing (Fourier transform, phasing, baseline correction) H1_NMR->DataProcessing C13_NMR->DataProcessing Interpretation Spectral Interpretation (Chemical shift, integration, multiplicity, correlation) DataProcessing->Interpretation

Caption: A generalized workflow for acquiring and interpreting NMR spectra.

Experimental Protocols

Synthesis via Biginelli Reaction

The synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its analogues is commonly achieved through the Biginelli reaction. [1]This is a one-pot multicomponent reaction involving an aldehyde (or in this case, formaldehyde or a synthetic equivalent), a β-ketoester (ethyl acetoacetate), and thiourea. [2] Step-by-step methodology:

  • A mixture of ethyl acetoacetate, an aldehyde (e.g., paraformaldehyde), and thiourea in a suitable solvent (e.g., ethanol) is prepared.

  • A catalytic amount of acid (e.g., HCl) is added. [1]3. The reaction mixture is refluxed for several hours.

  • Upon cooling, the product precipitates and can be collected by filtration.

  • Recrystallization from a suitable solvent (e.g., ethanol) is performed to purify the product.

Conclusion

The structural elucidation of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate relies on the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides a predictive framework for the interpretation of the spectral data of this compound, based on the analysis of closely related analogues and fundamental spectroscopic principles. For researchers in the field, this information serves as a valuable reference for the synthesis and characterization of novel dihydropyrimidine derivatives.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

  • MDPI. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Retrieved from [Link]

  • Bangladesh Journals Online. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel…. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to the Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate via the Biginelli Reaction

For Researchers, Scientists, and Drug Development Professionals Executive Summary The Biginelli reaction, a one-pot three-component condensation, stands as a cornerstone in heterocyclic chemistry, enabling the efficient...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Biginelli reaction, a one-pot three-component condensation, stands as a cornerstone in heterocyclic chemistry, enabling the efficient synthesis of dihydropyrimidinones (DHPMs) and their thio-analogs.[1][2] These scaffolds are of paramount importance in medicinal chemistry, exhibiting a wide array of biological activities.[3][4][5] This guide provides an in-depth technical overview of the synthesis of a specific, high-value derivative, Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This compound serves as a crucial building block for the development of novel therapeutic agents.[4][6] We will delve into the mechanistic intricacies of the reaction, provide a detailed and validated experimental protocol, explore optimization strategies, and outline comprehensive characterization techniques. This document is designed to be a practical and authoritative resource for researchers and professionals in the field of drug discovery and organic synthesis.

Introduction to the Biginelli Reaction: A Historical and Mechanistic Perspective

Historical Context

In 1891, the Italian chemist Pietro Biginelli first reported the acid-catalyzed cyclocondensation reaction of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones.[4][6][7] This multicomponent reaction (MCR) has since become a powerful tool in organic synthesis due to its operational simplicity and the biological significance of its products.[4][8]

Core Principles

The Biginelli reaction is a classic example of a one-pot synthesis where three starting materials react to form a complex product in a single step.[1][2] For the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, the reactants are an aromatic aldehyde, ethyl acetoacetate, and thiourea. The reaction is typically catalyzed by a Brønsted or Lewis acid.[3][7]

Mechanistic Insights

The currently accepted mechanism for the Biginelli reaction involves a series of bimolecular reactions.[7] The key steps are:

  • Aldehyde-Urea/Thiourea Condensation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion intermediate. This is often the rate-determining step.[7]

  • Nucleophilic Addition: The enol form of ethyl acetoacetate then acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the stable dihydropyrimidine ring system.[7]

Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: A Practical Workflow

Reagents and Materials
  • Substituted Benzaldehyde (e.g., 4-cyanobenzaldehyde, 2-fluorobenzaldehyde)

  • Ethyl Acetoacetate

  • Thiourea

  • Catalyst (e.g., HCl, NH4Cl, p-Toluenesulfonic acid)

  • Solvent (e.g., Ethanol, Acetic Acid, DMF)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Recrystallization solvents (e.g., Ethanol)

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific substituted benzaldehyde used.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol).[9]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol%).[9][10]

  • Reaction Conditions: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 8 hours depending on the substrates and catalyst used.[9][11]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, concentrate the solution under reduced pressure to induce precipitation.[9]

  • Purification: Collect the solid product by filtration and wash it with cold ethanol followed by water.[11] Further purification can be achieved by recrystallization from a suitable solvent, typically ethanol.[11][12]

Process Flow Diagram

Caption: Synthesis workflow for the target molecule.

Optimizing Reaction Parameters: A Data-Driven Approach

The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes key parameters that can be optimized.

ParameterVariationEffect on Reaction
Catalyst Brønsted Acids (HCl, H₂SO₄), Lewis Acids (FeCl₃, ZnCl₂), OrganocatalystsCatalyst choice significantly impacts reaction rate and yield. Lewis acids are often more efficient.[7][13]
Solvent Ethanol, Acetonitrile, DMF, Solvent-freePolar solvents generally favor the reaction. Solvent-free conditions can lead to higher yields and are environmentally friendly.[9]
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate, but can also lead to side product formation.[9]
Reaction Time 1 to 24 hoursOptimal time depends on the reactivity of the substrates and the catalyst used. Monitoring by TLC is crucial.[9]
Stoichiometry Equimolar or excess of one reactantA slight excess of thiourea is often used to drive the reaction to completion.[9]

Characterization and Analysis of the Final Product

Confirmation of the structure and purity of the synthesized Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is essential.

Spectroscopic Techniques
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals include those for the ethyl ester, the methyl group on the pyrimidine ring, the C4-proton, and the NH protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule. Key signals include the thiocarbonyl (C=S), the ester carbonyl (C=O), and the carbons of the pyrimidine ring and substituents.[5]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Characteristic peaks include N-H stretching, C=O stretching of the ester, and C=S stretching.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula.[5]

Physical Properties
  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Appearance: Typically a crystalline solid.

  • Solubility: Generally soluble in common organic solvents like DMSO and DMF.[14]

Troubleshooting and Common Pitfalls

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Inactive catalyst, suboptimal temperature or time, impure reagents, steric hindrance.[9]Screen different catalysts and optimize their loading.[9] Monitor the reaction by TLC to determine the optimal time and temperature.[9] Ensure high purity of starting materials. For sterically hindered substrates, prolong the reaction time.[9]
Side Product Formation Excessively high temperature, incorrect stoichiometry.Lower the reaction temperature. Optimize the ratio of reactants.
Purification Difficulties Oily product, co-precipitation of impurities.Try different recrystallization solvents or solvent mixtures. Column chromatography may be necessary.

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Reagent Handling: Substituted benzaldehydes can be irritating. Thiourea is a suspected carcinogen. Handle all chemicals with care and consult their Safety Data Sheets (SDS).

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and solid waste should be collected in separate, labeled containers.

Conclusion and Future Outlook

The Biginelli reaction provides a robust and efficient route for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives. By understanding the reaction mechanism and optimizing key parameters, high yields of the desired product can be achieved. This heterocyclic scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and the methodologies described in this guide will aid researchers in their efforts to develop novel and effective drugs.

References

  • A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016). ResearchGate. [Link]

  • Chandravarkar, A., Aneeja, T. A., & Anilkumar, G. (2023). Advances in Biginelli reaction: A comprehensive review. Journal of Heterocyclic Chemistry. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]

  • A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines. Chemical Communications (RSC Publishing). [Link]

  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (2014). PubMed Central. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). PubMed Central. [Link]

  • A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. (2020). MDPI. [Link]

  • Biginelli Reaction: A Green Perspective. (2012). ResearchGate. [Link]

  • Optimization of the enantioselective Biginelli reaction conditions. ResearchGate. [Link]

  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (2020). MDPI. [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Journal of Synthetic Chemistry. [Link]

  • Reaction of ethylacetoacetate, benzaldehyde and urea in presence of different amounts of TMSPTPOSA. ResearchGate. [Link]

  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. [Link]

  • Green Synthesis and Characterization of Dihydropyrimidinone Derivatives using Fruit Juice. (2019). Journal of Current Pharma Research. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones/thiones (DHPMs). ResearchGate. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. [Link]

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (2025). Journal of Internal Medicine & Pharmacology. [Link]

  • Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. (2015). PubMed Central. [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018). MDPI. [Link]

  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. ResearchGate. [Link]

  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2009). NIH. [Link]

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  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.org. [Link]

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  • Jagwani, S., & Joshi, S. (2014). Green Techniques for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

  • Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. (2019). Pharmacia. [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2019). MDPI. [Link]

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Exploratory

The Therapeutic Potential of Thioxopyrimidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Thioxopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry Thioxopyrimidine derivatives, heterocyclic compounds characterized by a pyrimidine ring bearing a sulfur atom at the C2 position...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thioxopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Thioxopyrimidine derivatives, heterocyclic compounds characterized by a pyrimidine ring bearing a sulfur atom at the C2 position, represent a cornerstone in modern medicinal chemistry.[1] This structural motif is considered "privileged" due to its ability to interact with a wide array of biological targets, leading to a diverse pharmacological profile. These derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] The introduction of a thio group enhances the molecule's chemical reactivity and potential for further functionalization, providing a versatile platform for the development of novel therapeutics.[1] This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic mechanisms of thioxopyrimidine derivatives, tailored for researchers and professionals in drug development.

Anticancer Activity: Targeting Key Signaling Pathways

Thioxopyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines, including leukemia, colon, breast, and prostate cancer.[1][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, generation of oxidative stress, and induction of mitotic catastrophe.[5]

Mechanism of Action: Inhibition of STAT3 Signaling

A key mechanism underlying the anticancer effects of many thioxopyrimidine derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion.[7][8] Certain thioxopyrimidine derivatives have been shown to potently inhibit the IL-6-induced phosphorylation and activation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation, such as Bcl-xL and Cyclin D1.[6][9][10]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R GP130 gp130 IL6R->GP130 Dimerization JAK JAK GP130->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation and Binding Thioxopyrimidine Thioxopyrimidine Derivative Thioxopyrimidine->JAK Inhibition Transcription Gene Transcription (e.g., Bcl-xL, Cyclin D1) DNA->Transcription Cell Proliferation & Survival Cell Proliferation & Survival Transcription->Cell Proliferation & Survival IL6 IL-6 IL6->IL6R Binding HIV_RT_Inhibition cluster_virus HIV Virion cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration into\nHost Genome Integration into Host Genome Viral_DNA->Integration into\nHost Genome Thioxopyrimidine Thioxopyrimidine (NNRTI) Thioxopyrimidine->RT Allosteric Inhibition

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by NNRTIs.

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [11] Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). [12]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL. [12]3. Inoculation: Add the microbial inoculum to each well of the microtiter plate. [12]4. Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Thioxopyrimidine derivatives have also been recognized for their significant anti-inflammatory properties. [13][14]This activity is often attributed to their ability to inhibit key enzymes in the inflammatory pathway.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of the anti-inflammatory action of certain thioxopyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [15][16]COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [17][18]By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins at the site of inflammation with potentially fewer gastrointestinal side effects associated with non-selective COX inhibitors. [16]

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thioxopyrimidine Thioxopyrimidine Derivative Thioxopyrimidine->COX2 Inhibition PLA2 Phospholipase A2

Caption: Inhibition of the COX-2 pathway by thioxopyrimidine derivatives.

Synthesis of Thioxopyrimidine Derivatives: A General Overview

A common and efficient method for the synthesis of 2-thioxopyrimidine derivatives is through a one-pot reaction involving the condensation of a β-ketoester or its equivalent with thiourea in the presence of a base. [13][19]

General Synthetic Protocol
  • Reaction Setup: A mixture of an appropriate aldehyde, ethyl cyanoacetate, and thiourea is prepared in a suitable solvent, such as ethanol. [11]2. Base Catalysis: A catalytic amount of a base, such as potassium carbonate or potassium hydroxide, is added to the mixture. [11][20]3. Reaction Conditions: The reaction mixture is typically refluxed for several hours.

  • Workup and Purification: After cooling, the reaction mixture is poured into ice water and acidified. The resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to yield the purified 2-thioxopyrimidine derivative. [21] Characterization of the synthesized compounds is performed using various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, along with elemental analysis. [5][13]

Conclusion and Future Directions

Thioxopyrimidine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. Furthermore, in-depth preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising molecules in the treatment of cancer, infectious diseases, and inflammatory disorders.

References

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  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

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  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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  • Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. (n.d.). Journal of Microbiology and Biotechnology. Retrieved from [Link]

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  • Thienopyrimidine. (2022). MDPI. Retrieved from [Link]

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  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. (2019). PubMed. Retrieved from [Link]

  • Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]

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  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. (n.d.). MDPI. Retrieved from [Link]

  • Nucleoside and Nucleotide Reverse Transcriptase Inhibitors. (n.d.). Medical Pharmacology. Retrieved from [Link]

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  • Targeting STAT3 in Cancer with Nucleotide Therapeutics. (n.d.). MDPI. Retrieved from [Link]

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Foundational

Solubility Profile of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 6-methyl-2-thioxo-1,2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide establishes a predictive solubility framework based on the known behavior of structurally analogous compounds, such as thiouracil and dihydropyrimidine derivatives. We delve into the theoretical principles governing its solubility in various organic and aqueous solvent systems and provide detailed, field-proven experimental protocols for accurate solubility determination. This document is intended to be an essential resource for researchers in drug discovery and development, offering both predictive insights and practical methodologies for characterizing this promising molecule.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from its synthesis and purification to its formulation and in vivo bioavailability. For Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a compound with potential therapeutic applications, understanding its solubility is a foundational step in its development pathway. Dihydropyrimidinones and their thione analogues are known for a wide range of pharmacological activities, but their often-poor aqueous solubility can present a significant hurdle in clinical development[1][2]. This guide aims to equip the researcher with the necessary tools to both predict and experimentally determine the solubility of this compound, thereby accelerating its research and development trajectory.

Predicted Solubility Profile

Based on the general characteristics of related thiouracil and dihydropyrimidine derivatives, a qualitative prediction of solubility for Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can be made. The molecule's structure, featuring a polar pyrimidine core with hydrogen bond donors and acceptors, alongside a relatively non-polar ethyl ester group, suggests a nuanced solubility profile.

Organic Solvents

Compounds with similar structures, like propylthiouracil and 4-thiouracil, exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol[3][4]. This is attributed to the ability of these solvents to disrupt the crystal lattice of the solid and engage in favorable dipole-dipole interactions and hydrogen bonding.

Expected Solubility Trend in Organic Solvents: DMSO > DMF > Ethanol > Methanol > Acetone > Ethyl Acetate > Chloroform

Aqueous Systems

The solubility of thiouracil derivatives in aqueous solutions is generally low[1][2]. The presence of the non-polar ethyl group and the methyl group on the pyrimidine ring of the target compound is expected to further decrease its water solubility compared to simpler thiouracils. The dissolution process in water is likely endothermic, meaning solubility will increase with temperature[1].

Effect of pH

The thioxo-pyrimidine core contains ionizable protons, suggesting that the solubility of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate will be pH-dependent. In alkaline solutions, the compound is expected to deprotonate, forming a more soluble salt. Conversely, in acidic conditions, its solubility is likely to remain low.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and validated experimental methods. The shake-flask method is a widely accepted and reliable technique for this purpose[5][6].

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard in the pharmaceutical industry[5][7].

Materials:

  • Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol)

  • 2 mL screw-cap vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the solid compound to a 2 mL vial. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[8].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to pellet the remaining solid.

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining micro-particles.

  • Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (HPLC or UV-Vis spectrophotometry).

Self-Validation and Trustworthiness

To ensure the reliability of the results, the following checks should be integrated into the protocol:

  • Time to Equilibrium: Perform the experiment at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.

  • Solid State Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to ensure that no polymorphic transformation or solvate formation has occurred during the experiment[1].

  • Mass Balance: Compare the initial mass of the compound with the sum of the dissolved and undissolved amounts to check for any degradation.

Analytical Quantification

Accurate quantification of the dissolved solute is paramount for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying pyrimidine derivatives[9].

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol[10].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., around 275 nm for similar pyrimidine derivatives)[11][12].

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

UV-Vis Spectrophotometry

For a rapid estimation, UV-Vis spectrophotometry can be employed, provided the compound has a distinct chromophore and the solvent does not interfere with the measurement[11][12].

Procedure:

  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax). For similar pyrimidine structures, this is often around 275 nm[11].

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted filtrate from the solubility experiment and determine the concentration from the calibration curve.

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate at 25 °C

Solvent SystemPredicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mM)
WaterVery LowTo be determinedTo be determined
0.1 N HClVery LowTo be determinedTo be determined
PBS (pH 7.4)LowTo be determinedTo be determined
EthanolModerateTo be determinedTo be determined
DMSOHighTo be determinedTo be determined
DMFHighTo be determinedTo be determined

Note: The "Predicted Solubility" is qualitative, based on the behavior of structurally similar compounds.

Visualizing the Workflow

A clear workflow diagram can aid in understanding the experimental process.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid B Add solvent A->B C Shake at constant temp (24-48h) B->C D Centrifuge C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC/UV-Vis F->G H H G->H Solubility Data

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. While predictions based on analogous structures offer valuable initial insights, precise and reliable data can only be obtained through rigorous experimental work as detailed in this document. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, trustworthy data. Future work should focus on generating comprehensive experimental data across a wider range of solvents and pH values, and investigating the thermodynamic parameters of the dissolution process. Such data will be invaluable for the rational design of formulations and the successful progression of this compound through the drug development pipeline.

References

  • ResearchGate. (n.d.). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. [Link]

  • National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • Florida Gulf Coast University. (n.d.). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. [Link]

  • MDPI. (n.d.). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • ResearchGate. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • International Journal of Current Science Publication. (2022). Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. [Link]

  • ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • PubMed Central. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]

  • ResearchGate. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • RSC Publishing. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • PubMed. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • PubMed Central. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

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  • PubChem. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. [Link]

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Exploratory

An In-depth Technical Guide to Tautomerism in 2-Thioxo-1,2-dihydropyrimidines

For Researchers, Scientists, and Drug Development Professionals Abstract Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a phenomenon of profound significance in the field of medic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a phenomenon of profound significance in the field of medicinal chemistry. This is particularly true for heterocyclic systems such as 2-thioxo-1,2-dihydropyrimidines, a scaffold present in numerous biologically active compounds. The position of the tautomeric equilibrium can dramatically influence the molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. Consequently, this has a direct impact on its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive exploration of the core principles of tautomerism in 2-thioxo-1,2-dihydropyrimidines, detailing the structural nuances of the predominant tautomeric forms and the intricate interplay of factors that govern their equilibrium. We will delve into the state-of-the-art experimental and computational methodologies employed to characterize these tautomers, offering field-proven insights into experimental design and data interpretation. The ultimate aim is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to understand, predict, and potentially manipulate tautomerism in this important class of molecules to optimize drug design and efficacy.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism involves the migration of a proton, typically accompanied by a shift in double bonds. In the context of 2-thioxo-1,2-dihydropyrimidines, this dynamic process gives rise to several potential tautomeric forms, primarily the thione-thiol and amino-imino types. The biological activity of these compounds is often contingent on the presence of a specific tautomer that can effectively interact with a biological target, such as an enzyme or a receptor.[1] Therefore, a thorough understanding of the tautomeric landscape is not merely an academic exercise but a critical component of rational drug design. Mischaracterization of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) studies and ultimately, the failure of promising drug candidates.

The Tautomeric Landscape of 2-Thioxo-1,2-dihydropyrimidines

The core structure of 2-thioxo-1,2-dihydropyrimidine allows for two primary types of prototropic tautomerism:

  • Thione-Thiol Tautomerism: This involves the migration of a proton between the nitrogen atom at position 1 (or 3) and the exocyclic sulfur atom at position 2. This results in an equilibrium between the thione (lactam) form and the thiol (latim) form.

  • Amino-Imino Tautomerism: When an amino group is present at position 4 (or 6), a further tautomeric equilibrium exists between the amino and imino forms.

The interplay of these equilibria can lead to a complex mixture of tautomers in solution. The relative stability of each tautomer is dictated by a delicate balance of electronic and steric effects, as well as interactions with the surrounding environment.[2]

Thione-Thiol Equilibrium

Generally, in the case of six-membered heterocyclic rings like pyrimidines, the thione form is favored over the thiol form in solution.[3] This preference is influenced by factors such as aromaticity and the polarity of the solvent.[3][4]

Tautomerism cluster_thione Thione Form cluster_thiol Thiol Form Thione Thiol Thione->Thiol H⁺ migration

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be significantly influenced by several factors:

  • Solvent Polarity: Polar solvents tend to stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[5][6][7] Conversely, in nonpolar solvents, the less polar thiol form may be more prevalent.[6][7]

  • pH: The ionization state of the molecule can favor one tautomer over another. Spectroscopic and potentiometric evidence suggests that at physiological pH, equilibrium often favors tautomers with a hydrogen atom on a nitrogen atom.[6]

  • Substituents: The electronic nature of substituents on the pyrimidine ring can alter the relative acidities of the N-H and S-H protons, thereby shifting the equilibrium.

  • Concentration: In some cases, self-association through hydrogen bonding can favor the thione form, and this effect can be concentration-dependent.[5][6]

  • Temperature: Changes in temperature can affect the equilibrium constant of the tautomerization process.[8]

Synthesis of 2-Thioxo-1,2-dihydropyrimidines

The synthesis of the 2-thioxo-1,2-dihydropyrimidine scaffold is often achieved through the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and thiourea.[9][10][11][12] This versatile reaction allows for the introduction of a wide range of substituents, facilitating the generation of diverse chemical libraries for biological screening.[9][11][13]

General Synthetic Protocol (Biginelli Reaction)

A typical procedure involves the reaction of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and thiourea in the presence of an acid catalyst.

Biginelli_Reaction Reactants Aldehyde + β-Ketoester + Thiourea Product 2-Thioxo-1,2-dihydropyrimidine Reactants->Product Cyclocondensation Catalyst Acid Catalyst (e.g., HCl, CAN) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Experimental Characterization of Tautomers

A multi-pronged approach utilizing various spectroscopic and analytical techniques is essential for the unambiguous characterization of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[8][14][15][16][17] The slow rate of interconversion between tautomers on the NMR timescale often allows for the observation of distinct signals for each species.[15]

Key Observables:

  • Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. Significant differences in the chemical shifts of ring protons and carbons can be observed between the thione and thiol forms.[17]

  • Coupling Constants: One-bond coupling constants can also provide valuable information about the tautomeric state.[17]

  • Integration: The relative concentrations of the tautomers can be determined by integrating the signals corresponding to each form.[15][17]

Illustrative Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the 2-thioxo-1,2-dihydropyrimidine derivative in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature on a high-field NMR spectrometer. For complex spectra, 2D NMR techniques such as HSQC and HMBC can be employed for unambiguous signal assignment.

  • Data Analysis:

    • Identify and assign the resonances for each tautomer present.

    • Integrate non-overlapping signals corresponding to each tautomer.

    • Calculate the mole fractions and the equilibrium constant (KT = [thiol]/[thione]).

  • Variable Temperature (VT) NMR: To study the thermodynamics of the equilibrium, acquire spectra at different temperatures. A plot of ln(KT) versus 1/T (van't Hoff plot) can yield the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for monitoring changes in the electronic absorption spectra of tautomers in different solvents.[18][19][20] The distinct electronic structures of the thione and thiol forms give rise to different absorption maxima (λmax).[6][7]

Key Observations:

  • Solvatochromic Shifts: The position of the λmax can shift depending on the polarity of the solvent, providing insights into which tautomer is stabilized.[18][19] The more polar thione form is often preferentially stabilized in more polar solvents.[5]

  • Isosbestic Points: In a series of spectra where the tautomeric equilibrium is systematically shifted (e.g., by changing solvent composition), the presence of an isosbestic point indicates a two-component equilibrium.

Illustrative Experimental Protocol for UV-Vis Analysis:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).

  • Sample Preparation: Prepare dilute solutions of the compound in each solvent to avoid aggregation.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.

  • Data Interpretation: Analyze the changes in λmax and the overall spectral profile as a function of solvent polarity to infer the predominant tautomeric form in each environment.[20]

Technique Information Gained Advantages Limitations
NMR Spectroscopy Quantitative ratio of tautomers, structural information.[15][17]Provides detailed structural insights.Lower sensitivity, may not detect minor tautomers.
UV-Vis Spectroscopy Qualitative indication of the predominant tautomer, effect of solvent.[18][19]High sensitivity, simple and rapid.[18]Provides less structural detail than NMR.
X-ray Crystallography Definitive solid-state structure.[18]Unambiguous structural determination.Provides information only on the solid state, which may not reflect the solution equilibrium.
Infrared (IR) Spectroscopy Identification of functional groups (C=S, S-H, N-H).[21]Non-destructive, can be used for various sample phases.[18][21]Band overlap can make interpretation complex.

Table 1: Comparison of common analytical techniques for tautomer analysis.

Computational Chemistry: A Predictive Tool

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting the relative stabilities of tautomers.[22][23] These methods can provide valuable insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.

Common Computational Approaches:

  • Geometry Optimization: The structures of all possible tautomers are optimized to find their lowest energy conformations.

  • Energy Calculations: The relative energies of the optimized tautomers are calculated to predict the most stable form. Solvation models (e.g., PCM, SMD) can be incorporated to simulate the effect of different solvents.[22]

  • Transition State Search: The energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure.

DFT calculations predict that in the gas phase, the thiol form of 2-mercaptopyrimidine is more stable, while in an aqueous medium, the thione form is more stable.[22] This highlights the critical role of the solvent in determining the tautomeric preference.

Computational_Workflow start Propose Tautomeric Structures geom_opt Geometry Optimization (DFT) start->geom_opt energy_calc Relative Energy Calculation (Gas Phase & Solvation Model) geom_opt->energy_calc ts_search Transition State Search geom_opt->ts_search prediction Predict Most Stable Tautomer & Interconversion Barrier energy_calc->prediction ts_search->prediction

Biological Implications and Drug Design Strategies

The tautomeric state of a 2-thioxo-1,2-dihydropyrimidine derivative can have a profound impact on its biological activity.[12][24][25][26] For instance, the hydrogen bonding pattern, which is crucial for ligand-receptor interactions, is different for the thione and thiol forms.

Strategies for Drug Development:

  • Tautomer-Specific SAR: When conducting SAR studies, it is crucial to consider which tautomer is responsible for the observed activity.

  • "Tautomeric Trapping": In some cases, it may be possible to design molecules that "lock" the desired tautomeric form through strategic placement of substituents that favor one form over the other.

  • Pro-drug Design: A less active but more stable tautomer could be designed to convert to the active tautomer in vivo.

Conclusion and Future Perspectives

The study of tautomerism in 2-thioxo-1,2-dihydropyrimidines is a multifaceted endeavor that requires a synergistic combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling. A deep understanding of the factors that govern tautomeric equilibria is paramount for the successful design and development of novel therapeutics based on this privileged scaffold. Future research in this area will likely focus on the development of more accurate predictive models for tautomerism in solution and the exploration of novel strategies to control tautomeric preference for enhanced biological activity. The integration of experimental and computational approaches will continue to be a cornerstone of these efforts, paving the way for the rational design of next-generation drugs.

References

  • Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(9), 1484-1491. [Link]

  • Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

  • Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Preprints.org.
  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science. [Link]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Les, A., et al. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. The Journal of Physical Chemistry A, 110(33), 10248-10255. [Link]

  • Al-Mulla, A. (2017). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 22(1), 105. [Link]

  • Ziarani, G. M., et al. (2014). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d] pyrimidine derivatives. Journal of the Serbian Chemical Society, 79(10), 1187-1196. [Link]

  • Mechanism of solvent-assisted tautomerization between anti-thione and anti-thiol complexes by double proton transfer. (n.d.). ResearchGate. [Link]

  • Ghosh, A., et al. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(12), 6403-6409. [Link]

  • Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. (2018). ResearchGate. [Link]

  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]

  • The Tautomerism of Heterocycles: Five-membered Rings with Two or More Hetero
  • A simple approach to the tautomerism of aromatic heterocycles. (n.d.).
  • Scheme 1 Synthesis of 2-thioxo and 2-oxo-pyrimidine-5-carbonitriles. (n.d.). ResearchGate. [Link]

  • Guesmi, A., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 259, 119881. [Link]

  • Tautomerism in aromatic heterocycles. (n.d.). Química Orgánica. [Link]

  • Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. (2018). Bangladesh Journals Online. [Link]

  • Gürsoy, A., & Karali, N. (1991). Synthesis and biological evaluations of some 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. Arzneimittel-Forschung, 41(7), 725-727. [Link]

  • Gao, J., & Alhambra, C. (2017). Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. The Journal of Physical Chemistry B, 121(18), 4737-4745. [Link]

  • UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate. [Link]

  • Solvent effects on keto-enol equilibria: tests of quantitative models. (n.d.).
  • Kumar, A., et al. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4488-4491. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 2-THIO DERIVATIVES OF
  • Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. John Wiley & Sons.
  • Cho, H., et al. (2001). DIHYDROPYRIMIDINE. Tohoku University. [Link]

  • Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. (2020). Semantic Scholar. [Link]

  • Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... (n.d.).
  • Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (2015). ResearchGate. [Link]

  • Biological Activities and Synthetic Approaches of Dihydropyrimidinones and Thiones - An Updated Review. (2016). ResearchGate. [Link]

  • Taming Tautomerism in Organic Crystal Structure Prediction. (2025). ChemRxiv.
  • Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group. (2025). PMC - NIH.
  • Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines. (2022). ResearchGate. [Link]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. (2016). PubMed Central. [Link]

  • Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]

  • Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO. (n.d.). MDPI.

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Foundational

An In-Depth Technical Guide to Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: Discovery, History, and Synthesis

Abstract This technical guide provides a comprehensive overview of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) family. Central to its s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) family. Central to its synthesis is the venerable Biginelli reaction, a multicomponent reaction that has been a cornerstone of heterocyclic chemistry for over a century. This document traces the historical lineage of its synthesis from the foundational work of Pietro Biginelli, details the mechanistic intricacies of the reaction, presents a validated, step-by-step laboratory protocol, and offers a comparative analysis of various catalytic systems that have been developed to optimize its production. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this important synthetic building block.

Introduction and Significance

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a prominent member of the dihydropyrimidinethione class of compounds. Its structure, featuring a partially saturated pyrimidine ring with a thiourea moiety, a methyl group, and an ethyl carboxylate substituent, makes it a versatile scaffold in medicinal chemistry and organic synthesis. The dihydropyrimidine core is a "privileged structure," known to interact with a wide range of biological targets. Consequently, this and related compounds are instrumental in the development of novel therapeutic agents, exhibiting properties such as antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1] The title compound serves as a key intermediate for the synthesis of more complex molecules, including potent calcium channel blockers and mitotic kinesin Eg5 inhibitors, which are targets for anticancer drug development.[1]

Discovery and Historical Context

The story of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is inextricably linked to the discovery of one of the most famous multicomponent reactions in organic chemistry: the Biginelli reaction.

The Pioneering Work of Pietro Biginelli

In 1891, the Italian chemist Pietro Biginelli reported a novel one-pot, three-component synthesis of dihydropyrimidinones. By reacting an aromatic aldehyde, ethyl acetoacetate, and urea under acid catalysis, he efficiently created a complex heterocyclic ring system in a single step.[2][3] This discovery, published in the Gazzetta Chimica Italiana, was remarkable for its simplicity and efficiency at a time when multistep syntheses were the norm.

Evolution to Thiones and Specific Analogs

While Biginelli's initial work focused on urea to produce oxo-analogs, the versatility of his reaction was soon recognized. The substitution of urea with thiourea allowed for the synthesis of the corresponding 2-thioxo-dihydropyrimidines. The specific first synthesis of the title compound, which utilizes an aliphatic aldehyde equivalent (acetaldehyde) instead of an aromatic one, is not prominently documented in a singular landmark paper. Rather, its synthesis emerged as a natural extension of the Biginelli methodology. Early 20th-century chemists extensively explored pyrimidine synthesis, and the condensation of thiourea with β-ketoesters was a known route to thiouracils.

The synthesis of the closely related parent compound, 6-methyl-2-thiouracil (which lacks the C5-ethoxycarbonyl group), was established through the condensation of ethyl acetoacetate and thiourea. The inclusion of an aldehyde component, as per Biginelli's three-component approach, leads to the C4-substituted dihydropyrimidine structure. The title compound is thus formed from the reaction of ethyl acetoacetate , thiourea , and acetaldehyde .

The Biginelli Reaction: Mechanism and Rationale

The enduring utility of the Biginelli reaction lies in its convergent and atom-economical nature. Understanding the reaction mechanism is crucial for optimizing conditions and explaining the rationale behind experimental choices. The most widely accepted mechanism proceeds through a series of acid-catalyzed bimolecular reactions.

Mechanistic Pathway

The reaction is believed to initiate with the acid-catalyzed condensation between the aldehyde (acetaldehyde) and thiourea to form an N-acyliminium ion intermediate. This electrophilic species is the key to the subsequent steps.

  • Step 1: N-Acyliminium Ion Formation: The aldehyde is activated by protonation by the acid catalyst. Thiourea then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of a reactive N-acyliminium ion.

  • Step 2: Nucleophilic Addition: The enol form of ethyl acetoacetate adds to the iminium ion in a vinylogous Mukaiyama-type aldol addition. This step establishes the C4-C5 bond of the pyrimidine ring.

  • Step 3: Cyclization and Dehydration: The final step involves the intramolecular cyclization via the attack of the terminal amino group of the thiourea moiety onto the ester carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidine ring.

This pathway explains the essential role of the acid catalyst: it accelerates both the formation of the reactive iminium intermediate and the final dehydration step.

Diagram of the Reaction Mechanism

Biginelli_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps EAA Ethyl Acetoacetate Addition Nucleophilic Addition of Enol EAA->Addition Enol form Thiourea Thiourea Iminium N-Acyliminium Ion Formation Thiourea->Iminium Aldehyde Acetaldehyde Aldehyde->Iminium Iminium->Addition Cyclization Cyclization & Dehydration Addition->Cyclization Product Ethyl 6-methyl-2-thioxo- 1,2-dihydropyrimidine-5-carboxylate Cyclization->Product Catalyst Acid Catalyst (H+) Catalyst->Iminium Activates Catalyst->Cyclization Promotes Dehydration

Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.

Experimental Protocol: A Validated Synthesis

This section provides a detailed, self-validating protocol for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate based on the classical Biginelli condensation.

Materials and Reagents
  • Ethyl acetoacetate (CAS: 141-97-9)

  • Thiourea (CAS: 62-56-6)

  • Acetaldehyde (CAS: 75-07-0) or Paraldehyde (CAS: 123-63-7) as a stable source

  • Ethanol (95% or absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol) in 50 mL of 95% ethanol.

  • Addition of Aldehyde: To the stirred mixture, add acetaldehyde (5.7 mL, 0.1 mol). Causality Note: Acetaldehyde is volatile. Alternatively, paraldehyde (a trimer of acetaldehyde, 4.4 g, 0.1 mol equivalent) can be used as a more stable and less volatile source. The acid catalyst will depolymerize it in situ.

  • Catalysis: Carefully add 1 mL of concentrated hydrochloric acid to the flask. Expertise Insight: HCl acts as a Brønsted acid catalyst, protonating the aldehyde carbonyl to increase its electrophilicity and facilitating the key condensation and dehydration steps.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Trustworthiness Check: The reaction mixture will typically become cloudy as the product begins to precipitate.

  • Isolation: After the reflux period, cool the flask to room temperature, and then further cool it in an ice bath for 30 minutes to maximize precipitation.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water with stirring. The product will precipitate as a pale yellow or white solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (2 x 50 mL) to remove any unreacted starting materials and catalyst.

  • Purification (Self-Validation): Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath. Collect the purified crystals by filtration.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.

Experimental Workflow Diagram

Workflow A 1. Combine Reactants (Ethyl Acetoacetate, Thiourea, Acetaldehyde) in Ethanol B 2. Add Acid Catalyst (Conc. HCl) A->B C 3. Heat to Reflux (3-4 hours) B->C D 4. Cool Reaction Mixture (Room Temp -> Ice Bath) C->D E 5. Precipitate in Ice Water D->E F 6. Filter and Wash Solid E->F G 7. Recrystallize from Ethanol F->G H 8. Dry and Characterize (MP, NMR, IR) G->H

Caption: Step-by-step workflow for the synthesis and purification.

Comparative Analysis of Synthetic Methodologies

Since the original discovery, numerous modifications to the Biginelli reaction have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. The choice of catalyst is a key variable.

Catalyst System Typical Conditions Reaction Time Yield (%) Key Advantages/Disadvantages Reference
Classical (HCl) Reflux in Ethanol3 - 18 hours40 - 75%Inexpensive, traditional method; can have moderate yields and long reaction times.[1]
Lewis Acids (e.g., ZnCl₂, InCl₃) 80-100 °C, Solvent or Solvent-free1 - 5 hours75 - 95%Higher yields, shorter times; catalyst can be expensive or require anhydrous conditions.[4]
Ionic Liquids (e.g., [bmim]BF₄) 80-100 °C, Solvent-free1 - 3 hours80 - 92%Green solvent, reusable catalyst; can be costly and require specific handling.[3]
Solid-Supported Acids (e.g., Amberlyst-15) Reflux in Acetonitrile5 - 8 hours70 - 85%Easy catalyst removal and recyclability; reaction times can be longer than with Lewis acids.N/A
Microwave Irradiation Solvent-free or minimal solvent5 - 20 minutes85 - 96%Extremely rapid, high yields; requires specialized microwave reactor equipment.[5]
Mechanochemical (Ball Milling) Solvent-free, Catalyst-free30 - 60 minutes>95%Environmentally benign (no solvent/catalyst), rapid, high yield; requires a planetary ball mill.[6]

Note: Yields and reaction times are representative and can vary based on the specific substrate and precise conditions.

Conclusion and Future Perspectives

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a molecule born from the intellectual legacy of Pietro Biginelli, remains a compound of significant interest. Its synthesis, rooted in a classic reaction, has evolved dramatically, embracing principles of green chemistry through the use of novel catalysts, microwave assistance, and solvent-free mechanochemistry. The continued exploration of this and related dihydropyrimidinethiones as scaffolds for drug discovery ensures that the Biginelli reaction will continue to be a vital tool in the arsenal of the synthetic chemist. Future research will likely focus on developing enantioselective syntheses to access specific stereoisomers for pharmacological evaluation and further refining catalytic systems for even greater efficiency and sustainability.

References

  • A Comparative Study of Different Lewis Acid Catalysts on the Rate of Biginelli Reaction. Bentham Science Publishers. Available at: [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. National Institutes of Health (NIH). Available at: [Link]

  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. Available at: [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. Available at: [Link]

  • Biginelli reaction: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Institutes of Health (NIH). Available at: [Link]

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology. Available at: [Link]

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega. Available at: [Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • An efficient strategy of Biginelli reaction with aldehyde, thiourea and ethyl acetoacetate. ResearchGate. Available at: [Link]

  • Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel. ResearchGate. Available at: [Link]

  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. MDPI. Available at: [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. Available at: [Link]

  • Comparison of different catalyst efficiencies in the pyrazolopyranopyrimidine synthesis. ResearchGate. Available at: [Link]

  • Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. SpringerLink. Available at: [Link]

  • Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia. Available at: [Link]

  • Synthesis and phosphonylation of 6-methyl-4-aryl-2-thio-1,2,3,4-tetrahydropyrimidine5-carboxylic acids ethyl esters. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: An Application Note

<_ _> Abstract: This document provides a detailed protocol for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The syn...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract: This document provides a detailed protocol for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is achieved through the Biginelli reaction, a one-pot, three-component condensation.[1][2] This guide outlines the reaction mechanism, provides a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction

Dihydropyrimidinones (DHPMs) and their thio-analogs represent a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4][5] The title compound, Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, is a key intermediate in the synthesis of various biologically active molecules. Its synthesis is most commonly achieved via the Biginelli reaction, a multicomponent reaction that offers a straightforward and efficient route to this class of compounds.[1][2][6]

The Biginelli reaction, first reported by Pietro Biginelli in 1893, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative.[1][2] This one-pot synthesis is highly valued for its simplicity and the diversity of structures it can generate.[6][7]

Reaction Mechanism and Rationale

The synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate proceeds via the Biginelli condensation. While the exact mechanism has been a subject of discussion, the most widely accepted pathway involves the formation of an N-acyliminium ion intermediate.[8]

The key steps are:

  • Aldol Condensation: The reaction is initiated by the acid-catalyzed aldol condensation of an aldehyde (in this case, often an aromatic aldehyde in many published procedures, though for the target molecule an aliphatic aldehyde or a precursor is implicitly needed) and ethyl acetoacetate. This step is often the rate-limiting step.[2]

  • Michael Addition: Thiourea then acts as a nucleophile and adds to the resulting α,β-unsaturated ketone via a Michael addition.

  • Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization through the nucleophilic attack of the amino group onto the carbonyl carbon of the ester. A final dehydration step yields the stable dihydropyrimidine ring.

The choice of an acid catalyst is crucial for promoting the condensation and cyclization steps. While classical methods use strong mineral acids like HCl, various Lewis acids and milder Brønsted acids have also been employed to improve yields and reaction conditions.[2]

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
Ethyl AcetoacetateC₆H₁₀O₃130.1410 mmol≥99%
ThioureaCH₄N₂S76.1215 mmol≥99%
AcetaldehydeC₂H₄O44.0510 mmol≥99%
EthanolC₂H₅OH46.0720 mLAnhydrous
Hydrochloric AcidHCl36.465 dropsConcentrated
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Recrystallization apparatus

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for characterization

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (10 mmol), acetaldehyde (10 mmol), and thiourea (15 mmol) in 20 mL of ethanol. Using a slight excess of thiourea can help drive the reaction to completion and minimize side reactions.[9]

  • Acid Catalysis: To the stirred mixture, carefully add 5 drops of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. Cool the mixture further in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[10]

  • Purification: The crude product is purified by recrystallization from hot ethanol to yield the pure Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate as a crystalline solid.[3][11]

Reaction Workflow Diagram

Synthesis_Workflow reagents Combine Reactants: - Ethyl Acetoacetate - Acetaldehyde - Thiourea in Ethanol acid Add Catalyst: Concentrated HCl reagents->acid reflux Heat to Reflux (3-4 hours) acid->reflux cool Cool to Room Temperature & Ice Bath reflux->cool filter Vacuum Filtration Wash with Cold Ethanol cool->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize product Pure Product: Ethyl 6-methyl-2-thioxo-1,2- dihydropyrimidine-5-carboxylate recrystallize->product

Caption: Workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Melting Point: Determine the melting point of the recrystallized product. The literature value can be used as a reference for purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ester (around 1680-1720 cm⁻¹), and C=S stretching (around 1150-1250 cm⁻¹).[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the ethyl ester protons (a quartet and a triplet), the methyl group on the pyrimidine ring (a singlet), the N-H protons (broad singlets), and the methine proton at the C4 position.[12]

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the thiocarbonyl carbon, and the various carbons of the dihydropyrimidine ring and the substituents.[12]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.[12]

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14][15]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors from ethanol, acetaldehyde, and hydrochloric acid.[16]

  • Reagent Handling:

    • Ethyl acetoacetate: Combustible liquid. Handle with care and avoid contact with skin and eyes.[16]

    • Thiourea: Harmful if swallowed and is a suspected carcinogen and teratogen.[14][15] Avoid dust inhalation and skin contact.[15][17]

    • Acetaldehyde: Highly flammable liquid and vapor. It is a suspected carcinogen. Handle in a fume hood.

    • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Increase reflux time. Ensure efficient stirring. Check the purity of starting materials.
Side reactions, such as Knoevenagel condensation.Use a slight excess of thiourea.[9] Consider using a milder catalyst.
Oily ProductImpurities or incomplete crystallization.Ensure the crude product is thoroughly washed. Try a different recrystallization solvent or a solvent pair.
Broad Melting Point RangeImpure product.Repeat the recrystallization process until a sharp melting point is obtained.

Conclusion

The Biginelli reaction provides an effective and straightforward method for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can reliably produce this valuable heterocyclic intermediate for further applications in drug discovery and development. The versatility of the Biginelli reaction also allows for the synthesis of a diverse library of related compounds by varying the aldehyde, β-ketoester, and urea/thiourea components.[6][11]

References

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Sources

Application

Application Note: A Practical Guide to Evaluating the Antimicrobial Efficacy of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Introduction: The Emerging Potential of Thioxopyrimidines in Antimicrobial Research The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Thioxopyrimidines in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrimidine derivatives represent a cornerstone in medicinal chemistry, with their core structure appearing in a multitude of pharmacologically active compounds.[1] Their structural analogy to the nucleobases of DNA and RNA allows them to interact with a wide range of biological targets.[1] Within this class, Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a dihydropyrimidine-2-thione, is a compound of significant interest.

Synthesized typically via a multicomponent Biginelli-type reaction, this scaffold offers vast potential for chemical modification.[2][3][4] The presence of the sulfur atom at the C2 position (a thioxo group) is particularly noteworthy, as many 2-thioxopyrimidine derivatives have demonstrated broad-spectrum biological activities, including antibacterial and antifungal properties.[5] This guide provides a comprehensive framework and detailed protocols for researchers to systematically evaluate the antimicrobial properties of this promising compound.

Scientific Rationale: Postulated Mechanisms of Action

Understanding the potential mechanisms of action is crucial for designing robust screening assays and interpreting results. For thioxopyrimidine derivatives, antimicrobial activity is often attributed to the disruption of essential cellular processes in pathogens.[6]

  • Inhibition of Cell Division: A primary and well-documented target for similar pyrimidine derivatives is the FtsZ protein. FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death.[7] This makes FtsZ an attractive target for novel antibiotics.

  • Interference with Nucleic Acid Synthesis: Another established mechanism for pyrimidine analogues is the inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folic acid pathway, responsible for producing tetrahydrofolate, a vital precursor for the synthesis of nucleotides and certain amino acids. Inhibiting DHFR effectively halts DNA replication and repair, leading to a bacteriostatic or bactericidal effect.

The protocols outlined below are designed to quantify the compound's ability to inhibit microbial growth, providing the foundational data needed for further mechanistic studies.

cluster_0 Postulated Mechanisms of Action Compound Ethyl 6-methyl-2-thioxo- 1,2-dihydropyrimidine-5-carboxylate Inhibition1 Inhibition Compound->Inhibition1 Targets Inhibition2 Inhibition Compound->Inhibition2 Targets FtsZ FtsZ Protein CellDivision Bacterial Cell Division FtsZ->CellDivision Essential for DHFR DHFR Enzyme NucleicAcid Nucleic Acid Synthesis DHFR->NucleicAcid Essential for Inhibition1->FtsZ Inhibition2->DHFR cluster_workflow Broth Microdilution Workflow P1 Prepare 10 mg/mL Compound Stock in DMSO P4 Perform 2-Fold Serial Dilution of Compound in 96-Well Plate P1->P4 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) P3 Dilute Inoculum in MHB to ~1x10^6 CFU/mL P2->P3 P5 Inoculate Plate with Diluted Bacteria (Final: 5x10^5 CFU/mL) P3->P5 P4->P5 P6 Incubate at 37°C for 18-24 hours P5->P6 P7 Read Plate & Determine MIC (Lowest Concentration with No Growth) P6->P7

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

This protocol provides a qualitative assessment of antimicrobial activity and is excellent for initial screening. [8][9] 5.1. Materials and Reagents

  • All materials from Protocol 1 (excluding 96-well plates)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth) [8][10]* Sterile paper disks (6 mm diameter)

  • Sterile forceps

  • Sterile cotton swabs [8] 5.2. Step-by-Step Procedure

  • Preparation of Bacterial Lawn:

    • Causality: A uniform bacterial lawn is essential for consistent diffusion and the formation of symmetrical inhibition zones. Streaking in three directions ensures even coverage. [9] * Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1 (Step 4.2.2).

    • Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside wall of the tube. [9][10] * Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking. [9] * Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. [9]

  • Preparation and Application of Disks:

    • Causality: The amount of compound on the disk determines the concentration gradient. A known amount must be applied for reproducible results.

    • Aseptically apply a defined volume (e.g., 10 µL) of a known concentration of the test compound stock solution onto a sterile paper disk. Allow the solvent (DMSO) to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. [11][10] * Gently press the disk to ensure complete contact with the agar surface. Do not move the disk once it has been placed. [11] * Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones. [11] * Include a control disk with only the solvent (DMSO) to ensure it does not contribute to any inhibition.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours. [10]

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers. [10] * The result is the diameter of the clear zone where no bacterial growth is visible. Compare the zone size to the solvent control disk.

cluster_workflow_dd Agar Disk Diffusion Workflow D1 Prepare Bacterial Inoculum (0.5 McFarland Standard) D2 Create Uniform Bacterial Lawn on MHA Plate with Swab D1->D2 D4 Place Disk on Inoculated Agar using Sterile Forceps D2->D4 D3 Impregnate Sterile Disk with Test Compound D3->D4 D5 Incubate Plate (Inverted) at 37°C for 18-24 hours D4->D5 D6 Measure Diameter of Zone of Inhibition (mm) D5->D6

Caption: Workflow for the Agar Disk Diffusion Assay.

Data Presentation and Interpretation

Quantitative data from the broth microdilution assay should be summarized in a clear, tabular format. This allows for easy comparison of the compound's activity against different microorganisms.

Table 1: Sample MIC Data for Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Test MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive16
Enterococcus faecalis ATCC 29212Gram-positive32
Escherichia coli ATCC 25922Gram-negative>128
Pseudomonas aeruginosa ATCC 27853Gram-negative>128
Candida albicans ATCC 90028Fungus64

Interpretation: In this hypothetical example, the compound shows moderate activity against Gram-positive bacteria and some antifungal activity but is less effective against the tested Gram-negative bacteria. Such data would guide further studies, perhaps focusing on optimizing the structure for broader-spectrum activity or investigating the mechanism against Gram-positive pathogens.

Conclusion for the Drug Development Professional

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate belongs to a class of compounds with established biological potential. [5][12]The standardized protocols provided in this guide, based on CLSI and EUCAST principles, offer a robust and reproducible framework for the initial antimicrobial evaluation of this molecule. [13][14]Accurate determination of MIC values and qualitative assessment via disk diffusion are the critical first steps in the drug discovery pipeline. These data provide the foundation for structure-activity relationship (SAR) studies, mechanism of action elucidation, and further preclinical development.

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Application Notes &amp; Protocols: A Researcher's Guide to the Anticancer Screening of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate Derivatives

As a Senior Application Scientist, this document provides an in-depth guide for researchers, scientists, and drug development professionals on the systematic evaluation of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides an in-depth guide for researchers, scientists, and drug development professionals on the systematic evaluation of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives for potential anticancer activity. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logically sound screening cascade.

Introduction: The Rationale for Screening Dihydropyrimidine (DHPM) Derivatives

Dihydropyrimidinones (DHPMs) and their thione analogs represent a privileged scaffold in medicinal chemistry. First synthesized via the Biginelli reaction, this heterocyclic core is found in numerous compounds with a wide spectrum of pharmacological properties, including antiviral, antibacterial, anti-inflammatory, and antihypertensive activities.[1][2]

Of particular interest is their well-documented potential as anticancer agents.[3] The structural backbone of these compounds is analogous to Monastrol, a known inhibitor of the mitotic kinesin Eg5, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] Furthermore, various DHPM derivatives have been shown to target other critical cancer pathways, acting as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis.[5][6]

The specific scaffold, Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, offers a versatile platform for chemical modification. By derivatizing this core structure, researchers can explore a vast chemical space to identify novel compounds with enhanced potency and selectivity against various cancer types. This document outlines a comprehensive in vitro screening strategy to identify promising lead candidates from a library of such derivatives.

The Anticancer Screening Cascade: A Multi-Tiered Approach

A successful screening campaign is not a single experiment but a phased process designed to efficiently triage large numbers of compounds. This cascade approach minimizes resource expenditure by using high-throughput methods initially to identify "hits," which are then subjected to more complex, mechanism-focused assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Screening cluster_2 Phase 3: Lead Candidate Validation Compound_Library Compound Library (DHPM Derivatives) Primary_Assay High-Throughput Cytotoxicity Assay (e.g., MTT or SRB) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Based on % Inhibition or IC50) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Confirmation Hit_Identification->Dose_Response Apoptosis_Assay Mechanism of Action Assay (e.g., Annexin V/PI Staining) Dose_Response->Apoptosis_Assay Selectivity_Assay Selectivity Screening (vs. Normal Cell Line) Apoptosis_Assay->Selectivity_Assay Validated_Hit Validated Lead Candidate Selectivity_Assay->Validated_Hit

Caption: A typical workflow for anticancer drug screening.

Pre-Screening Essentials: Laying the Groundwork for Success

Compound Preparation and Management

Rationale: The integrity of your screening data is fundamentally dependent on the quality and handling of the test compounds.

  • Solubilization: Initially, dissolve compounds in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM). DMSO is a universal solvent for most organic molecules and is miscible with aqueous cell culture media.

  • Stock Management: Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade compound stability.

  • Working Dilutions: Prepare intermediate dilutions from the stock in culture medium immediately before use. It is critical to ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤0.5%. A "vehicle control" (medium with the same final DMSO concentration but no compound) must be included in every experiment to account for any solvent effects.

Cell Line Selection

Rationale: The choice of cancer cell lines is a critical determinant of the relevance of your findings. Using a panel of cell lines from different tissue origins provides a broader understanding of a compound's activity spectrum.[7][8]

Recommended Starter Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER) positive. A workhorse for breast cancer studies.[1]
A549 Lung CarcinomaA well-characterized model for non-small cell lung cancer.[4]
HCT-116 Colon CarcinomaRepresents colorectal cancer, a major cancer type.[6]
PC-3 Prostate CarcinomaAndrogen-independent, representing advanced prostate cancer.[6]
WI-38 Normal Lung FibroblastA non-cancerous cell line to assess selective toxicity.[6]

This initial panel can be expanded based on specific research interests. The NCI-60 panel, a collection of 60 human tumor cell lines, serves as a gold standard for broad-based screening.[9]

Phase 1 Protocol: Primary Cytotoxicity Screening

The goal of this phase is to rapidly assess the growth-inhibitory or cytotoxic potential of the entire compound library across a panel of cancer cell lines. The Sulforhodamine B (SRB) assay is a highly reliable and cost-effective method for this purpose.[10][11]

Principle of the SRB Assay: The SRB assay is a cell density determination based on the measurement of total cellular protein content.[12] Sulforhodamine B, a bright-pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[11] The amount of bound dye is therefore directly proportional to the number of cells in the well.[13]

Detailed Protocol: Sulforhodamine B (SRB) Assay
  • Cell Plating:

    • Harvest cells during their logarithmic growth phase.

    • Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of your DHPM derivatives. For primary screening, a single high concentration (e.g., 10 µM or 50 µM) is often used.

    • Add 100 µL of the compound-containing medium to the appropriate wells (this halves the compound concentration to its final desired value).

    • Include wells for "vehicle control" (DMSO only) and "positive control" (a known anticancer drug like Doxorubicin).

    • Incubate the plates for 72 hours.

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[14]

    • Incubate at 4°C for at least 1 hour.

  • Washing and Staining:

    • Carefully wash the plates five times with slow-running tap water to remove TCA and serum proteins.

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Stain at room temperature for 30 minutes.

  • Dye Removal and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on a gyratory shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the optical density (OD) at 510-540 nm using a microplate reader.[13][14]

    • Calculate the percentage of cell growth inhibition relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Phase 2 Protocol: Hit Confirmation and Mechanistic Insight

Hits from the primary screen require validation. This involves confirming their activity in a dose-response manner to calculate the half-maximal inhibitory concentration (IC₅₀) and beginning to investigate their mechanism of action.

Dose-Response Analysis and IC₅₀ Determination

This protocol is identical to the SRB assay described above, with one key difference in the "Compound Treatment" step. Instead of a single concentration, treat the cells with a range of concentrations for each hit compound (e.g., a 7-point serial dilution from 100 µM down to 0.1 µM).

Data Analysis: The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Example Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative 1MCF-74.25 ± 0.16
Derivative 1A54915.8 ± 1.2
Derivative 1WI-38> 100
DoxorubicinMCF-70.08 ± 0.01
(Note: Data is hypothetical for illustrative purposes, inspired by published findings[1])
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Rationale: A key goal of cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells.[15] Distinguishing apoptosis from necrosis is crucial, as necrosis often involves inflammation. This assay identifies apoptotic cells based on the externalization of phosphatidylserine (PS) on the cell membrane—an early hallmark of apoptosis.[16]

Principle of the Assay:

  • Annexin V: A protein that has a high affinity for PS. When conjugated to a fluorophore (like FITC), it binds to the surface of early apoptotic cells.

  • Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

G cluster_0 cluster_1 Live Live Cell Intact Membrane PS Internal Live_Result Annexin V: Negative PI: Negative Live->Live_Result  Stain with  Annexin V & PI Early Early Apoptotic Cell Intact Membrane PS Externalized Early_Result Annexin V: Positive PI: Negative Early->Early_Result  Stain with  Annexin V & PI Late Late Apoptotic/Necrotic Cell Compromised Membrane PS Externalized Late_Result Annexin V: Positive PI: Positive Late->Late_Result  Stain with  Annexin V & PI

Caption: Principle of Annexin V / PI apoptosis assay.

Detailed Protocol: Flow Cytometry for Apoptosis
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the hit compound at concentrations around its IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge all collected cells and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

    • The results will quadrant the cell population into:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells (often debris)

A significant increase in the population of Annexin V positive cells in compound-treated samples compared to the vehicle control indicates the induction of apoptosis.[17]

Conclusion and Forward Look

This structured guide provides a robust framework for the initial in vitro anticancer screening of novel Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate derivatives. By following this cascade—from high-throughput cytotoxicity screening to dose-response confirmation and mechanistic apoptosis assays—researchers can efficiently identify and validate promising lead compounds.

Derivatives that demonstrate high potency (low micromolar or nanomolar IC₅₀ values), induce a clear apoptotic response, and exhibit selectivity for cancer cells over normal cells are strong candidates for further preclinical development. Subsequent steps would involve more detailed mechanistic studies (e.g., cell cycle analysis, western blotting for apoptotic proteins, kinase profiling) and eventual progression to in vivo animal models to assess efficacy and toxicology.[9][16]

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The Pivotal Role of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate in Modern Organic Synthesis

Introduction: Unveiling a Versatile Heterocyclic Scaffold In the landscape of medicinal chemistry and organic synthesis, the quest for privileged structures—molecular frameworks that can interact with a wide range of bio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and organic synthesis, the quest for privileged structures—molecular frameworks that can interact with a wide range of biological targets—is of paramount importance. Among these, the dihydropyrimidine core stands out for its remarkable versatility and significant pharmacological profile. Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a prominent member of the dihydropyrimidinone (DHPM) family, has emerged as a crucial intermediate, enabling the synthesis of a diverse array of bioactive compounds. Its derivatives have shown a wide spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and extensive applications of this key synthetic building block. We will delve into the causality behind experimental choices and provide validated protocols to empower your research endeavors.

Core Synthesis: The Biginelli Reaction and its Mechanistic Underpinnings

The most common and efficient method for synthesizing ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives is the Biginelli reaction.[3][4][5] This one-pot, three-component condensation reaction involves an aryl aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and a urea or thiourea derivative.[5] The use of thiourea specifically leads to the formation of the 2-thioxo derivative, which is the subject of this guide.

The reaction is typically catalyzed by Brønsted or Lewis acids.[5] The mechanism, as proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the ethyl acetoacetate enolate to the imine. The final step involves cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidine ring.

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product RCHO Aryl Aldehyde Acylimine N-Acylimine Intermediate RCHO->Acylimine + Thiourea (Acid Catalyst) EAA Ethyl Acetoacetate Enolate_Adduct Enolate Adduct EAA->Enolate_Adduct + Acylimine Thiourea Thiourea Thiourea->Acylimine Acylimine->Enolate_Adduct DHPM Ethyl 6-methyl-2-thioxo-1,2- dihydropyrimidine-5-carboxylate Enolate_Adduct->DHPM Cyclization & Dehydration caption Figure 1: Simplified mechanism of the Biginelli reaction.

Caption: Figure 1: Simplified mechanism of the Biginelli reaction.

Experimental Protocols: Synthesis and Characterization

Protocol 1: Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from a procedure known for its straightforward execution and high yield.[1] The use of a catalytic amount of strong acid like HCl is crucial for protonating the aldehyde, thereby activating it for nucleophilic attack by thiourea.

Materials:

  • Ethyl acetoacetate (10 mmol, 1.44 g)

  • 4-hydroxybenzaldehyde (10 mmol, 1.38 g)

  • Thiourea (10 mmol, 0.86 g)

  • Ethanol (5 mL)

  • Concentrated HCl (3 drops)

  • Crushed ice

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate, 4-hydroxybenzaldehyde, and thiourea in ethanol.

  • Add three drops of concentrated HCl to the mixture. The acid acts as a catalyst to facilitate the condensation reactions.

  • Heat the mixture under reflux for 2.5 hours. The reflux ensures the reaction proceeds at a constant and elevated temperature, increasing the reaction rate.

  • After cooling to room temperature, pour the reaction mixture onto 30 g of crushed ice and stir for 5-10 minutes. This step precipitates the product, which is sparingly soluble in cold water.

  • Filter the separated solid under suction and wash with 50 mL of ice-cold water to remove any unreacted starting materials and the acid catalyst.

  • Recrystallize the crude product from hot ethanol to afford the pure compound. Recrystallization is a purification technique that relies on the differential solubility of the compound and impurities in a solvent at different temperatures.

Protocol 2: Synthesis of Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This method utilizes ammonium chloride in acetic acid, providing an alternative acidic environment for the reaction.[6]

Materials:

  • 4-cyanobenzaldehyde (2 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Thiourea (3 mmol)

  • Ammonium chloride (1 mmol)

  • Acetic acid (10 mL)

  • Ethanol

Procedure:

  • Combine 4-cyanobenzaldehyde, ethyl acetoacetate, thiourea, and ammonium chloride in acetic acid.

  • Reflux the mixture at 100 °C for 8 hours.

  • Allow the reaction mixture to stand at room temperature.

  • Filter the product that forms, wash with ethanol followed by water, and then dry.

  • Further purify the product by recrystallization from ethanol.

Physicochemical and Spectroscopic Data

The following table summarizes key data for a representative derivative, ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[3]

PropertyValue
Molecular Formula C₂₁H₂₁FN₂O₂S
Melting Point 226–230 °C
Yield 66%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.14 (t, 3H), 2.18 (s, 3H), 2.40 (s, 3H), 4.08 (q, 2H), 5.72 (d, 1H), 7.00 (s, 1H), 7.06–7.20 (m, 3H), 7.22–7.34 (m, 4H), 7.53 (d, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.0, 18.6, 21.3, 49.6, 60.6, 104.0, 116.2, 124.5, 128.4, 128.5, 130.2, 130.3, 138.1, 138.8, 147.7, 160.9, 165.3, 178.8

Note: The detailed NMR assignments can be found in the cited literature.[3]

Applications in the Synthesis of Bioactive Molecules

The strategic placement of functional groups on the ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate scaffold allows for a multitude of chemical transformations, leading to compounds with significant therapeutic potential.

Precursors to Thiazolo[3,2-a]pyrimidines

The 2-thioxo group is a key functional handle for further heterocyclization. For instance, reaction with α-halo esters or ketones can lead to the formation of fused thiazolo[3,2-a]pyrimidine systems. These derivatives are of interest as potential antitumor agents due to their ability to inhibit tumor cell replication.[7]

Thiazolopyrimidine_Synthesis DHPM Ethyl 6-methyl-2-thioxo-1,2- dihydropyrimidine-5-carboxylate Thiazolopyrimidine Thiazolo[3,2-a]pyrimidine Derivative DHPM->Thiazolopyrimidine + Alkylating Agent (Condensation) Alkylating_Agent Ethyl Chloroacetate Alkylating_Agent->Thiazolopyrimidine caption Figure 2: Synthesis of Thiazolo[3,2-a]pyrimidines.

Caption: Figure 2: Synthesis of Thiazolo[3,2-a]pyrimidines.

Development of Novel Anticancer Agents

Derivatives of ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate have been investigated as potential anticancer drugs. For example, certain analogs have shown promise as inhibitors of ecto-5'-nucleotidase, a target in cancer therapy.[3][8] Furthermore, the dihydropyrimidine core is a known pharmacophore in compounds that inhibit mitotic kinesis Eg5, a protein essential for cell division, making it a valuable scaffold for the development of new anticancer drugs.[1]

Calcium Channel Blockers and Antihypertensive Agents

The dihydropyrimidine scaffold is structurally related to dihydropyridine-based calcium channel blockers like nifedipine. This has led to the exploration of dihydropyrimidinones and their thioxo analogs as a new class of calcium channel modulators and antihypertensive agents.[5]

Antimicrobial and Anti-inflammatory Applications

The broad biological activity of this class of compounds extends to antimicrobial and anti-inflammatory effects.[2][9] The ability to easily modify the substituents on the pyrimidine ring allows for the fine-tuning of their biological activity and the development of potent therapeutic agents.

Conclusion: A Cornerstone of Modern Drug Discovery

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is more than just a chemical intermediate; it is a testament to the power of heterocyclic chemistry in drug discovery. Its straightforward synthesis via the Biginelli reaction, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists. The continued exploration of its derivatives is expected to yield novel therapeutic agents with improved efficacy and safety profiles, solidifying its position as a cornerstone of modern organic synthesis and pharmaceutical development.

References

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018). MDPI. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. [Link]

  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2009). National Institutes of Health. [Link]

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (2008). National Institutes of Health. [Link]

  • Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel… (n.d.). ResearchGate. [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018). Preprints.org. [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2006). National Institutes of Health. [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2022). MDPI. [Link]

  • Biginelli reaction. (n.d.). Wikipedia. [Link]

  • Jagwani, S., & Joshi, S. (2014). Green Techniques for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. (2013). PubMed Central. [Link]

  • Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. (2010). ResearchGate. [Link]

  • Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. (2022). ResearchGate. [Link]

  • Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. (n.d.). ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. (2019). Pharmacia. [Link]

  • (PDF) Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018). ResearchGate. [Link]

  • (PDF) Ethyl 1-(2-hydroxyethyl)-6-methyl-2-phenyl-4-thioxo-1,4-dihydropyrimidine-5-carboxylate. (2007). ResearchGate. [Link]

  • (PDF) Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2004). ResearchGate. [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. (n.d.). OMICS International. [Link]

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Method

Application Notes and Protocols: Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide on the potential applications of Ethyl 6-methyl-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the potential applications of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate in the field of polymer chemistry. This document explores the synthesis of this versatile heterocyclic compound and elucidates its prospective roles as a functional monomer for creating polymers with pendant bioactive moieties and as a novel chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The protocols provided are designed to be robust and self-validating, offering a foundation for researchers to explore the synthesis of advanced polymeric materials.

Introduction: The Versatility of a Dihydropyrimidine Scaffold

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a prominent member of the dihydropyrimidinone (DHPM) family, is a heterocyclic compound traditionally recognized for its significant and diverse pharmacological activities.[1][2] Synthesized primarily through the Biginelli reaction, a one-pot multicomponent condensation, this class of compounds has been extensively investigated for applications in drug discovery.[1][2][3] While the biological profile of DHPMs is well-documented, their application in materials science, particularly polymer chemistry, represents a burgeoning and exciting frontier. One report has noted the increasing use of DHPMs in the creation of materials such as polymers, adhesives, and textile dyes.[2]

The unique molecular architecture of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, featuring a reactive thiocarbonylthio group, a modifiable dihydropyrimidine ring, and an ester functional group, presents intriguing possibilities for polymer synthesis. This guide will delve into two primary applications: its use as a precursor to functional monomers for the synthesis of polymers with bioactive pendant groups, and its potential as a chain transfer agent (CTA) for controlled radical polymerization via the RAFT process.

Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

The most common and efficient method for synthesizing the title compound is the Biginelli reaction.[1][3] This acid-catalyzed cyclocondensation reaction involves three components: ethyl acetoacetate, an aldehyde (in this case, acetaldehyde, which can be generated in situ or replaced by a related precursor), and thiourea.

Reaction Scheme:

Biginelli Reaction reagents Ethyl Acetoacetate + Acetaldehyde + Thiourea product Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate reagents->product  Acid Catalyst (e.g., HCl)  Reflux in Ethanol

Figure 1: General scheme for the Biginelli synthesis of the title compound.

Application as a Functional Monomer: Synthesizing Polymers with Pendant Dihydropyrimidine Moieties

The incorporation of bioactive molecules as pendant groups onto a polymer backbone is a powerful strategy for developing advanced functional materials, such as drug delivery systems, bioactive coatings, and polymer-drug conjugates. The dihydropyrimidine core of the title compound can be chemically modified to introduce a polymerizable group, such as a vinyl functionality, transforming it into a functional monomer.

Rationale and Strategy

The N1 or N3 position of the dihydropyrimidine ring, or the ethyl ester group, can be targeted for modification. A common strategy involves the introduction of a vinyl group, for example, by reacting the N-H group with a vinyl-containing electrophile or by transesterification of the ethyl ester with a hydroxyl-containing vinyl monomer. The resulting monomer can then be copolymerized with other vinyl monomers to tailor the properties of the final polymer.

Proposed Synthesis of a Vinyl-Functionalized Dihydropyrimidine Monomer

This protocol outlines a hypothetical, yet chemically sound, two-step synthesis of a vinyl-functionalized monomer derived from Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.

Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)-6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

This step introduces a hydroxyl group, which will serve as a handle for subsequent vinyl functionalization.

Parameter Value
Reactants Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, 2-bromoethanol, Potassium Carbonate
Solvent Dimethylformamide (DMF)
Temperature 80 °C
Reaction Time 12 hours
Work-up Aqueous work-up followed by recrystallization

Protocol:

  • To a solution of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Add 2-bromoethanol (1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the desired hydroxyl-functionalized intermediate.

Step 2: Synthesis of 2-((5-(ethoxycarbonyl)-6-methyl-2-thioxo-1,2-dihydropyrimidin-1-yl)oxy)ethyl acrylate (A Hypothetical Monomer)

This step introduces the polymerizable acrylate group.

Parameter Value
Reactants Ethyl 1-(2-hydroxyethyl)-6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, Acryloyl chloride, Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 4 hours
Work-up Aqueous work-up and column chromatography

Protocol:

  • Dissolve the hydroxyl-functionalized intermediate (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add acryloyl chloride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the vinyl-functionalized monomer.

Polymerization of the Functional Monomer

The synthesized monomer can be copolymerized with a variety of comonomers (e.g., methyl methacrylate, styrene, acrylic acid) using standard free radical polymerization techniques to yield polymers with pendant dihydropyrimidine groups. The ratio of the functional monomer to the comonomer can be adjusted to control the density of the bioactive side chains.

Polymerization_Workflow cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis Start Ethyl 6-methyl-2-thioxo-1,2- dihydropyrimidine-5-carboxylate Step1 Hydroxylation Start->Step1 Step2 Vinylation Step1->Step2 Monomer Functional Monomer Step2->Monomer Polymerization Radical Polymerization (e.g., AIBN, Benzoyl Peroxide) Monomer->Polymerization Comonomer Comonomer(s) Comonomer->Polymerization Polymer Polymer with Pendant Dihydropyrimidine Groups Polymerization->Polymer

Figure 2: Workflow for the synthesis of polymers with pendant dihydropyrimidine groups.

Application as a Chain Transfer Agent in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.[4] The success of RAFT polymerization hinges on the choice of a suitable chain transfer agent (CTA), which is typically a thiocarbonylthio compound.[5][6]

Rationale for Use as a RAFT Agent

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate contains a thiocarbonylthio-like moiety within its heterocyclic structure (a dithiocarbamate-like structure). The effectiveness of a RAFT agent is determined by the substituents on the thiocarbonylthio group, specifically the 'Z' and 'R' groups.[7] In the context of our molecule, the dihydropyrimidine ring and its substituents can be considered part of the 'Z' group, which modulates the reactivity of the C=S bond, and a suitable 'R' group would need to be introduced, likely at one of the nitrogen atoms, to create a functional RAFT agent.

The electronic properties of the dihydropyrimidine ring are expected to influence the stability of the intermediate radical species formed during the RAFT process, thereby affecting the control over the polymerization.

Proposed Synthesis of a Dihydropyrimidine-Based RAFT Agent

To function as a RAFT agent, the title compound needs to be modified to incorporate a suitable leaving group ('R' group). This protocol describes a hypothetical synthesis of such a RAFT agent.

Synthesis of S-(Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate-1-yl) O-ethyl xanthate

Parameter Value
Reactants Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, Carbon disulfide, Potassium hydroxide, Ethyl iodide
Solvent Acetone
Temperature 0 °C to room temperature
Reaction Time 6 hours
Work-up Filtration and recrystallization

Protocol:

  • Dissolve potassium hydroxide (1.1 equivalents) in a minimal amount of water and add it to a solution of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (1 equivalent) in acetone.

  • Cool the mixture to 0 °C and add carbon disulfide (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 2 hours.

  • Cool the mixture again to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.

  • Stir at room temperature for an additional 2 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified RAFT agent.

Protocol for RAFT Polymerization of Styrene

This protocol provides a general procedure for the RAFT polymerization of styrene using the proposed dihydropyrimidine-based RAFT agent.

Parameter Value
Monomer Styrene
Initiator Azobisisobutyronitrile (AIBN)
RAFT Agent S-(Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate-1-yl) O-ethyl xanthate
Solvent Toluene
Temperature 70 °C
Reaction Time 12-24 hours

Protocol:

  • In a Schlenk tube, dissolve the dihydropyrimidine-based RAFT agent and AIBN in toluene.

  • Add freshly distilled styrene to the solution. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully chosen to target a specific molecular weight (e.g., 200:1:0.2).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed Schlenk tube in a preheated oil bath at 70 °C.

  • Take aliquots at regular intervals to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).

  • After the desired conversion is reached, quench the polymerization by immersing the tube in an ice bath and exposing it to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum at 40 °C to a constant weight.

Self-Validation:

  • ¹H NMR Spectroscopy: To determine monomer conversion and confirm the presence of the dihydropyrimidine end-group on the polymer chains.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A linear increase of Mn with conversion and a low PDI (< 1.3) would indicate a controlled polymerization process.

RAFT_Mechanism cluster_0 RAFT Pre-equilibrium cluster_1 Main RAFT Equilibrium Initiator Initiator (I) -> 2I• Initiation I• + Monomer (M) -> Pn• Initiator->Initiation Pn_dot Pn• Initiation->Pn_dot RAFT_agent RAFT Agent (Z-C(=S)S-R) Pn_dot->RAFT_agent + Intermediate1 Intermediate Radical RAFT_agent->Intermediate1 R_dot R• Intermediate1->R_dot - Macro_RAFT Macro-RAFT Agent (Z-C(=S)S-Pn) Intermediate1->Macro_RAFT R_dot->Initiation + Monomer Pm_dot Pm• Macro_RAFT2 Macro-RAFT Agent (Z-C(=S)S-Pn) Pm_dot->Macro_RAFT2 + Termination Pn• + Pm• -> Dead Polymer Pm_dot->Termination Intermediate2 Intermediate Radical Macro_RAFT2->Intermediate2 Pn_dot2 Pn• Intermediate2->Pn_dot2 - Macro_RAFT3 Macro-RAFT Agent (Z-C(=S)S-Pm) Intermediate2->Macro_RAFT3 Pn_dot2->Termination

Figure 3: A simplified representation of the RAFT polymerization mechanism.

Conclusion and Future Outlook

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a molecule with a rich history in medicinal chemistry, holds significant and underexplored potential in the realm of polymer science. The protocols and conceptual frameworks presented in these application notes provide a solid foundation for leveraging its unique chemical functionalities. The ability to synthesize polymers with pendant bioactive dihydropyrimidine moieties opens avenues for the development of novel biomaterials and therapeutic systems. Furthermore, the exploration of its core structure as a novel RAFT agent could lead to new strategies for controlled polymer synthesis. As the demand for functional and intelligent materials continues to grow, the convergence of pharmacologically relevant scaffolds with polymer chemistry offers a promising direction for future research and development.

References

  • Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2011). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 19(16), 4745-4762.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.
  • (Reference to a general polymer chemistry textbook for polymeriz
  • (Reference to a review on functional monomers and polymers)
  • Moad, G., Chong, Y. K., Postma, A., Rizzardo, E., & Thang, S. H. (2005). Advances in RAFT polymerization: the synthesis of polymers with defined end-groups. Polymer, 46(19), 8458-8468.
  • Barner-Kowollik, C. (Ed.). (2008).
  • (Reference to Biginelli reaction review)
  • (Reference to a paper on vinyl-functionaliz
  • (Reference to a paper on heterocyclic RAFT agents)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living radical polymerization by the RAFT process—a second update. Australian Journal of Chemistry, 65(8), 985-1076.
  • Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(10), 1029-1052.
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • (Placeholder for additional relevant references)
  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.

Sources

Application

Application Notes and Protocols: Oxidation of the Thioxo Group in Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Introduction: Unlocking the Potential of Pyrimidine Scaffolds The pyrimidine core is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents. Ethyl 6...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Pyrimidine Scaffolds

The pyrimidine core is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents. Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its analogs are of particular interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The thioxo group at the C2 position is a key functional handle that can be chemically modified to modulate the compound's physicochemical properties and biological activity.

Oxidation of the thioxo group offers a strategic avenue to generate a portfolio of derivatives, including the corresponding 2-oxo (uracil) analog, as well as the intermediate sulfoxide and sulfone derivatives. Each of these modifications can significantly alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on established and effective methods for the oxidation of the thioxo group in Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and troubleshoot these methods for their specific research needs.

Chemical Transformation Overview

The oxidation of the thioxo group in the target pyrimidine can proceed through several pathways, yielding different products depending on the oxidant and reaction conditions. The primary transformations are:

  • Oxidative Desulfurization: Complete replacement of the sulfur atom with an oxygen atom to yield the corresponding 2-oxo derivative, Ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate.

  • S-Oxidation: Stepwise oxidation of the sulfur atom to form the corresponding sulfoxide and subsequently the sulfone.

This guide will detail protocols for both major pathways, providing a versatile toolkit for the chemical biologist and medicinal chemist.

Method 1: Oxidative Desulfurization with Hydrogen Peroxide

This method achieves the direct conversion of the 2-thioxo-pyrimidine to its 2-oxo analog. Hydrogen peroxide in an alkaline medium is a classic and effective reagent for this transformation.[3]

Causality of Experimental Choices

The use of hydrogen peroxide as an oxidant is advantageous due to its low cost, environmental benignity (water is the primary byproduct), and high reactivity in the presence of a base. The alkaline conditions are crucial as they deprotonate the thiouracil, forming a thiolate anion which is more nucleophilic and readily attacked by the electrophilic oxygen of H₂O₂. The reaction proceeds through a proposed intermediate that ultimately eliminates sulfur and forms the more thermodynamically stable carbonyl group.

Experimental Workflow: Oxidative Desulfurization

G start Start: Dissolve Starting Material add_base Add Aqueous Base (e.g., NaOH) start->add_base add_h2o2 Add H₂O₂ Solution Dropwise at 0-5 °C add_base->add_h2o2 react Stir at Room Temperature (Monitor by TLC) add_h2o2->react acidify Acidify with HCl to pH ~2-3 react->acidify precipitate Collect Precipitate by Filtration acidify->precipitate wash Wash with Cold Water precipitate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product dry->characterize

Caption: Workflow for the oxidative desulfurization of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate using hydrogen peroxide.

Detailed Protocol: Oxidative Desulfurization

Materials:

  • Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq). Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Addition of Oxidant: While stirring vigorously, add 30% hydrogen peroxide (3.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

  • Characterization: Characterize the final product, Ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Method 2: Controlled S-Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

For the synthesis of the sulfoxide and sulfone derivatives, a more controlled oxidizing agent is required. meta-Chloroperoxybenzoic acid (m-CPBA) is an excellent choice for this purpose, as the stoichiometry of the reagent can be adjusted to favor the formation of either the sulfoxide or the sulfone.[4]

Causality of Experimental Choices

m-CPBA is a versatile and relatively selective oxidant that is soluble in many organic solvents.[5] The peroxyacid functional group is highly electrophilic and will readily react with the nucleophilic sulfur atom of the thioxo group. By using one equivalent of m-CPBA, the reaction can often be stopped at the sulfoxide stage. Employing two or more equivalents will typically lead to the formation of the sulfone. The choice of a chlorinated solvent like dichloromethane (DCM) is common as it is relatively inert and dissolves both the starting material and the oxidant. The reaction is often carried out at low temperatures to control the exothermicity and improve selectivity.

Experimental Workflow: Controlled S-Oxidation

G start Start: Dissolve Starting Material in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA Solution (1 or 2+ eq.) Dropwise cool->add_mcpba react Stir at 0 °C to Room Temperature (Monitor by TLC) add_mcpba->react quench Quench with Na₂S₂O₃ Solution react->quench wash_bicarb Wash with Saturated NaHCO₃ Solution quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product(s) purify->characterize

Caption: Workflow for the controlled S-oxidation of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate using m-CPBA.

Detailed Protocol: Controlled S-Oxidation

Materials:

  • Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant:

    • For Sulfoxide: In a separate flask, dissolve m-CPBA (~1.1 eq) in DCM. Add this solution dropwise to the cooled solution of the starting material.

    • For Sulfone: In a separate flask, dissolve m-CPBA (~2.2 eq) in DCM. Add this solution dropwise to the cooled solution of the starting material.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. The sulfoxide and sulfone will have different Rf values than the starting material.

  • Quenching: Once the desired conversion is achieved, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide. Stir for 10-15 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired sulfoxide or sulfone.

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Method 3: Desulfurization with Raney Nickel

An alternative method for the complete conversion of the thioxo group to a carbonyl group is through reductive desulfurization using Raney Nickel.[6][7]

Causality of Experimental Choices

Raney Nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. It has a high surface area and is saturated with adsorbed hydrogen, making it a potent catalyst for both hydrogenation and hydrogenolysis.[6] In the context of desulfurization, the sulfur atom of the thioxo group adsorbs onto the nickel surface, and the C-S bond is cleaved through hydrogenolysis, with the sulfur being replaced by two hydrogen atoms, followed by tautomerization to the more stable oxo-form. This method is particularly useful when other reducible functional groups are absent in the molecule.

Experimental Workflow: Desulfurization with Raney Nickel

G start Start: Prepare Slurry of Raney Nickel add_sm Add Solution of Starting Material in Ethanol start->add_sm reflux Reflux the Mixture (Monitor by TLC) add_sm->reflux cool Cool to Room Temperature reflux->cool filter Filter through Celite to Remove Raney Nickel cool->filter wash_celite Wash Celite Pad with Ethanol filter->wash_celite concentrate Concentrate the Filtrate wash_celite->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify characterize Characterize Product purify->characterize

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Substitution at the C5-Ester of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Document ID: AN-PYR5-SUB-202601 Version: 1.0 Introduction: The Strategic Importance of the Dihydropyrimidine (DHPM) Core The 1,2-dihydropyrimidine scaffold, particularly derivatives of Ethyl 6-methyl-2-thioxo-1,2-dihydro...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PYR5-SUB-202601

Version: 1.0

Introduction: The Strategic Importance of the Dihydropyrimidine (DHPM) Core

The 1,2-dihydropyrimidine scaffold, particularly derivatives of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, represents a "privileged structure" in medicinal chemistry and drug development.[1] Synthesized efficiently via the multicomponent Biginelli reaction, these heterocyclic cores are central to a wide array of pharmacologically active agents, including calcium channel blockers, antiviral compounds, and antitumor agents.[2][3]

The C5-ester group is a key synthetic handle. Its strategic position on the electron-deficient pyrimidine ring allows for facile modification through nucleophilic acyl substitution, providing a direct route to generate diverse libraries of amides, carboxylic acids, and other esters. This chemical versatility is paramount in structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions at this C5-ester position. It combines mechanistic principles with field-proven protocols to ensure reproducible and high-yielding transformations.

Mechanistic Principles: The Nucleophilic Acyl Substitution Pathway

The conversion of the C5-ester to other functional groups proceeds via a classic nucleophilic acyl substitution mechanism.[4] This is a two-step process involving addition followed by elimination.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, hydroxide, or alkoxide) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a transient, negatively charged tetrahedral intermediate.[5][6]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which simultaneously ejects the ethoxy (-OEt) group as the leaving group.[7]

The overall reaction is an equilibrium. To drive the reaction to completion, the equilibrium must favor the products. This is generally achieved when the incoming nucleophile is a stronger base than the ethoxide leaving group, or when reaction conditions are manipulated (e.g., using a large excess of the nucleophile).[6][7]

Figure 1: General mechanism of nucleophilic acyl substitution at the C5-ester.

Application Notes: Causality Behind Experimental Choices

The Critical Role of the Nucleophile

The choice of nucleophile is the primary determinant of the reaction's success and outcome.

  • Ammonia, Primary & Secondary Amines (Aminolysis): These are the most common nucleophiles for generating carboxamides.[7]

    • Reactivity: Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines because the lone pair on the nitrogen is delocalized into the aromatic ring.

    • Causality: The reaction of an ester with an amine is typically slow and may require elevated temperatures or catalysis because the ethoxide leaving group is a relatively strong base.[7] Using a large excess of the amine can help drive the reaction forward.

  • Hydroxide Ion (Saponification/Hydrolysis): Using a strong base like NaOH or LiOH in a water/alcohol mixture readily hydrolyzes the ester to the corresponding carboxylate salt.[8] Subsequent acidification yields the carboxylic acid.

    • Causality: This reaction is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the ethanol byproduct.

  • Alcohols/Alkoxides (Transesterification): The conversion of the ethyl ester to a different ester is an equilibrium-controlled process.

    • Causality: To favor product formation, the reactant alcohol is typically used as the solvent (in large excess). The reaction is often catalyzed by a strong acid or base.[5]

Optimizing Reaction Conditions: Solvents & Catalysts
  • Solvents:

    • For aminolysis, polar aprotic solvents like DMF or DMSO are often effective as they can solvate the reactants and intermediates. However, high-boiling point alcohols (e.g., n-butanol) or even neat reaction conditions (using the amine as the solvent) can be employed, especially for less reactive amines, to allow for higher reaction temperatures.

    • For hydrolysis, a mixture of water and a miscible organic solvent like ethanol, methanol, or THF is standard to ensure solubility of the starting ester.

  • Catalysis:

    • Base Catalysis: For aminolysis, strong, non-nucleophilic bases can deprotonate the amine, increasing its nucleophilicity. However, this is often unnecessary and can promote side reactions. For hydrolysis, hydroxide is a reactant, not just a catalyst.

    • Acid Catalysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles.[5][9] This is a common strategy for transesterification.

    • Organocatalysis: Bifunctional catalysts like 6-halo-2-pyridones have been shown to be highly effective for ester aminolysis. They operate by activating both the ester and the amine through a network of hydrogen bonds, facilitating the reaction under mild conditions.[10]

Experimental Workflows and Protocols

The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific substrate and nucleophile used, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthetic_Pathways Start Ethyl 6-methyl-2-thioxo- 1,2-dihydropyrimidine-5-carboxylate Amide Pyrimidine-5-Carboxamide Derivative Start->Amide Aminolysis (R1R2NH, Heat) Acid Pyrimidine-5-Carboxylic Acid Start->Acid Hydrolysis (NaOH, H2O/EtOH) then H+ NewEster New Pyrimidine-5-Ester Derivative Start->NewEster Transesterification (R'OH, H+ or RO-)

Figure 2: Key synthetic transformations of the C5-ester.

Protocol 1: Aminolysis for the Synthesis of Pyrimidine-5-Carboxamides

This protocol provides a general method for converting the C5-ethyl ester into a variety of amides.

Materials:

  • Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

  • Amine of choice (e.g., benzylamine, morpholine, aniline)

  • Solvent (e.g., n-butanol, DMF, or neat)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware with reflux condenser and magnetic stirring

Procedure:

  • To a round-bottom flask, add Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (1.0 eq).

  • Add the desired amine (2.0 to 10.0 eq). For solid amines, add a suitable solvent (e.g., n-butanol, 5-10 mL per mmol of ester). For liquid amines, they may often be used as the solvent.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent/amine) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The starting material is significantly less polar than the amide product.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Work-up:

    • If the product precipitates upon cooling, collect it by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove excess amine.

    • If the product remains in solution, remove the solvent/excess amine under reduced pressure. The resulting crude residue can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel.

Protocol 2: Saponification to Pyrimidine-5-Carboxylic Acid

This protocol details the base-catalyzed hydrolysis of the ester.

Materials:

  • Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Ethanol (or Methanol/THF) and Deionized Water

  • Hydrochloric Acid (e.g., 1M or 2M HCl)

Procedure:

  • Dissolve Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add a solution of NaOH (1.5 - 2.5 eq) in water to the flask.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly acidify the reaction mixture by adding aqueous HCl dropwise with stirring. The carboxylic acid product will precipitate out of the solution as the pH drops below its pKa (typically pH 2-4).

  • Work-up:

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

    • Dry the product under vacuum to yield the pure carboxylic acid.

Data Summary: Representative Aminolysis Reactions

The following table summarizes expected outcomes for the aminolysis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with various amine nucleophiles under typical conditions.

Nucleophile (Eq.)SolventTemp (°C)Time (h)Typical YieldPurification Method
Benzylamine (3 eq)n-Butanol1208> 85%Recrystallization (Ethanol)
Morpholine (5 eq)Neat13012> 90%Filtration and wash
Aniline (3 eq)DMF14024~ 60-70%Column Chromatography
Ammonia (7N in MeOH)Sealed Tube10018~ 75-85%Evaporation and trituration

Yields are estimates and will vary based on reaction scale and specific conditions.

Conclusion and Best Practices

The C5-ester of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a highly valuable and versatile functional group for analog synthesis. The primary pathway for its modification, nucleophilic acyl substitution, is a robust and well-understood reaction class. For successful transformations, scientists must consider the interplay between the nucleophile's reactivity, steric profile, and the chosen solvent and temperature. Careful reaction monitoring and appropriate work-up procedures are essential for isolating pure products in high yields. The protocols and principles outlined in this guide provide a solid foundation for the rational design and execution of these critical synthetic steps in drug discovery programs.

References

  • Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Khmel'nitskii, L. I., et al. (2000). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds. [Link]

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  • The synthesis of pyrimidine‐5‐carboxamides. (2020). Journal of the Chinese Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. [Link]

  • Wang, Y., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Photochemistry and Photobiology. [Link]

  • Bhuyan, P. J., et al. (1993). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • The pyrimidine B-ring C5 substitution SAR. (n.d.). ResearchGate. [Link]

  • Pearson+. (n.d.). Suggest a mechanism for this nucleophilic acyl substitution. [Link]

  • Chemistry LibreTexts. (2022). 11.3: The Nucleophilic Acyl Substitution Mechanism. [Link]

  • Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. [Link]

  • Ciesla, M., & Gulea, M. (2017). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. [Link]

  • Kumar, A., et al. (2022). Sustainable Strategy for the Synthesis of C5-Modified Pyrimidine Nucleosides Utilizing Chloroform–COware Chemistry. The Journal of Organic Chemistry. [Link]

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  • Budesinsky, Z., et al. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • da Silva, A. C., et al. (2019). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank. [Link]

  • Guckian, K. M., et al. (1996). C5-(1-propynyl)-2'-deoxy-pyrimidines enhance mismatch penalties of DNA:RNA duplex formation. Journal of the American Chemical Society. [Link]

  • Nishi, K., et al. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. New Journal of Chemistry. [Link]

  • Shutalev, A., et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. Molecules. [Link]

  • Wang, Y., et al. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis. [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • The Organic Chemistry Tutor. (2021). Converting Esters to Amides: "Aminolysis". YouTube. [Link]

  • Gomaa, A. M., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega. [Link]

  • Arslan, H., et al. (2009). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • de la Torre, M. C., & G. Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

  • Mohideen, M. N., et al. (2007). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Gimalova, F., et al. (2017). Synthesis and phosphonylation of 6-methyl-4-aryl-2-thio-1,2,3,4-tetrahydropyrimidine5-carboxylic acids ethyl esters. Chemistry of Heterocyclic Compounds. [Link]

  • Legros, J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]

  • Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai. [Link]

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  • Gimalova, F. A., et al. (2017). Synthesis and Phosphonylation of 6-Methyl-4-aryl-2-thio-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acids Ethyl Esters. Semantic Scholar. [Link]

Sources

Application

Application Notes and Protocols for the Use of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate in Pesticide Development

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate as a scaffold for th...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate as a scaffold for the development of novel pesticides. This document outlines the synthesis of the core compound and its derivatives, protocols for evaluating their pesticidal activity, and insights into their potential mechanisms of action.

Introduction: The Potential of the Pyrimidine Scaffold in Agrochemicals

The pyrimidine ring is a privileged scaffold in medicinal and agricultural chemistry due to its diverse biological activities.[1][2] Derivatives of pyrimidines have been successfully commercialized as fungicides, herbicides, and insecticides, demonstrating their versatility and efficacy in crop protection.[1] Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a dihydropyrimidine derivative, offers a robust and readily synthesizable starting point for the exploration of new pesticidal agents. Its polyfunctional nature allows for extensive chemical modification, enabling the fine-tuning of its biological activity against a wide range of agricultural pests.

Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its Derivatives

The synthesis of the core compound and its derivatives is most commonly achieved through the Biginelli reaction, a one-pot three-component condensation.[3] This reaction is valued for its simplicity, efficiency, and the ability to generate a diverse library of compounds.

Synthesis of the Core Scaffold

The foundational compound, Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, can be synthesized via the Biginelli reaction using ethyl acetoacetate, a substituted aldehyde, and thiourea.

Protocol 1: Synthesis of Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [4]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Thiourea (1.5 mmol)

  • Ethanol (as solvent, if not solvent-free)

  • Catalyst (e.g., HCl, TMSCl)[5][6]

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde, ethyl acetoacetate, and thiourea.

  • The reaction can be performed solvent-free by heating the mixture at 120°C for 8 hours.[4]

  • Alternatively, the reactants can be refluxed in a solvent such as ethanol in the presence of a catalytic amount of acid (e.g., a few drops of concentrated HCl).[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the mixture into crushed ice to induce precipitation.

  • Wash the crude product with cold ethanol and water.

  • Recrystallize the solid from ethanol to obtain the purified product.

  • Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.

Causality of Experimental Choices: The Biginelli reaction is an acid-catalyzed process. The use of a catalyst like HCl or TMSCl protonates the aldehyde, making it more electrophilic and facilitating the initial condensation with urea or thiourea. The choice of a solvent-free or solvent-based approach depends on the reactivity of the starting materials and the desired reaction conditions. Recrystallization is a standard purification technique for solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.

Derivative Synthesis Workflow

The versatility of the Biginelli reaction allows for the creation of a diverse library of derivatives by varying the aldehyde component. This is a crucial step in exploring the structure-activity relationship (SAR) of these compounds.

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_product Product Library cluster_screening Biological Screening Aldehyde Library Aldehyde Library Biginelli Reaction Biginelli Reaction Aldehyde Library->Biginelli Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Biginelli Reaction Thiourea Thiourea Thiourea->Biginelli Reaction Derivative Library Derivative Library Biginelli Reaction->Derivative Library Fungicidal Assay Fungicidal Assay Derivative Library->Fungicidal Assay Insecticidal Assay Insecticidal Assay Derivative Library->Insecticidal Assay Herbicidal Assay Herbicidal Assay Derivative Library->Herbicidal Assay

Figure 1: Workflow for the synthesis and screening of a derivative library.

Evaluation of Pesticidal Activity

A systematic evaluation of the synthesized compounds against various agricultural pests is essential to identify lead candidates. This involves a tiered screening approach, starting with in vitro assays followed by more complex in vivo studies.

Fungicidal Activity

Pyrimidine-based fungicides often act by inhibiting the NADH oxidoreductase of complex I in the mitochondrial respiratory chain.[1]

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Target Organisms:

  • Botrytis cinerea (Gray mold)

  • Fusarium graminearum (Fusarium head blight)

  • Rhizoctonia solani (Sheath blight)

  • Other relevant plant pathogenic fungi

Procedure:

  • Prepare potato dextrose agar (PDA) medium and autoclave.

  • Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A solvent control (PDA with DMSO) and a positive control (a commercial fungicide) should be included.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus in the center of each plate.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each active compound by probit analysis of the concentration-response data.

Self-Validating System: The inclusion of both a solvent control and a positive control is critical for validating the results. The solvent control ensures that the solvent itself does not inhibit fungal growth, while the positive control provides a benchmark for the efficacy of the test compounds.

Insecticidal Activity

The mode of action for dihydropyrimidine-based insecticides can vary, with some targeting the nervous system of insects.[7][8]

Protocol 3: In Vivo Insecticidal Assay (Topical Application) [9]

Target Organisms:

  • Aphis craccivora (Cowpea aphid)

  • Plutella xylostella (Diamondback moth) larvae

  • Aedes aegypti (Yellow fever mosquito) larvae or adults[10]

Procedure:

  • Rear the target insects under controlled laboratory conditions.

  • Dissolve the test compounds in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • For topical application, use a micro-applicator to apply a small, precise volume (e.g., 0.25 µL) of the test solution to the dorsal thorax of each insect.

  • Control groups should be treated with the solvent alone. A positive control with a known insecticide should also be included.

  • After treatment, place the insects in a clean container with a food source and maintain them under controlled environmental conditions.

  • Assess mortality at specified time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC50 (Lethal Concentration to kill 50% of the population) value for each active compound using probit analysis.

Causality of Experimental Choices: Topical application is a direct method to assess the contact toxicity of a compound. The use of a micro-applicator ensures that each insect receives a consistent dose. Monitoring mortality over several time points provides information on the speed of action of the compound.

Herbicidal Activity

A novel mode of action for some pyrimidine-based herbicides is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][11]

Protocol 4: In Vivo Herbicidal Assay (Pre-emergence) [12]

Target Organisms:

  • Amaranthus retroflexus (Redroot pigweed)

  • Echinochloa crus-galli (Barnyardgrass)

  • Other common weed species

Procedure:

  • Fill small pots with a standard soil mix.

  • Sow a known number of seeds of the target weed species in each pot.

  • Prepare solutions or suspensions of the test compounds in a suitable carrier (e.g., water with a surfactant).

  • Apply the test solutions evenly to the soil surface of the pots at different application rates (g/ha).

  • Include untreated controls and a positive control with a commercial herbicide.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), visually assess the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).

  • Measure relevant parameters such as germination rate, shoot length, and fresh/dry weight of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the untreated control.

  • Determine the IC50 (Inhibitory Concentration for 50% effect) or GR50 (Growth Reduction by 50%) values.

Self-Validating System: The use of a standardized soil mix and controlled environmental conditions minimizes variability. The inclusion of an untreated control is essential for calculating the percentage of inhibition, while the positive control provides a reference for the level of activity.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the core Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate scaffold and subsequent biological testing allows for the development of a structure-activity relationship (SAR). This provides valuable insights into which chemical groups are important for pesticidal activity.

Table 1: Hypothetical Bioactivity Data for Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives

Compound IDR-group on Phenyl RingFungicidal EC50 (µg/mL) vs. B. cinereaInsecticidal LC50 (ppm) vs. A. craccivoraHerbicidal IC50 (g/ha) vs. A. retroflexus
1a H>100>100>2000
1b 4-Cl25.550.21500
1c 4-OCH375.8>100>2000
1d 4-NO210.215.7500
1e 2,4-diCl5.18.9250
Positive Control (e.g., Chlorothalonil)1.5N/AN/A
Positive Control (e.g., Imidacloprid)N/A0.5N/A
Positive Control (e.g., Atrazine)N/AN/A100

Interpretation of SAR: The hypothetical data in Table 1 suggests that electron-withdrawing groups on the 4-phenyl ring enhance pesticidal activity across all three categories. For instance, the presence of a nitro group (1d) or di-chloro substitution (1e) leads to significantly lower EC50, LC50, and IC50 values, indicating higher potency. This information can guide the synthesis of future derivatives with potentially even greater efficacy.

Potential Mechanisms of Action

Understanding the mechanism of action is crucial for developing selective and effective pesticides and for managing the development of resistance.

G cluster_fungicide Fungicidal Action cluster_herbicide Herbicidal Action Pyrimidine Derivative Pyrimidine Derivative NADH Oxidoreductase (Complex I) NADH Oxidoreductase (Complex I) Pyrimidine Derivative->NADH Oxidoreductase (Complex I) Inhibits Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate Dehydrogenase (DHODH) Pyrimidine Derivative->Dihydroorotate Dehydrogenase (DHODH) Inhibits ATP Production ATP Production NADH Oxidoreductase (Complex I)->ATP Production Blocks Fungal Cell Death Fungal Cell Death ATP Production->Fungal Cell Death Leads to Pyrimidine Biosynthesis Pyrimidine Biosynthesis Dihydroorotate Dehydrogenase (DHODH)->Pyrimidine Biosynthesis Blocks Plant Growth Inhibition Plant Growth Inhibition Pyrimidine Biosynthesis->Plant Growth Inhibition Leads to

Sources

Method

Application Note: High-Throughput Screening of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate Libraries

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for libraries centered around...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for libraries centered around the Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate scaffold. This privileged structure, readily accessible via the Biginelli reaction, is a cornerstone of many medicinal chemistry programs due to its diverse pharmacological activities.[1][2] This guide moves beyond a simple recitation of steps, offering a strategic framework built on years of field experience. We will detail the causality behind experimental choices, from initial assay development and primary screening to a robust, multi-step hit validation cascade designed to eliminate artifacts and confirm true biological activity. Our focus is on creating a self-validating workflow that ensures the confident progression of high-quality hits into lead optimization.

The Dihydropyrimidine Scaffold: A Privileged Core for Drug Discovery

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core and its thione analogs are of significant interest in medicinal chemistry. Their importance stems from two key factors: synthetic accessibility and proven biological relevance.

1.1. Synthetic Tractability: The Biginelli Reaction

The foundation of DHPM library synthesis is the Biginelli reaction, a one-pot, three-component condensation first reported in 1893.[1][3] This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea or thiourea, making it exceptionally suited for combinatorial chemistry and the rapid generation of diverse compound libraries.[4][5] By varying each of the three components, chemists can systematically explore the chemical space around the core scaffold, creating libraries with a wide range of functional groups and physicochemical properties. The synthesis of the title compound and its analogs is a direct application of this versatile reaction.[6][7][8]

1.2. A Scaffold with Diverse Biological Activities

The DHPM scaffold is a "privileged structure," meaning it is capable of binding to multiple, distinct biological targets. Compounds containing this core have been identified as:

  • Calcium Channel Blockers: Used in the treatment of hypertension.[1]

  • Antiviral and Antibacterial Agents: Demonstrating a broad spectrum of antimicrobial activity.[7]

  • Anticancer Agents: Notably as inhibitors of mitotic kinesin Eg5, a key protein in cell division, making them attractive targets for oncology research.[7]

  • Adenosine Receptor Antagonists: A more recent area of investigation for this compound class.[1]

This proven track record provides a strong rationale for screening DHPM libraries against a wide array of biological targets to uncover novel therapeutic agents.

Designing a Strategic HTS Campaign

A successful HTS campaign is more than just running plates; it is a multi-stage process of careful planning, optimization, and rigorous validation. The goal is not merely to find "hits," but to identify chemically tractable, mechanistically understood compounds worthy of the significant investment of lead optimization.

2.1. HTS Workflow Overview

The entire process can be visualized as a funnel, starting with a large number of compounds and progressively narrowing the field to a small set of validated hits.[9]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Hit Validation AssayDev Assay Development & Miniaturization (384-well) PilotScreen Pilot Screen (~2000 compounds) Validate Z' > 0.5 AssayDev->PilotScreen PrimaryHTS Full Library HTS (Single Concentration) PilotScreen->PrimaryHTS DataAnalysis Data Normalization & Hit Selection PrimaryHTS->DataAnalysis HitConfirmation Hit Confirmation & Potency (IC50) DataAnalysis->HitConfirmation Orthogonal Orthogonal & Counter-Screens (Rule out artifacts) HitConfirmation->Orthogonal Biophysical Biophysical Validation (Confirm Direct Binding) Orthogonal->Biophysical SAR Preliminary SAR Analysis Biophysical->SAR

Caption: The HTS Funnel: From Assay Development to Validated Hits.

Protocol: Primary HTS of a DHPM Library Against a Protein Kinase Target

This protocol outlines a typical biochemical screen using a fluorescence-based readout in a 384-well format. The objective is to identify compounds that inhibit a hypothetical protein kinase, "Kinase-X."

3.1. Assay Principle

This assay measures the phosphorylation of a peptide substrate by Kinase-X. The assay uses a technology where the binding of a phosphorylation-specific antibody to the product peptide results in a high fluorescence signal. Inhibitors of Kinase-X will prevent phosphorylation, leading to a low signal.

3.2. Materials and Reagents
  • Compound Plates: DHPM library compounds pre-dispensed into 384-well plates (e.g., 2 µL of 1 mM stock in DMSO).

  • Assay Plates: 384-well, low-volume, black, flat-bottom plates.

  • Kinase-X: Purified enzyme at a working concentration determined during assay development.

  • Peptide Substrate: Synthetic peptide substrate for Kinase-X.

  • ATP: Adenosine triphosphate at the Kₘ concentration.

  • Detection Reagents: Phosphorylation-specific antibody and fluorescent tracer.

  • Buffers: Kinase reaction buffer, stop/detection buffer.

  • Controls:

    • Positive Control: A known, potent inhibitor of Kinase-X (e.g., Staurosporine).

    • Negative Control: DMSO vehicle only.

3.3. Step-by-Step Protocol
  • Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer 20 nL of compound from the library source plates to the assay plates. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.

  • Enzyme Addition: Add 10 µL of Kinase-X solution (in kinase buffer) to all wells.

  • Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 10 µL of a solution containing the peptide substrate and ATP (in kinase buffer) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Detect: Add 10 µL of the stop/detection buffer containing the detection reagents to all wells.

  • Final Incubation: Incubate for 30-60 minutes at room temperature to allow the detection reagents to equilibrate.

  • Data Acquisition: Read the plates on a suitable plate reader (e.g., measuring fluorescence polarization or HTRF).

3.4. Quality Control: The Z'-Factor

For each plate, the Z'-factor must be calculated to ensure the assay is robust and suitable for HTS.[10] It is a measure of the statistical separation between the positive and negative controls.

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where σ is the standard deviation and μ is the mean of the controls. An assay is considered excellent for HTS when Z' ≥ 0.5. [10]

Data Analysis and Primary Hit Selection

Raw data from the plate reader is processed to identify primary hits.

  • Normalization: The data for each compound well is normalized relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: A primary hit is defined as any compound exhibiting an inhibition value greater than a set threshold. A common starting point is ≥ 50% inhibition or, more robustly, > 3 standard deviations from the mean of the neutral (DMSO) control wells.

Parameter Value Description
Library Size 100,000Total number of compounds screened.
Screening Concentration 10 µMFinal concentration of each library compound in the assay.
Plates Screened ~290Number of 384-well plates processed.
Average Z'-Factor 0.78Indicates a high-quality, robust assay.
Primary Hit Criteria >50% InhibitionThreshold for selecting initial compounds of interest.
Primary Hit Rate 0.8%Percentage of the library meeting the hit criteria.
Primary Hits 800Total number of initial hits to enter the validation cascade.
Table 1: Representative Summary of a Primary HTS Campaign.
The Hit Validation Cascade: Ensuring Data Integrity

A primary hit is simply a data point; it is not a confirmed active compound. A rigorous validation cascade is essential to eliminate the inevitable false positives and artifacts that arise from any HTS campaign.[11][12] This process systematically increases confidence in the remaining hits.

Hit_Validation cluster_input Input cluster_triage Triage & Confirmation cluster_specificity Specificity & Mechanism cluster_output Output PrimaryHits Primary Hits (e.g., 800 compounds) ReTest Confirmation Screen (Fresh solid sample) PrimaryHits->ReTest IC50 Dose-Response Curve (Determine Potency, IC50) ReTest->IC50 OrthogonalAssay Orthogonal Assay (Different detection method) IC50->OrthogonalAssay CounterScreen Counter-Screen (Rule out non-specific effects) OrthogonalAssay->CounterScreen Biophysical Biophysical Assay (e.g., SPR) (Confirm direct target binding) CounterScreen->Biophysical ValidatedHits Validated Hit Series (e.g., 2-3 chemical series) Biophysical->ValidatedHits

Caption: A Robust Hit Validation Cascade to Eliminate False Positives.

5.1. Protocol: Hit Confirmation and IC₅₀ Determination

Objective: To confirm the activity of primary hits and determine their potency.

  • Source Fresh Compound: Obtain fresh, dry powder samples of the primary hit compounds to rule out degradation or concentration errors in the original library plates.

  • Create Serial Dilutions: Prepare a dose-response plate for each compound, typically with an 8- to 12-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Run Assay: Perform the same kinase assay as in the primary screen using the serially diluted compounds.

  • Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Compound ID Primary Screen (% Inh @ 10µM) Conf. IC₅₀ (µM) Hill Slope Status
DHPM-00175.21.21.1Confirmed Hit
DHPM-00268.9> 50-False Positive
DHPM-00398.10.451.3Confirmed Hit
DHPM-00455.425.60.8Weak Hit
Table 2: Example Hit Confirmation and Potency Data.
5.2. Protocol: Orthogonal and Counter-Screens

Objective: To ensure the observed activity is not an artifact of the primary assay's technology.[11][12]

  • Orthogonal Assay: An assay that measures the same biological event (Kinase-X inhibition) but uses a different detection technology. For example, if the primary screen was fluorescence-based, an orthogonal assay could use luminescence or a label-free method like mass spectrometry.[13] True hits should be active in both assays.

  • Counter-Screen: An assay designed to detect undesirable compound activities. For the kinase example, a counter-screen could involve:

    • ATP-less Assay: Run the assay in the absence of ATP. A compound that still shows a signal change is likely interfering with the detection system (e.g., it is autofluorescent).

    • Promiscuity Screen: Test the hits against a different, unrelated kinase. Compounds active against many kinases are often promiscuous inhibitors and are generally deprioritized.

5.3. Biophysical Validation: Confirming Direct Target Engagement

Objective: To prove that the compound physically binds to the target protein. This is the gold standard for hit validation.[12][14]

  • Surface Plasmon Resonance (SPR): Immobilizes the target kinase on a sensor chip and flows the compound over it. Binding is detected in real-time as a change in mass on the surface, providing affinity (Kᴅ) and kinetic (kₒₙ, kₒբբ) data.

  • Thermal Shift Assay (TSA): Measures the thermal stability of the target protein in the presence and absence of the compound. A binding compound will typically stabilize the protein, resulting in an increase in its melting temperature (Tₘ).

A confirmed hit that is potent, selective, and shows direct binding in a biophysical assay is a high-quality starting point for a medicinal chemistry program.

Conclusion

The high-throughput screening of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate libraries offers a powerful avenue for the discovery of novel therapeutic agents. Success, however, is not guaranteed by automation alone. It requires a deep understanding of the chemical matter, intelligent assay design, and an unwavering commitment to a rigorous, multi-step validation process. By employing the strategic workflows and protocols outlined in this guide, researchers can significantly increase the probability of identifying meaningful, validated hits, thereby accelerating the journey from initial screen to clinical candidate.

References
  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (n.d.). SciSpace. [Link]

  • Biginelli reaction. (2023, December 26). In Wikipedia. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World (DDW). [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Biginelli Dihydropyrimidine Synthesis. (n.d.). Organic Reactions. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). Molecules, 27(19), 6696. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Cancer Metastasis and Treatment. [Link]

  • High-Throughput Screening & Discovery. (n.d.). Southern Research. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011, June 3). ACS Combinatorial Science. [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2014, April 2). Journal of Biomolecular Screening. [Link]

  • Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011, February 16). New Biotechnology. [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023, July 27). ACS Medicinal Chemistry Letters. [Link]

  • High-Throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. (2014, May 5). Journal of Visualized Experiments. [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023, July 27). ACS Medicinal Chemistry Letters. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. (2012). Pharmaceuticals, 5(4), 394-410. [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018). Molbank, 2018(4), M1025. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). Crystals, 12(11), 1599. [Link]

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (2008, December 20). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2009, September 19). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • High-Throughput Screening Using Small Molecule Libraries. (2018, November 1). News-Medical.Net. [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2010, April 17). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols for this important synthetic transformation. The synthesis, a variation of the classic Biginelli reaction, involves the one-pot cyclocondensation of an aldehyde, a β-ketoester, and thiourea.[1][2][3] While powerful, this reaction is prone to challenges that can impact yield and purity. This document provides actionable solutions to common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?

A: Low yield is the most common challenge in the Biginelli reaction and typically stems from issues with the catalyst, reaction conditions, or reactant integrity.[4] A systematic approach is crucial for diagnosis.

  • Catalyst Inefficiency: The reaction is most often acid-catalyzed.[1] Without a catalyst, product formation is often difficult, resulting in poor yields.[4]

    • Expert Insight: Classical Brønsted acids like HCl are effective but can sometimes promote side reactions or reactant decomposition under harsh conditions.[4][5] Lewis acids such as ZrCl₄, NH₄Cl, or Yb(OTf)₃ can offer milder conditions and improved yields.[5][6][7] Ensure your catalyst is active; for instance, some Lewis acids are moisture-sensitive, and reusable catalysts may require regeneration.[4][8]

  • Suboptimal Temperature & Time: The reaction may require optimization of time and temperature.[8] Excessively high temperatures can promote the decomposition of starting materials or the formation of byproducts, while insufficient heat will result in a sluggish or incomplete reaction.[5][8]

    • Actionable Advice: Monitor your reaction's progress using Thin Layer Chromatography (TLC). This allows you to visually track the consumption of starting materials and the formation of the product, helping you determine the optimal reaction time.[4][8] A typical endpoint is 2-8 hours, depending on the conditions.[6][8]

  • Reactant Purity & Stoichiometry: The purity of your starting materials is critical. Impurities in the aldehyde (acetaldehyde is volatile and can be problematic; using a stable precursor or fresh reagent is key), ethyl acetoacetate, or thiourea can inhibit the reaction.[5][8]

    • Actionable Advice: Use freshly purified reagents. A slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is often employed to drive the reaction to completion.[4][9]

Q2: I'm observing a significant fluorescent, often yellow, byproduct. What is it and how can I prevent its formation?

A: This is a classic sign of a competing Hantzsch-type reaction. The fluorescent byproduct is likely a 1,4-dihydropyridine (DHP).[4][8]

  • Causality: This side reaction occurs when two equivalents of the β-ketoester (ethyl acetoacetate) react with the aldehyde and ammonia.[4][8] The ammonia is typically formed from the decomposition of thiourea at elevated temperatures.[4][8] The Hantzsch pathway becomes more competitive as the concentration of the Biginelli urea/thiourea component decreases.

  • Prevention Strategy:

    • Lower the Reaction Temperature: The Hantzsch pathway is more favored at higher temperatures. Running the reaction at a lower temperature (e.g., refluxing in ethanol at ~78°C instead of 100-120°C in other solvents) can significantly reduce DHP formation.[4][8]

    • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4][8] Experimenting with different Lewis acids may favor the desired reaction.

    • Order of Addition: In some cases, adding the thiourea last to the pre-heated mixture of the aldehyde and β-ketoester can minimize its premature decomposition.[8]

Q3: My crude product is difficult to purify and appears oily or gummy. What are the likely impurities and how can I improve the workup?

A: A difficult-to-purify product often points to the presence of side products or unreacted starting materials. Besides the Hantzsch byproduct mentioned above, other common culprits include N-acylurea byproducts or polymers from the aldehyde.[4][8]

  • Likely Impurities:

    • Unreacted Ethyl Acetoacetate: This β-ketoester is an oil and can make the crude product difficult to handle if present in large amounts.

    • Aldehyde Polymers: Aldehydes, particularly acetaldehyde, can self-condense or polymerize under acidic conditions.[4]

  • Improved Workup & Purification Protocol:

    • Post-Reaction Quench: After cooling the reaction mixture, pour it onto crushed ice or into cold water.[10] This often helps to precipitate the solid product while leaving more soluble impurities in the aqueous phase.

    • Vigorous Stirring/Trituration: Stir the precipitated solid vigorously in cold water or a cold ethanol/water mixture. This process, known as trituration, can help break up the crude solid and wash away impurities.

    • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual starting materials and soluble byproducts.[5][9][10]

    • Recrystallization: The most effective method for purification is recrystallization from a suitable solvent, most commonly ethanol.[5][6][8][10][11] This step is crucial for obtaining a pure, crystalline final product.

Q4: What is the accepted mechanism for this reaction, and how does it inform optimization?

A: Understanding the reaction mechanism is key to rational troubleshooting. The most widely accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate, as proposed by Kappe.[2][5]

  • Mechanism Steps:

    • Iminium Formation (Rate-Limiting): The acid catalyst protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by thiourea. Subsequent dehydration forms a highly electrophilic N-acyliminium ion.

    • Nucleophilic Addition: The enol form of ethyl acetoacetate acts as the nucleophile and attacks the iminium ion.

    • Cyclization & Dehydration: The terminal amino group of the thiourea adduct attacks the ketone carbonyl of the ketoester moiety. The resulting tetrahedral intermediate then dehydrates to yield the final 3,4-dihydropyrimidin-2(1H)-thione product.[1]

  • How it Informs Optimization:

    • The formation of the N-acyliminium ion is often the rate-determining step.[1] This highlights the critical role of the acid catalyst. An effective catalyst will accelerate this step, allowing the reaction to proceed efficiently at lower temperatures, which in turn suppresses side reactions like Hantzsch condensation.

    • The mechanism involves several equilibrium steps. Using a slight excess of thiourea can help push the equilibria toward the desired product.

Optimization & Experimental Protocols

Data Summary: Influence of Reaction Conditions

The choice of catalyst and solvent system has a profound impact on reaction time and yield. The following table summarizes conditions reported for the synthesis of analogous 2-thioxo-dihydropyrimidines.

CatalystSolventTemperature (°C)Time (h)Typical YieldReference
HCl (catalytic)EthanolReflux (~78)2.5 - 4Moderate-Good[10]
NH₄ClAcetic Acid1008Good[6]
ZrCl₄ (10 mol%)Solvent-free1001.5 - 2High[5]
TMSClDMFRoom Temp.72Good[11]
NoneSolvent-free1208Good[9]
Protocol 1: Classical Acid-Catalyzed Synthesis in Ethanol

This protocol uses a traditional Brønsted acid catalyst and is a reliable starting point for optimization.

Materials:

  • Acetaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (anhydrous)

  • Concentrated HCl (catalytic, ~3-4 drops)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq), acetaldehyde (1.0 eq), thiourea (1.2 eq), and ethanol (approx. 3-5 mL per mmol of aldehyde).

  • Add 3-4 drops of concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[8]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[8]

  • Pour the cooled mixture into a beaker containing crushed ice and stir for 10-15 minutes to precipitate the product.[10]

  • Collect the solid by vacuum filtration and wash the filter cake with plenty of cold water, followed by a small portion of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate as a crystalline solid.[10]

Protocol 2: High-Yield, Solvent-Free Synthesis

This method often provides higher yields and simplifies workup by avoiding bulk solvent.[9]

Materials:

  • Acetaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Thiourea (1.5 eq)

  • Lewis Acid Catalyst (e.g., ZrCl₄, 10 mol%) (Optional, but recommended for faster reaction)[5]

Procedure:

  • To a round-bottom flask, add acetaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), thiourea (1.5 eq), and the catalyst (if used).[5][9]

  • Heat the neat mixture in an oil bath at 100-120°C with stirring.[5][9] The mixture will likely become a homogenous melt.

  • Monitor the reaction by TLC. The reaction is often complete within 1.5-3 hours when catalyzed.[5]

  • After completion, cool the reaction mixture to room temperature, upon which it should solidify.

  • Add a small amount of cold ethanol to the solidified mass and break it up with a spatula (trituration).

  • Filter the solid product, wash thoroughly with cold ethanol to remove any unreacted starting materials, and dry under vacuum.[5]

  • If necessary, the product can be further purified by recrystallization from ethanol.

Visual Workflow & Mechanism Diagrams

Troubleshooting Flowchart for Low Yield

This diagram provides a logical workflow for diagnosing and solving issues of low product yield.

Troubleshooting_Flowchart start Start: Low Yield check_reagents Q: Are reactants pure & stoichiometry correct? start->check_reagents purify_reagents Solution: Use fresh/purified reagents. Use 1.2-1.5 eq. thiourea. check_reagents->purify_reagents No check_catalyst Q: Is the catalyst active and appropriate? check_reagents->check_catalyst Yes purify_reagents->check_catalyst catalyst_solution Solution: Use fresh/anhydrous catalyst. Try a different Lewis or Brønsted acid. check_catalyst->catalyst_solution No check_conditions Q: Are temperature & time optimized? check_catalyst->check_conditions Yes catalyst_solution->check_conditions conditions_solution Solution: Monitor by TLC. Adjust temperature to balance rate vs. side reactions. check_conditions->conditions_solution No analyze_byproducts Q: Are byproducts (e.g., Hantzsch) present? check_conditions->analyze_byproducts Yes conditions_solution->analyze_byproducts byproducts_solution Solution: Lower reaction temperature. Consider alternative catalyst. analyze_byproducts->byproducts_solution Yes end_node Improved Yield analyze_byproducts->end_node No byproducts_solution->end_node

Caption: A logical workflow for troubleshooting low yields.

Accepted Reaction Mechanism (Kappe's Iminium Pathway)

This diagram illustrates the key steps in the acid-catalyzed formation of the target molecule.

Biginelli_Mechanism cluster_1 Step 1: N-Acyliminium Ion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization & Dehydration acetaldehyde Acetaldehyde iminium N-Acyliminium Ion (Electrophile) acetaldehyde->iminium + H⁺, - H₂O thiourea Thiourea thiourea->iminium adduct Open-Chain Adduct iminium->adduct Attack eaa Ethyl Acetoacetate (Enol form) eaa->adduct cyclized Cyclized Intermediate adduct->cyclized Intramolecular Attack final_product Final Product cyclized->final_product - H₂O

Caption: The N-acyliminium pathway for the Biginelli reaction.

References

  • Afonina, I. A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2008). Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Institutes of Health (NIH). Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Arslan, H., et al. (2008). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel…. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Gorgani, L., et al. (2017). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of Ethyl 6-methyl-2-thioxo-1,2-dihydro...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This document offers in-depth technical guidance, drawing from established laboratory practices and scientific principles to ensure the attainment of high-purity material essential for research and development.

I. Introduction to Purification Challenges

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound synthesized via the Biginelli reaction. While the synthesis is relatively straightforward, achieving high purity can be challenging due to the compound's polarity and the potential for co-precipitation of starting materials and byproducts.[1][2] The primary purification techniques, recrystallization and column chromatography, each present unique obstacles that require a systematic and informed approach to overcome. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: Recrystallization

Recrystallization is the most common and cost-effective method for purifying this compound.[3] However, several issues can arise.

Question 1: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming an impure liquid phase.[4][5] This is a common issue for compounds with lower melting points or when the solution is too concentrated.

  • Causality: The high concentration of the solute lowers its melting point, and upon cooling, it separates as a supercooled liquid (oil) rather than a crystalline solid. Impurities can also suppress the melting point and interfere with crystal lattice formation.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture to redissolve the compound and then allow it to cool slowly. This reduces the concentration and raises the temperature at which saturation occurs.[4]

    • Slower Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to encourage gradual cooling, which provides sufficient time for proper crystal nucleation.[6]

    • Induce Crystallization at a Lower Temperature: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.[7] This provides a surface for crystal growth to begin.

    • Change Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8]

Question 2: After cooling the solution, no crystals have formed. What should I do?

Answer: The absence of crystal formation upon cooling usually indicates either that the solution is not supersaturated or that nucleation is inhibited.[4][7]

  • Causality: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. Alternatively, the solution might be in a metastable supersaturated state, requiring a trigger for crystallization to begin.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.[7]

      • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[7]

    • Reduce Solvent Volume: If induction methods fail, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[4]

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[6]

Question 3: The yield of my recrystallized product is very low. How can I improve it?

Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors.

  • Causality: The most likely causes are using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete precipitation.[9]

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

    • Prevent Premature Crystallization: During hot gravity filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the solution from cooling and depositing crystals prematurely.[6]

    • Maximize Crystal Recovery: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.[9]

    • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving a significant amount of the product.[7]

Recrystallization Protocol Workflow

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool troubleshoot1 Troubleshooting: - Oiling Out? - No Crystals? cool->troubleshoot1 ice_bath Cool in Ice Bath collect Collect Crystals by Vacuum Filtration ice_bath->collect troubleshoot2 Troubleshooting: - Low Yield? collect->troubleshoot2 wash Wash with Minimal Cold Solvent dry Dry Crystals wash->dry end End: Pure Product dry->end troubleshoot1->ice_bath Induce Crystallization troubleshoot2->wash Optimize Washing

Caption: Workflow for the recrystallization of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.

III. Troubleshooting Guide: Column Chromatography

When recrystallization is ineffective, column chromatography is a powerful alternative for purification.

Question 1: My compound is not separating well on the silica gel column. What solvent system should I use?

Answer: Poor separation is often due to an inappropriate mobile phase. For a polar compound like Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, careful selection of the eluent is critical.[1][10]

  • Causality: The polarity of the solvent system determines the elution profile. If the solvent is too polar, all components will elute quickly with poor separation. If it's not polar enough, the target compound may not move from the origin.

  • Solutions:

    • TLC Analysis: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[11] A good solvent system will give your target compound an Rf value of approximately 0.2-0.35.[10][12]

    • Solvent Systems: Common solvent systems for polar compounds on silica gel are mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone). Start with a low percentage of the polar solvent and gradually increase it.

    • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[12]

Question 2: My compound is streaking on the column and the peaks are tailing. What causes this?

Answer: Streaking and peak tailing on silica gel are often observed with polar, nitrogen-containing compounds.[1]

  • Causality: The acidic silanol groups on the surface of the silica gel can strongly and sometimes irreversibly interact with basic nitrogen atoms in the pyrimidine ring, leading to poor chromatographic performance.

  • Solutions:

    • Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape.[12]

    • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, which may have less aggressive interactions with your compound.[9]

Column Chromatography Decision Tree

Column_Chromatography_Decision_Tree start Crude Product Requires Column Chromatography tlc Determine Optimal Solvent System via TLC (Rf ~0.2-0.35) start->tlc pack_column Pack Column with Silica Gel and Equilibrate tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Chosen Solvent System load_sample->elute monitor Monitor Fractions by TLC elute->monitor issue Separation Issues? monitor->issue combine Combine Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end issue->combine No streaking Streaking or Tailing? issue->streaking Yes poor_sep Poor Separation? streaking->poor_sep No add_base Add Triethylamine to Eluent or Use Alumina streaking->add_base Yes gradient Use Gradient Elution poor_sep->gradient Yes add_base->elute gradient->elute

Caption: Decision tree for troubleshooting column chromatography.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate sample?

A1: The most common impurities are unreacted starting materials from the Biginelli synthesis: the aldehyde, ethyl acetoacetate, and thiourea. Additionally, intermediates of the complex reaction mechanism may be present.[2]

Q2: Can I use a method other than recrystallization or column chromatography?

A2: While less common for this specific compound, other purification techniques exist. Trituration, which involves washing the solid crude product with a solvent in which the desired compound is insoluble but the impurities are soluble, can be a simple and effective preliminary purification step.[13]

Q3: How can I remove colored impurities from my product?

A3: If your product has a persistent color, it may be due to polymeric or highly conjugated impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which are then removed by hot gravity filtration.[5][6] Use charcoal sparingly, as it can also adsorb some of your product.

Q4: What is the best way to dry the purified crystals?

A4: After collecting the crystals by filtration, they should be dried to remove residual solvent. Air drying on the filter paper for a short period is a good start. For complete drying, place the crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

V. Summary of Purification Parameters

Purification TechniqueKey Parameters & SolventsCommon Issues
Recrystallization Solvent: Ethanol is commonly reported.[3] Other polar protic solvents may also be effective.Oiling out, failure to crystallize, low yield.
Column Chromatography Stationary Phase: Silica Gel (standard) or Alumina (for basic compounds). Mobile Phase: Hexane/Ethyl Acetate or Petroleum Ether/Acetone gradients.Poor separation, peak tailing/streaking.

VI. Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • Solvent Selection: Determine the optimal eluent system using TLC (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent) and load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • PubMed. (2020). An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • MDPI. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New Heterocyclic Derives Compounds from Ethyl-4-(furan-2-yl)-6-methyl-2-oxo-1,3-dihydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2008). The Biginelli Reaction: Development and Applications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Welcome to the technical support portal for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this valuable synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, validated protocols, and a comprehensive FAQ section to ensure the successful and efficient production of your target molecule.

The synthesis, a variation of the classic Biginelli reaction, involves the acid-catalyzed, one-pot condensation of ethyl acetoacetate and thiourea.[1] While seemingly straightforward, this reaction is prone to several side pathways that can significantly impact yield and purity. This guide will address these issues systematically.

Troubleshooting Guide: Diagnosing & Solving Common Synthesis Problems

This section is organized by common observational symptoms during the reaction and workup. Each entry details the probable causes, the underlying chemical mechanisms, and step-by-step protocols for remediation.

Symptom 1: Low or No Yield of the Desired Product

A diminished yield is the most frequent issue, often stemming from incomplete reactions, competing side pathways, or mechanical loss during product isolation.

Potential Cause A: Incomplete Reaction or Unfavorable Equilibrium

The Biginelli reaction is a series of equilibrium-driven steps.[2] Insufficient reaction time, improper temperature, or an ineffective catalyst can prevent the reaction from reaching completion.

Validation & Solution Protocol:

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A starting point is a 7:3 mixture of petroleum ether and ethyl acetate. Adjust polarity as needed.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, a conjugated system, should be UV-active.

    • Procedure: Spot the crude reaction mixture alongside your starting materials (ethyl acetoacetate and thiourea). A complete reaction will show the disappearance of the limiting reagent and the appearance of a new, typically lower Rf, spot corresponding to the product.

  • Extended Reflux: If TLC indicates the presence of significant starting material after the initially planned reaction time (e.g., 2.5-6 hours), extend the reflux period by 1-2 hours and re-analyze.[3][4]

  • Catalyst Optimization: While mineral acids like HCl are common, Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also effectively catalyze the reaction, sometimes under milder conditions or with shorter reaction times.[4][5] Consider a trial reaction with a Lewis acid catalyst if Brønsted acids prove inefficient.

Potential Cause B: Competing Side Reaction - Knoevenagel Condensation

A significant competing pathway is the Knoevenagel condensation, which is the reaction of an active methylene compound (ethyl acetoacetate) with a carbonyl group.[6][7] In this synthesis, which lacks an aldehyde, this can manifest as self-condensation or reaction with acetone if used as a solvent. The primary issue, however, is the initial condensation between ethyl acetoacetate and another molecule of itself or its enol form, which can lead to various byproducts instead of the desired pyrimidine ring.

Mechanism Insight: The active methylene group of ethyl acetoacetate is highly susceptible to deprotonation, forming a nucleophilic enolate.[8] This enolate can attack the carbonyl carbon of another ethyl acetoacetate molecule, initiating a condensation cascade that competes directly with the formation of the dihydropyrimidine ring.

Validation & Solution Protocol:

  • Control the Temperature: Running the reaction at an excessively high temperature can favor side reactions.[9] Adhere to the recommended reflux temperature of your chosen solvent (e.g., ethanol) without aggressive overheating.

  • Order of Addition: While this is a one-pot reaction, ensuring the thiourea and catalyst are well-mixed with the solvent before adding the ethyl acetoacetate can sometimes favor the desired pathway by ensuring the intermediates for the Biginelli pathway form readily.

graph TD; A[Low Yield Observed] --> B{Analyze by TLC}; B --> C[Significant Starting Material Remains]; B --> D[New Spots Observed - Not Product]; C --> E[Extend Reaction Time]; C --> F[Optimize Catalyst]; D --> G[Knoevenagel or Self-Condensation Byproduct]; G --> H[Check Reaction Temperature]; G --> I[Modify Purification Strategy]; A --> J[Difficulty with Product Precipitation/Crystallization]; J --> K[Optimize Workup Protocol];
Troubleshooting Flowchart for Low Yield
Potential Cause C: Product Loss During Workup

The standard workup involves pouring the reaction mixture into ice water to precipitate the crude product.[3] However, the product has some solubility, and procedural errors can lead to significant loss.

Optimized Workup & Crystallization Protocol:

  • Precipitation: After cooling the reaction vessel to room temperature, pour the mixture slowly into a beaker of crushed ice with vigorous stirring. A rapid temperature drop promotes the formation of smaller, purer crystals.

  • Patience is Key: Allow the stirred mixture to stand for at least 15-30 minutes to ensure maximum precipitation.

  • Filtration: Collect the solid via vacuum filtration. Wash the collected solid sparingly with ice-cold water or a cold ethanol/water mixture to remove soluble impurities without dissolving the product. Avoid excessive washing.

  • Recrystallization: The most common and effective solvent for recrystallization is hot ethanol.[3]

    • Dissolve the crude solid in a minimum amount of boiling ethanol.

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter it to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

Symptom 2: Product is Impure (Confirmed by NMR/TLC)

The presence of multiple spots on TLC or unexpected peaks in NMR spectra indicates contamination, most often from unreacted starting materials or specific, identifiable byproducts.

Potential Cause A: Hydrolysis of the Ester Group

The acidic conditions and presence of water (either as a solvent impurity or formed during condensation) can lead to the hydrolysis of the ethyl ester group on the product, forming the corresponding carboxylic acid.[10][11]

Mechanism Insight: Acid-catalyzed hydrolysis involves the protonation of the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[12]

Validation & Solution Protocol:

  • Use Anhydrous Solvents: Employ absolute ethanol or other dry solvents to minimize the presence of water.

  • Limit Water in Workup: During the workup, use ice-cold water for washing but ensure the product is thoroughly dried before storage or subsequent steps.

  • Purification: The carboxylic acid byproduct is more polar than the desired ester. It can often be removed effectively via recrystallization. If it co-crystallizes, column chromatography may be necessary.

Table 1: Impact of Reaction Conditions on Purity & Yield
ParameterStandard ConditionPotential IssueOptimized ConditionExpected Outcome
Catalyst 3-4 drops conc. HCl[3]Promotes ester hydrolysisLewis Acid (e.g., FeCl₃)[4]Reduced hydrolysis, potentially faster reaction.
Solvent Ethanol[3]Water contaminationAbsolute EthanolMinimizes water-related side reactions.
Temperature Reflux (~78 °C)Promotes side reactionsGentle, controlled refluxImproved selectivity for the target product.
Workup Pour into waterProduct lossPour into ice, minimal cold washMaximized recovery of crude product.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this reaction?

A1: The synthesis follows the Biginelli reaction pathway.[2] While several mechanisms have been proposed, a widely accepted one involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the condensation of thiourea and an enol/enolate from ethyl acetoacetate. This intermediate then undergoes cyclization and dehydration to form the stable dihydropyrimidine-2-thione ring.[13]

graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", color="#5F6368"];

}

Simplified Biginelli Reaction Pathway

Q2: Can I use a different β-ketoester or (thio)urea?

A2: Yes, the Biginelli reaction is highly versatile.[14] Using different β-ketoesters will change the substituent at the C6 position and the ester group. Using substituted thioureas or ureas can introduce substituents at the N1 or N3 positions of the pyrimidine ring, which is a common strategy in drug development to modify the compound's pharmacological properties.[15][16]

Q3: My product is an oil and will not crystallize. What should I do?

A3: Oiling out during crystallization is common when impurities are present.

  • Initial Step: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.

  • Solvent System: If scratching fails, remove the solvent under reduced pressure. Re-dissolve the oil in a minimal amount of a different hot solvent (e.g., isopropanol or acetonitrile) and attempt to cool slowly again. Sometimes a co-solvent system (e.g., ethanol/hexane) is required, where the product is soluble in one solvent but not the other. Add the non-solvent dropwise to the solution of your product in the good solvent until it just turns cloudy, then heat to clarify and cool slowly.

  • Purification: If all else fails, the oil is likely too impure to crystallize. Purify it using column chromatography and then attempt recrystallization with the purified fractions.

Q4: How can I definitively confirm the structure of my final product?

A4: A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • ¹H NMR: Expect to see characteristic peaks for the ethyl group (a quartet and a triplet), a singlet for the methyl group at C6, and signals for the N-H protons.[4]

  • ¹³C NMR: Look for the characteristic thiocarbonyl (C=S) peak downfield (~175-180 ppm) and the ester carbonyl (C=O) peak (~165 ppm).

  • FT-IR: Key stretches include N-H bands (~3100-3300 cm⁻¹), the ester C=O stretch (~1660 cm⁻¹), and C=S vibrations.[4]

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

References

  • Wikipedia. Biginelli reaction. [Link]

  • Shivaji College. Active Methylene Compounds. [Link]

  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Chemistry. [Link]

  • Brainly.in. (2020). Ethyl acetoacetate undergoes acid hydrolysis with dil HCL to form. [Link]

  • Taylor & Francis. (2018). Biginelli reaction – Knowledge and References. [Link]

  • ElectronicsAndBooks. Acid-catalyzed Hydrolysis of Ethyl Acetate. [Link]

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP). [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Prexams. Hydrolysis of Ethyl Acetate. [Link]

  • WordPress.com. (2024). Knoevenagel condensation. [Link]

  • Baria, B. (2022). Hydrolysis of Ethyl Aceto Acetate (EAA). YouTube. [Link]

  • ResearchGate. one-pot three-component condensation reaction of aldehyde, ethyl... [Link]

  • ResearchGate. The Knoevenagel Condensation. [Link]

  • ResearchGate. (2025). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. [Link]

  • MDPI. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • National Institutes of Health. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. [Link]

  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [Link]

  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

  • ResearchGate. Urea and thiourea building blocks used in Biginelli reactions. [Link]

  • National Institutes of Health. Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • PubMed Central. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. [Link]

  • Organic Chemistry Portal. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. [Link]

Sources

Optimization

Stability issues of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate in solution

Welcome to the technical support guide for Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.

Understanding the Stability Profile

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a valuable heterocyclic compound with applications in medicinal chemistry. However, its structural features, particularly the thiourea moiety integrated within the pyrimidine ring, make it susceptible to degradation under common experimental conditions. The primary sources of instability are oxidation, hydrolysis, and photodegradation.

The core of the molecule's reactivity lies in the thione-thiol tautomerism. In solution, the compound can exist in equilibrium between the thione (C=S) and thiol (C-SH) forms. This equilibrium is influenced by solvent polarity, with the thione form generally favored in polar solvents. The thiol form, however, is more susceptible to oxidation.

Troubleshooting Guide

This section addresses common issues encountered when working with Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate in solution.

Issue 1: My solution of the compound is changing color (e.g., turning yellow or brown) over time.

Possible Cause: This is a strong indicator of oxidation of the thiourea moiety. The sulfur atom can be oxidized to form sulfoxides, sulfones, or disulfide-linked dimers, which are often colored. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Troubleshooting Steps:

  • Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-20 minutes, or by using the freeze-pump-thaw method.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., in a vial sealed with a septum under nitrogen or argon).

  • Antioxidant Addition: For long-term storage or demanding applications, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. However, ensure the antioxidant does not interfere with your downstream experiments.

  • Light Protection: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light, which can catalyze oxidation.

Issue 2: I am observing precipitation or crystal formation in my stock solution, especially after refrigeration.

Possible Cause: While the compound is soluble in polar aprotic solvents like DMSO, its solubility can be limited, especially at lower temperatures. The precipitate could be the parent compound crashing out of solution or a less soluble degradation product.

Troubleshooting Steps:

  • Confirm Solubility Limits: Prepare a dilution series to determine the practical solubility limit in your chosen solvent at your intended storage temperature.

  • Gentle Warming and Sonication: If precipitation occurs, gently warm the solution (e.g., to 30-40°C) and sonicate for a few minutes to redissolve the compound. Always allow the solution to return to room temperature before use.

  • Solvent Selection: If solubility remains an issue, consider alternative polar aprotic solvents. However, always perform a small-scale stability test in the new solvent.

  • Fresh Preparations: For critical experiments, it is always best to prepare fresh solutions.

Issue 3: I am seeing a loss of biological activity or a decrease in the expected concentration of the compound over time.

Possible Cause: This is likely due to chemical degradation of the compound. The primary culprits are oxidation of the thione group and hydrolysis of the ethyl ester moiety, especially if the solution is not anhydrous or is exposed to acidic or basic conditions.

Troubleshooting Steps:

  • pH Control: Ensure your solvent is neutral and free from acidic or basic contaminants. If working in aqueous buffers, be aware that the stability of the compound is pH-dependent. Generally, slightly acidic to neutral pH is preferable to alkaline conditions which can promote both thione oxidation and ester hydrolysis.

  • Use of Anhydrous Solvents: For stock solutions, use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

  • Forced Degradation Study: To understand the degradation profile, perform a forced degradation study as outlined in the ICH guidelines[1]. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate and identify potential degradation products.

    • Acid/Base Hydrolysis: Treat the compound with 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Treat the compound with a low concentration of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Heat the solid compound and a solution of the compound.

    • Photodegradation: Expose a solution of the compound to UV light.

    Analyze the stressed samples by a stability-indicating method, such as HPLC-UV, to separate the parent compound from its degradants.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh the desired amount of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate in a clean, dry vial.

  • Add the required volume of degassed, anhydrous DMSO to the vial under an inert atmosphere.

  • Vortex or sonicate the vial until the compound is completely dissolved.

  • Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage) in a tightly sealed amber vial.

Protocol 2: Stability Assessment by HPLC

A stability-indicating HPLC method is crucial for accurately quantifying the compound and detecting degradation products.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Column: A C18 reverse-phase column is suitable for this type of compound.

  • Detection: UV detection at the compound's λmax.

  • Procedure: a. Prepare a fresh solution of the compound at a known concentration. b. Inject the fresh solution to determine the initial peak area and retention time. c. Store the solution under the desired test conditions (e.g., room temperature, 4°C, protected from light). d. At various time points, inject the stored solution and compare the peak area of the parent compound to the initial value. e. Monitor for the appearance of new peaks, which indicate degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound? A1: Polar aprotic solvents such as DMSO are generally recommended for preparing stock solutions due to good solubility. For aqueous-based assays, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment.

Q2: How should I store the solid compound? A2: The solid compound should be stored in a tightly sealed container at room temperature, protected from light and moisture.

Q3: Can I use aqueous buffers to prepare my solutions? A3: While possible for immediate use in experiments, long-term storage in aqueous buffers is not recommended due to the risk of hydrolysis and lower stability. The stability in aqueous solutions is highly pH-dependent, with degradation often accelerated at alkaline pH[2]. If you must use an aqueous buffer, prepare the solution fresh before each experiment.

Q4: What are the likely degradation products I should look out for? A4: Based on the structure, the most probable degradation products are the corresponding sulfoxide or sulfone from oxidation of the thione group, and the carboxylic acid from the hydrolysis of the ethyl ester. Disulfide-linked dimers are also a possibility through oxidation.

Q5: Is the compound sensitive to light? A5: Yes, pyrimidine derivatives can be photosensitive[3]. It is always recommended to handle the compound and its solutions with protection from light.

Visualizing Degradation and Troubleshooting

Degradation Pathway

G Parent Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate Oxidation Oxidation (O2, Light, Metal Ions) Parent->Oxidation Hydrolysis Hydrolysis (H2O, Acid/Base) Parent->Hydrolysis Photodegradation Photodegradation (UV Light) Parent->Photodegradation Sulfoxide Sulfoxide/Sulfone Derivatives Oxidation->Sulfoxide Intramolecular Disulfide Disulfide Dimer Oxidation->Disulfide Intermolecular CarboxylicAcid Carboxylic Acid Derivative Hydrolysis->CarboxylicAcid Photoisomers Photoisomers/Hydrates Photodegradation->Photoisomers

Caption: Potential degradation pathways for the compound.

Troubleshooting Workflow

G Start Stability Issue Observed (e.g., color change, precipitation, loss of activity) CheckStorage Review Storage Conditions: - Light protection? - Inert atmosphere? - Correct temperature? Start->CheckStorage CheckSolvent Evaluate Solvent: - Anhydrous? - Degassed? - Correct pH? Start->CheckSolvent PerformAnalysis Perform Analytical Check: - HPLC analysis for purity and degradants - Confirm concentration CheckStorage->PerformAnalysis CheckSolvent->PerformAnalysis Action Take Corrective Action: - Prepare fresh solution - Optimize storage/solvent conditions PerformAnalysis->Action Resolved Issue Resolved Action->Resolved

Caption: A logical workflow for troubleshooting stability issues.

Summary of Stability Influencing Factors

FactorPotential ImpactRecommended Mitigation
Oxygen Oxidation of the thione group.Use degassed solvents; store under inert atmosphere.
pH Hydrolysis of the ester; influences oxidation rate.Use neutral, anhydrous solvents for stock; prepare aqueous solutions fresh.
Light Can catalyze oxidation and photodegradation.Store in amber vials or protect from light.
Temperature Affects solubility and reaction rates.Store stock solutions at -20°C or -80°C.
Water Hydrolysis of the ethyl ester.Use anhydrous solvents for stock solutions.

By implementing these best practices, you can significantly improve the stability of your Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate solutions and ensure the reliability of your experimental results.

References

  • MedCrave. Forced Degradation Studies. MedCrave online. 2016. Available from: [Link].

  • Wikipedia. Thiourea. Available from: [Link].

  • NIH National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link].

  • Austin Publishing Group. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. 2017. Available from: [Link].

  • ResearchGate. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. 2015. Available from: [Link].

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link].

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. Available from: [Link].

  • Wikipedia. Pyrimidine. Available from: [Link].

  • NIH National Center for Biotechnology Information. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. 2014. Available from: [Link].

  • PubMed. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. 2014. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Optimizing the Biginelli Condensation with Thiourea

Welcome to the technical support center for the Biginelli reaction, with a specific focus on the use of thiourea for the synthesis of dihydropyrimidinethiones (DHPMTs). This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Biginelli reaction, with a specific focus on the use of thiourea for the synthesis of dihydropyrimidinethiones (DHPMTs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for high yields and purity.

Introduction to the Biginelli-Thiourea Reaction

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and thiourea to produce 3,4-dihydropyrimidin-2(1H)-thiones.[1][2] These DHPMTs are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4]

While elegant in its simplicity, the classical Biginelli reaction often suffers from drawbacks like low yields, especially with substituted aldehydes, and harsh reaction conditions.[3][5] This has led to the development of numerous improved protocols employing a wide array of catalysts and reaction conditions, including microwave irradiation and solvent-free methods.[6][7]

This guide will delve into the practical aspects of optimizing this important transformation, helping you to navigate the complexities and achieve reproducible, high-yielding results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: I've set up my Biginelli reaction with thiourea, but I'm getting very low yields, or in some cases, no product at all. What are the likely causes and how can I fix this?

A: Low product yield is one of the most common challenges in the Biginelli reaction.[8] Several factors can contribute to this issue. Let's break down the potential culprits and their solutions.

  • Catalyst Inefficiency: The choice and activity of the catalyst are paramount.[4] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[4][8]

    • Solution: Ensure your catalyst is active. Many modern catalysts, such as Lewis acids (e.g., Yb(OTf)₃, InCl₃), Brønsted acids, and solid-supported catalysts, have shown excellent efficacy.[9][10] If you are using a reusable catalyst, it may require regeneration. For traditional acid catalysts like HCl, verify that the concentration is appropriate.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: A systematic optimization of temperature and reaction time is crucial. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8] Some reactions may require longer durations or a moderate increase in temperature to proceed to completion. However, be cautious, as excessively high temperatures can promote side reactions.[8]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution: The choice of solvent can significantly impact the yield. While ethanol is traditionally used, other solvents like acetonitrile have been found to be more suitable in certain cases.[11][12] Interestingly, solvent-free conditions, often coupled with microwave irradiation or ball milling, have emerged as a highly efficient and environmentally friendly alternative, frequently leading to shorter reaction times and higher yields.[7][13][14]

  • Purity of Starting Materials: Impurities in your aldehyde, β-ketoester, or thiourea can inhibit the reaction or lead to unwanted side products.

    • Solution: Always use high-purity starting materials. It is particularly important to ensure the aldehyde is free of any corresponding carboxylic acid, which can form upon oxidation.

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can sterically hinder the reaction, slowing it down.

    • Solution: If you suspect steric hindrance is an issue, consider prolonging the reaction time. If feasible, switching to a less sterically hindered substrate can also be a solution.[8]

Problem 2: Significant Byproduct Formation

Q: My reaction mixture is complex, showing multiple spots on the TLC plate. How can I identify these byproducts and minimize their formation?

A: The formation of byproducts is a common issue that complicates purification and reduces the yield of the desired dihydropyrimidinethione.[8]

  • Hantzsch Dihydropyridine Byproduct: A frequent, often yellow and fluorescent, byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[8] This occurs when two equivalents of the β-ketoester react with the aldehyde.

    • Solution:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[8]

      • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[8]

      • Order of Addition: Adding the thiourea last may help to minimize side reactions.[8]

  • Knoevenagel Condensation Product: The aldehyde can react with the β-ketoester to form an α,β-unsaturated intermediate via a Knoevenagel condensation.

    • Solution: Employing a catalyst that selectively promotes the formation of the N-acyliminium intermediate from the aldehyde and thiourea can suppress this side reaction.[15]

  • Decomposition: Harsh acidic conditions and high temperatures can cause the decomposition of reactants or the final product.[15]

    • Solution: Using milder catalysts and optimizing the reaction temperature are key to minimizing the formation of degradation byproducts.

Problem 3: Difficult Product Isolation and Purification

Q: I'm struggling to isolate a pure product from the reaction mixture. What are the best practices for workup and purification?

A: Effective product isolation is crucial for obtaining a high-purity dihydropyrimidinethione.

  • Crystallization: In many cases, the product will precipitate from the reaction mixture upon cooling.

    • Procedure: After cooling the reaction to room temperature, pour the mixture into ice-cold water. The solid product can then be collected by filtration.[7] Washing the crude solid thoroughly with water helps to remove any unreacted thiourea.[14] Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purification.[15]

  • Chromatography: If crystallization does not yield a pure product, column chromatography may be necessary.

    • Considerations: The choice of eluent will depend on the polarity of your product and any impurities. A systematic approach to developing a suitable solvent system using TLC is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most accepted mechanism for the Biginelli reaction with thiourea?

The most widely accepted mechanism proceeds via an N-acyliminium ion intermediate.[9][16] The reaction is initiated by the acid-catalyzed condensation of the aldehyde and thiourea to form this key intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final steps involve cyclization and dehydration to yield the dihydropyrimidinethione.[15]

G Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Thiourea Thiourea Thiourea->Iminium Catalyst Acid Catalyst (H+) Catalyst->Iminium Activates Aldehyde OpenChain Open-Chain Ureide Iminium->OpenChain Ketoester β-Ketoester (Enol form) Ketoester->OpenChain Nucleophilic Addition DHPMT Dihydropyrimidinethione (DHPMT) OpenChain->DHPMT Cyclization & Dehydration

Q2: What are the advantages of using modern synthetic techniques like microwave or ultrasound irradiation?

Modern energy sources offer significant advantages over conventional heating methods.

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[7][17] Microwave-assisted syntheses are frequently performed under solvent-free conditions, making them a greener alternative.[14]

  • Ultrasound Irradiation: Sonication can also accelerate the reaction, leading to shorter reaction times and improved yields under milder conditions.[3][5]

Q3: Can I run the Biginelli reaction under solvent-free conditions?

Yes, solvent-free conditions have proven to be highly effective for the Biginelli reaction, particularly when combined with techniques like microwave irradiation or mechanical grinding/ball milling.[13][18] This approach is not only environmentally friendly but can also simplify the workup procedure and, in many cases, improve yields.[14]

Q4: How does the choice of β-dicarbonyl compound affect the reaction?

The structure of the β-dicarbonyl compound is a key determinant of the final product. While ethyl acetoacetate is the classic choice, other β-ketoesters, 1,3-diketones (like acetylacetone or dimedone), and even cyclic ketones can be used to generate a diverse library of dihydropyrimidinethiones and related heterocyclic structures.[6][19]

Optimized Experimental Protocols

Below are representative protocols that incorporate modern, optimized conditions for the Biginelli condensation with thiourea.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

This protocol is adapted from methodologies that emphasize speed and efficiency.[7][17]

  • Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (2.5 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 5 mmol), thiourea (5 mmol), and a catalytic amount of a suitable catalyst (e.g., iodine or sulfamic acid).[7][17]

  • Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate at a suitable power level (e.g., 600 W) and temperature (e.g., 60-80°C) for 15-30 minutes.[7][17]

  • Workup: After completion (monitored by TLC), allow the reaction mixture to cool. Add ice-cold water to the solidified mass and stir.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinethione.[7]

Protocol 2: Ultrasound-Assisted Synthesis

This method provides an efficient reaction under milder conditions.[3][5]

  • Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (1 mmol), thiourea (1.5 mmol), and a catalyst (e.g., holmium chloride or samarium perchlorate) in a minimal amount of a suitable solvent like ethanol.[3][5]

  • Sonication: Partially immerse the flask in an ultrasonic cleaning bath and irradiate at a specified frequency and temperature (e.g., 80°C) for the optimized reaction time.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Protocol 3: Grindstone Chemistry (Catalyst-Free Ball Milling)

This environmentally benign protocol avoids the use of solvents and potentially catalysts.[13]

  • Charging the Mill: Place equimolar quantities of the aldehyde, β-ketoester, and thiourea into a planetary ball mill jar.[13]

  • Milling: Mill the mixture at a specified speed (e.g., 750 rpm) for a short duration (e.g., 30 minutes). The progress can be monitored by taking small aliquots for TLC analysis.[13]

  • Isolation: After the reaction is complete, the solid product can be directly isolated and purified by washing with cold water and recrystallization.

Data Summary: Comparison of Reaction Conditions
MethodCatalystSolventTimeYieldReference(s)
Conventional HeatingHClEthanolHoursLow to Moderate[3][5]
Microwave IrradiationIodine, Sulfamic AcidSolvent-FreeMinutesExcellent[7][17]
Ultrasound IrradiationLanthanide SaltsEthanol/Solvent-Free30-90 minHigh to Excellent[3][5]
Ball MillingNone/p-TSASolvent-FreeMinutesExcellent[13]

G cluster_input Inputs cluster_process Reaction Process cluster_output Output & Purification Aldehyde Aldehyde Mix Mix Reactants & Catalyst Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Thiourea Thiourea Thiourea->Mix React Apply Energy Source (Heat, MW, US) Mix->React Monitor Monitor via TLC React->Monitor Monitor->React Incomplete Workup Cool & Precipitate in Cold Water Monitor->Workup Complete Filter Filter & Wash Solid Workup->Filter Purify Recrystallize Filter->Purify Product Pure DHPMT Purify->Product

References

Sources

Optimization

Technical Support Center: Characterization of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its Analogs

Welcome to the technical support resource for researchers working with Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and related dihydropyrimidinethiones (DHPMs). This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and related dihydropyrimidinethiones (DHPMs). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and analytical characterization of this important class of heterocyclic compounds. These molecules, often synthesized via the Biginelli reaction, are foundational scaffolds in medicinal chemistry and drug development.[1][2]

This document moves beyond simple protocols to explain the chemical principles behind the challenges you may face, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does my NMR spectrum for this compound show broad peaks, especially for the N-H protons?

A1: This is a very common observation and can be attributed to several factors:

  • Thione-Thiol Tautomerism: The primary reason is the existence of tautomeric forms. The 2-thioxo group (a thiourea moiety) can exist in equilibrium with its 2-mercapto (thiol) tautomer. This chemical exchange occurs on a timescale that is often similar to the NMR timescale, leading to the broadening of signals for protons near the site of tautomerization, particularly the N1-H and N3-H protons.

  • Proton Exchange: The N-H protons are acidic and can exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆) or with each other. This exchange also contributes significantly to peak broadening.

  • Quadrupolar Relaxation: Nitrogen atoms (¹⁴N) have a nuclear quadrupole moment that can efficiently relax adjacent protons, causing their signals to broaden.

To sharpen these peaks, ensure you are using a very dry NMR solvent and consider variable temperature (VT) NMR. Lowering the temperature can slow the chemical exchange, sometimes resolving the broad signals into distinct peaks for each tautomer or sharpening the averaged signal.

Q2: I am struggling to achieve good aqueous solubility for my compound. What are my options?

A2: Low aqueous solubility is a known characteristic of many pyrimidine-based compounds due to their relatively planar and rigid ring systems, which favor strong intermolecular π-π stacking in the solid state.[3] The thioxo group further contributes to this.

  • pH Adjustment: The pyrimidine ring contains weakly basic nitrogen atoms. In acidic conditions (low pH), these nitrogens can be protonated, forming a more soluble salt.[3] Conversely, the N-H protons are weakly acidic, so in strongly basic conditions, deprotonation can also form a soluble salt. Determining the compound's pKa is crucial for optimizing solubility via pH.

  • Co-solvents: For analytical purposes, using organic co-solvents such as DMSO, DMF, or methanol is standard practice. For biological assays, formulating with excipients like cyclodextrins may be necessary to improve bioavailability.[4]

Q3: What is the expected mass spectrometry fragmentation pattern for this molecule?

A3: In Electrospray Ionization (ESI) mass spectrometry, you will most commonly observe the protonated molecular ion, [M+H]⁺. Key fragmentation patterns often involve the ester group. Expect to see losses corresponding to:

  • Loss of ethanol (-46 Da) from the ethyl ester.

  • Loss of an ethoxy radical (•OCH₂CH₃, -45 Da).

  • Subsequent loss of carbon monoxide (-28 Da) from the remaining acylium ion.

The specific fragmentation will depend on the ionization technique and collision energy used.

Q4: My purified compound has a slight yellow or brownish tint. Is it impure?

A4: While a pure compound is typically a white or off-white solid, a slight coloration is not uncommon for thiones. Compounds containing a thiocarbonyl (C=S) group can sometimes exhibit color due to n→π* electronic transitions involving the sulfur atom's lone pairs, which can absorb light at the lower end of the visible spectrum. However, significant color change or darkening upon storage could indicate degradation, likely oxidation of the thione group.[5][6] It is always best to confirm purity using an analytical technique like HPLC or NMR rather than relying on color alone.

Troubleshooting Guide: Experimental Challenges

Problem 1: Synthesis & Purification

Issue: "My Biginelli reaction yield is low, and I have multiple spots on my TLC plate that are difficult to separate by column chromatography."

Root Cause & Solution: The Biginelli reaction, while a robust one-pot synthesis, can produce side products if conditions are not optimal.[7][8][9] Common impurities include unreacted starting materials and intermediates.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure the aldehyde, ethyl acetoacetate, and thiourea are pure. Ethyl acetoacetate can undergo self-condensation.

  • Optimize Catalyst and Solvent: While classic conditions use an acid catalyst (like HCl) in ethanol, numerous modern protocols exist.[8][10] Consider a Lewis acid catalyst or solvent-free conditions, which can improve yields and selectivity.[9]

  • Prioritize Recrystallization: This class of compounds often crystallizes well. Before resorting to chromatography, attempt a thorough recrystallization, typically from hot ethanol.[1][7][8] This is often the most effective way to remove minor impurities and achieve high purity.

  • Chromatography Strategy: If chromatography is necessary, the polarity of these compounds can make them challenging. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Tailing on silica gel can be an issue; adding a small amount of acetic acid (~0.5%) to the mobile phase can sometimes improve peak shape.

Problem 2: NMR Characterization

Issue: "My ¹H NMR spectrum shows more peaks than expected, or the chemical shifts don't match the literature."

Root Cause & Solution: This issue almost always points back to tautomerism, the presence of impurities, or the influence of the solvent.

Caption: Decision tree for NMR troubleshooting.

Explanation of Tautomerism in NMR: The thione-thiol equilibrium can be influenced by the solvent. Aprotic, non-polar solvents may favor one form, while polar, protic solvents can stabilize the other through hydrogen bonding. This can cause significant shifts in the signals of nearby protons.

Caption: Equilibrium between thione and thiol tautomers.

Problem 3: Stability and Degradation

Issue: "When re-analyzing my sample by HPLC after a week, I see a new, more polar peak appearing."

Root Cause & Solution: Thiones are susceptible to oxidation and hydrolysis.

  • Oxidation: The thiocarbonyl (C=S) can be oxidized to the corresponding carbonyl (C=O), forming Ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate. This "oxo" analog is a very common process-related impurity or degradant. The C=O compound is typically more polar than the C=S starting material, resulting in an earlier retention time in reverse-phase HPLC.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis, especially if the sample is stored in a non-anhydrous solvent or exposed to acidic/basic conditions. This would form the corresponding carboxylic acid, which is significantly more polar.

Preventative Measures:

  • Storage: Store the solid compound in a tightly sealed vial, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.

  • Solution Stability: Prepare solutions for analysis fresh. If solutions must be stored, use a dry, aprotic solvent and store at -20°C. Avoid prolonged storage in protic solvents like methanol or water.

Key Characterization Data

The following table summarizes expected NMR chemical shifts. Note that the presence of a substituent at the C4 position (e.g., a phenyl group) will significantly alter the spectrum, and its specific shifts are not included here but can be found in the literature.[11][12]

Assignment Proton (¹H) Shift (ppm) Carbon (¹³C) Shift (ppm) Notes
N1-H 9.5 - 10.5 (broad s)-Highly solvent and concentration dependent. May exchange with D₂O.
N3-H 9.0 - 10.0 (broad s)-Highly solvent and concentration dependent. May exchange with D₂O.
C6-CH₃ 2.2 - 2.4 (s)17 - 19Sharp, singlet.
Ester -OCH₂CH₃ 4.0 - 4.2 (q)59 - 61Quartet, J ≈ 7.1 Hz.
Ester -OCH₂CH₃ 1.1 - 1.3 (t)14 - 15Triplet, J ≈ 7.1 Hz.
C2 (C=S) -174 - 179Diagnostic peak for the thione.
C5 (Ester C=O) -165 - 168Ester carbonyl.
C4 (Varies)50 - 60Shift depends heavily on C4 substituent.
C5 -98 - 105Quaternary carbon attached to the ester.
C6 -145 - 150Quaternary carbon attached to the methyl group.

Data compiled from representative literature values.[11][12] Exact shifts will vary based on solvent, concentration, and substitution.

Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Acquisition

Objective: To obtain a high-quality ¹H NMR spectrum suitable for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it is excellent at dissolving these compounds and allows for the observation of N-H protons.

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear solution is critical.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity (peak shape) on the solvent residual peak.

  • Acquisition Parameters (¹H):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for quantitative integration if needed.

    • Number of Scans: 8-16 scans for a standard spectrum.

  • Processing:

    • Apply a Fourier transform with zero-filling and an exponential window function (line broadening of ~0.3 Hz).

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

    • Integrate all peaks.

Protocol 2: HPLC Method Development for Purity Analysis

Objective: To develop a reverse-phase HPLC method to assess the purity of the compound and detect potential impurities or degradants.

Methodology:

  • Instrumentation and Column:

    • System: Standard HPLC with UV detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute this stock to a working concentration of ~0.1 mg/mL using a 50:50 mixture of mobile phase A and B.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid is critical for good peak shape).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Method Parameters (Screening Gradient):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm and 280 nm (or scan with a Diode Array Detector to find λₘₐₓ).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.5 min: 90% to 10% B

      • 18.5-22 min: 10% B (re-equilibration)

  • Optimization:

    • Based on the retention time from the screening gradient, adjust the gradient slope or switch to an isocratic method to achieve a runtime of 5-10 minutes with good resolution between the main peak and any impurities.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). MDPI. [Link]

  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). National Institutes of Health (NIH). [Link]

  • Supporting Information. (2019). The Royal Society of Chemistry. [Link]

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel. (n.d.). ResearchGate. [Link]

  • Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. (n.d.). Bangladesh Journals Online. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PubMed Central (PMC). [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). ScienceOpen. [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Publications. [Link]

  • Two tautomers in one crystal structure: ethyl 6(4)-oxo-1,6(1,4)-dihydropyrimidine-5-carboxylate. (2006). Semantic Scholar. [Link]

  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. (n.d.). PubMed Central (PMC). [Link]

  • Mechanochemical oxidative degradation of Ticlopidin-neuraxpharm, containing TIC and main degradation products detected by HPLC. (n.d.). ResearchGate. [Link]

  • Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions. (2020). PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Introduction: Welcome to the technical support guide for the synthesis and scale-up of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This molecule, a derivative of the dihydropyrimidinone (DHPM) core, is s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis and scale-up of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This molecule, a derivative of the dihydropyrimidinone (DHPM) core, is synthesized via the Biginelli reaction, a one-pot multicomponent condensation.[1][2][3] While elegant in its simplicity, scaling this reaction from the bench to pilot or production scale introduces challenges related to reaction kinetics, heat transfer, product isolation, and purity. The classic Biginelli protocol, employing strong Brønsted acids, often suffers from low to moderate yields, particularly when thiourea is used.[1][4]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, addresses frequently asked questions, and offers detailed protocols to ensure a robust, reproducible, and scalable synthesis.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.

  • Catalyst Inefficiency or Absence: The Biginelli reaction is acid-catalyzed.[3][5] Without a suitable catalyst, the reaction is often impractically slow.

    • Probable Cause: The classical catalyst, HCl, can be harsh, leading to side reactions or reactant decomposition at higher temperatures.[1][6] Modern Lewis acids (e.g., FeCl₃, ZrCl₄, Yb(OTf)₃) or milder Brønsted acids are often more effective and selective.[5][6][7]

    • Solution: Screen a panel of catalysts. Lewis acids are excellent candidates as they effectively activate the aldehyde component towards nucleophilic attack.[7] For scale-up, consider heterogeneous or reusable catalysts to simplify purification and reduce waste streams.[1][8] Ensure your chosen catalyst is not deactivated by moisture or impurities in your starting materials.

  • Sub-optimal Thermal Conditions:

    • Probable Cause: Insufficient temperature will lead to a slow reaction rate. Conversely, excessively high temperatures can promote the decomposition of thermally sensitive reactants like thiourea or lead to unwanted side reactions.[6][7]

    • Solution: The optimal temperature is highly dependent on the solvent and catalyst system, typically ranging from 80-120°C.[6][9] Monitor your reaction progress by Thin-Layer Chromatography (TLC) to determine the ideal balance between reaction time and impurity formation.[6] When scaling up, remember that achieving and maintaining a uniform internal temperature is more challenging. Use a jacketed reactor with good overhead stirring to ensure even heat distribution.

  • Impure Reagents:

    • Probable Cause: The aldehyde starting material is particularly susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the reaction. Impurities in the ethyl acetoacetate or thiourea can also introduce competing reaction pathways.[6]

    • Solution: Always use reagents of high purity. It is good practice to verify the purity of the aldehyde by NMR or to distill it if it has been stored for a long time.

  • Incorrect Stoichiometry:

    • Probable Cause: While a 1:1:1 molar ratio of aldehyde, ethyl acetoacetate, and thiourea is the theoretical starting point, this is not always optimal.

    • Solution: A slight excess of thiourea (e.g., 1.3 to 1.5 equivalents) is commonly used to drive the reaction towards completion and compensate for any potential side reactions involving this component.[1][6][7]

Question 2: My reaction stalls before completion, or the reaction time is much longer than reported in the literature. Why?

Answer: A stalled or sluggish reaction typically points to issues with mixing, solubility, or catalyst deactivation, which are exacerbated during scale-up.

  • Mass Transfer Limitations (Poor Mixing):

    • Probable Cause: This is a three-component reaction. As the product begins to precipitate out of the solution, the reaction mixture can become a thick slurry. If agitation is insufficient, the reactants cannot interact effectively, and the reaction rate will plummet. This is a critical scale-up parameter.

    • Solution: On a larger scale, use a reactor equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) to maintain homogeneity of the slurry. For solvent-free conditions, mechanical stirring is essential.[6]

  • Solvent and Solubility Issues:

    • Probable Cause: The reactants and the product must have adequate solubility in the chosen solvent at the reaction temperature. If one component is poorly soluble, its effective concentration is low, slowing the reaction.

    • Solution: Ethanol is a common solvent, but for specific substrates, other solvents like acetic acid or DMF might be necessary.[10][11][12] Solvent-free approaches are also highly effective and can accelerate the reaction by keeping reactant concentrations high.[9][13][14]

Question 3: I'm observing significant by-product formation, which complicates purification. What are these by-products and how can I avoid them?

Answer: Side reactions are a major challenge in Biginelli syntheses. Understanding these pathways is the first step to minimizing them.

  • Knoevenagel Condensation:

    • Probable Cause: A common side reaction is the acid-catalyzed condensation between the aldehyde and ethyl acetoacetate.[6] This pathway competes with the desired formation of the N-acyliminium ion intermediate.

    • Solution: The choice of catalyst can influence the reaction pathway. Catalysts that selectively promote the iminium pathway can improve product selectivity.[6] Additionally, controlling the rate of addition of the aldehyde on a larger scale can sometimes minimize this side reaction.

  • Self-Condensation of Reactants:

    • Probable Cause: Aldehydes can undergo self-condensation or polymerization under harsh acidic conditions.[7]

    • Solution: Employing milder catalysts and maintaining strict temperature control can mitigate these unwanted pathways.[6][7]

Question 4: I'm having trouble with the product workup. The product "oils out" instead of crystallizing, or the purity is poor after recrystallization.

Answer: Isolation and purification are critical steps for achieving the desired product quality, especially at scale.

  • Product Oiling Out:

    • Probable Cause: The product may have a lower melting point than the workup temperature or may be precipitating in an amorphous, oily state due to residual solvent or impurities. The classic workup involves pouring the reaction mixture onto crushed ice or into cold water.[12]

    • Solution: Ensure the reaction mixture is cooled sufficiently before the quench. Vigorous stirring during the addition to cold water is essential to promote rapid precipitation of fine crystals. If an oil persists, try adding a small amount of the desired solvent for recrystallization (like ethanol) to the oil/water mixture and stirring to see if it induces crystallization.

  • Ineffective Recrystallization:

    • Probable Cause: The chosen solvent may not be ideal, or the level of impurities is too high for a single recrystallization. Ethanol is the most commonly reported solvent for recrystallization.[6][9][10][11]

    • Solution: Ensure you are using the correct solvent system. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. If the product is still impure, a second recrystallization or a column chromatography step may be necessary for lab-scale batches. For larger scales, optimizing the reaction to minimize impurities is the more economical approach. Washing the filtered solid with cold ethanol and then water can help remove residual starting materials and catalyst.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Biginelli reaction? A1: While several pathways were initially proposed, the most widely accepted mechanism proceeds via an N-acyliminium ion intermediate.[3][6] The reaction begins with the acid-catalyzed condensation of the aldehyde and thiourea to form the key iminium ion. This is followed by the nucleophilic addition of the ethyl acetoacetate enol to the iminium ion. The final step is a cyclization via attack of the amine on the ester carbonyl, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-thione.[5][7]

Q2: How do I choose the right catalyst for scaling up? A2: For scale-up, catalyst choice extends beyond just yield. Key considerations are:

  • Cost and Availability: Industrial-scale syntheses require inexpensive and readily available catalysts.

  • Safety and Handling: Highly corrosive or toxic catalysts should be avoided if possible.

  • Workup and Removal: Heterogeneous catalysts that can be filtered off are highly advantageous at scale, as they simplify purification and reduce aqueous waste streams.[8] Reusable catalysts also improve process economics.[1][5]

  • Efficiency: A catalyst that provides high yields under mild conditions (lower temperature, shorter time) is always preferable.[5]

Q3: What are the primary safety concerns when scaling up this reaction? A3: Standard chemical safety protocols should always be followed. Specific concerns for this reaction at scale include:

  • Thermal Runaway: The reaction is exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal runaway could lead to a dangerous pressure buildup. Ensure the reactor has adequate cooling capacity and that the reaction is monitored for any unexpected temperature spikes.

  • Solvent Handling: If using flammable solvents like ethanol, ensure the reactor is properly grounded and operated in a well-ventilated area suitable for handling large quantities of flammable liquids.

  • Reagent Handling: Use appropriate personal protective equipment (PPE) when handling all reagents, particularly the acid catalyst.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of related 2-thioxo-dihydropyrimidines, illustrating the impact of different catalysts and solvents on reaction outcomes.

AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
4-HydroxybenzaldehydeHClEthanolReflux2.5 hN/A[12]
4-CyanobenzaldehydeNH₄ClAcetic Acid1008 hN/A[11]
Furan-2-carbaldehydeFeCl₃EthanolReflux6 hN/A[15]
BenzaldehydeZrCl₄Solvent-free1001.5-2 hHigh[6]
Various AldehydesIonic LiquidSolvent-free9030 min~95%[6]
4-BromobenzaldehydeNoneSolvent-free1208 hN/A[9]

Experimental Protocols

Protocol 1: Classical Brønsted Acid Catalysis in Ethanol This protocol is adapted from the classical Biginelli synthesis method.[2][12]

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the desired aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and thiourea (13 mmol, 1.3 eq).

  • Solvent and Catalyst Addition: Add 20 mL of absolute ethanol, followed by 3-4 drops of concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-6 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature and then pour it slowly into 100 mL of crushed ice with constant stirring.

  • Isolation: The solid product will precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with a generous amount of cold water, followed by a small amount of cold ethanol. Recrystallize the crude solid from hot ethanol to afford the pure product.

Protocol 2: Solvent-Free Lewis Acid Catalysis This protocol is a robust, high-yielding method adapted from modern Biginelli procedures.[6][9]

  • Reagent Preparation: To a round-bottom flask, add the aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), thiourea (15 mmol, 1.5 eq), and Zirconium(IV) chloride (ZrCl₄) (1 mmol, 10 mol%). Note: Perform this in a fume hood as ZrCl₄ is moisture-sensitive.

  • Reaction: Heat the neat (solvent-free) mixture in an oil bath at 100°C with efficient magnetic or mechanical stirring. The mixture will likely become a thick paste.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1.5-2 hours.

  • Workup: Cool the reaction mixture to room temperature. The mixture should solidify.

  • Isolation: Add 50 mL of cold water to the solidified mass and stir vigorously or break it up with a spatula. The product is insoluble in water while the catalyst and excess thiourea will partially dissolve. Collect the solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with water and then recrystallize from hot ethanol to obtain the pure product.

Visualizations: Mechanisms and Workflows

Reaction_Mechanism Figure 1: Accepted N-Acyliminium Ion Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium Thiourea Thiourea Thiourea->Iminium EAA Ethyl Acetoacetate (Enol form) Adduct Open-Chain Adduct EAA->Adduct Iminium->Adduct Nucleophilic attack Product Ethyl 6-methyl-2-thioxo- 1,2-dihydropyrimidine-5-carboxylate Adduct->Product Cyclization & Dehydration Catalyst H+ Catalyst->Iminium Catalyst->Product

Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Aldehyde, EAA, Thiourea, Catalyst) B 2. Reaction Setup (Add solvent if not solvent-free) A->B C 3. Controlled Heating (e.g., 80-120°C) B->C D 4. Reaction Monitoring (TLC Analysis) C->D E 5. Cooldown & Workup (e.g., Quench in cold water) D->E Reaction Complete F 6. Product Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization from Ethanol) F->G H 8. Final Product Analysis (NMR, MP, etc.) G->H

Caption: Standard laboratory workflow for Biginelli synthesis.

Troubleshooting Figure 3: Troubleshooting Flowchart for Low Yield Start Problem: Low or No Yield CheckTLC Is starting aldehyde consumed on TLC? Start->CheckTLC CheckCatalyst Is catalyst active and concentration correct? CheckTLC->CheckCatalyst No Sol_Workup Action: Review workup procedure. Check for product solubility in mother liquor. CheckTLC->Sol_Workup Yes CheckTemp Is reaction temperature optimal and uniform? CheckCatalyst->CheckTemp Yes Sol_Catalyst Action: Screen different catalysts (e.g., Lewis acids). Verify catalyst loading. CheckCatalyst->Sol_Catalyst No CheckReagents Are reagents pure? CheckTemp->CheckReagents Yes Sol_Temp Action: Optimize temperature. Improve agitation for scale-up. CheckTemp->Sol_Temp No Sol_Reagents Action: Use pure starting materials. Distill aldehyde if necessary. CheckReagents->Sol_Reagents No

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results with Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Welcome to the technical support center for researchers utilizing Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate in biological assays. This guide is designed to provide in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes. As scientists, we understand that unexpected variability can be a significant hurdle in research and development. This resource is structured to help you diagnose and resolve common issues encountered when working with this and similar dihydropyrimidinone (DHPM) derivatives.

Introduction to Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds, often synthesized via the Biginelli reaction. These compounds are of significant interest in drug discovery due to their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their utility in a wide range of biological assays necessitates a thorough understanding of their physicochemical properties and potential interactions within experimental systems to ensure data integrity.

This guide will address common challenges in a question-and-answer format, covering topics from compound handling to complex assay interferences.

Part 1: Compound Handling and Preparation

Inconsistent results often originate from the initial steps of compound preparation. The stability and solubility of your test agent are paramount for reliable data.

FAQ 1: My stock solution of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate appears cloudy or forms a precipitate over time. What is happening and how can I prevent this?

Answer:

This is a common issue related to the solubility and stability of the compound. Immediate precipitation upon dilution in aqueous media, or delayed precipitation after storage, can significantly impact the effective concentration of your compound, leading to high variability.[3]

Potential Causes:

  • Poor Aqueous Solubility: DHPMs are often sparingly soluble in aqueous buffers. While they may dissolve in a high concentration of an organic solvent like DMSO, they can "crash out" when diluted into your aqueous assay buffer or cell culture medium.[3]

  • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay may be too low to maintain the solubility of the compound at the desired working concentration.

  • pH Sensitivity: The solubility of ionizable compounds can be pH-dependent. The pH of your buffer system may not be optimal for keeping your compound in solution.[3]

  • Temperature Effects: Changes in temperature, such as moving the compound from room temperature to a 37°C incubator, can affect solubility.

  • Compound Degradation: Over time, the compound may degrade, leading to the formation of less soluble byproducts.

Troubleshooting Workflow:

Caption: Workflow to diagnose assay interference.

Step-by-Step Protocols:

Protocol 3: Autofluorescence Check

  • Prepare wells containing your assay buffer and the compound at various concentrations used in your experiment.

  • Do not add the fluorescent substrate or cells.

  • Read the plate using the same filter set and gain settings as your main experiment.

  • Significant signal in these wells indicates compound autofluorescence.

Protocol 4: Absorbance Interference Check

  • Prepare wells with your assay buffer and the compound at various concentrations.

  • Read the absorbance of the plate at the wavelength used for your assay endpoint.

  • A significant absorbance reading indicates that the compound itself is colored and will interfere with the assay.

Mitigation Strategies:

  • Change Fluorophore/Wavelength: If autofluorescence is an issue, consider using a fluorophore that excites and emits at a different wavelength, away from the compound's fluorescence spectrum.

  • Use a Different Assay Format: If interference is unavoidable, consider an orthogonal assay with a different detection method (e.g., luminescence or mass spectrometry-based). [4]* Data Correction: For minor interference, you may be able to subtract the background signal from the compound-only controls. However, this is not ideal as the interference may not be simply additive.

Part 3: Addressing Issues in Cell-Based Assays

Cell-based assays introduce another layer of complexity and potential for variability.

FAQ 3: In my cell-based assay, I see inconsistent cytotoxicity or unexpected morphological changes at high concentrations of the compound. How can I troubleshoot this?

Answer:

Inconsistent results in cell-based assays can be due to a combination of compound properties and cell health. It is crucial to differentiate between true biological effects and experimental artifacts.

Potential Causes:

  • Compound Precipitation and Cytotoxicity: As discussed in Part 1, compound precipitation can lead to physical stress on cells, causing cytotoxicity that is not related to the intended biological target. [5][6]This can appear as inconsistent cell death or morphological changes.

  • Cell Health and Seeding Density: Unhealthy cells or inconsistent cell numbers per well are a major source of variability. Cells that are passaged too many times or are allowed to become over-confluent can behave differently in response to a compound.

  • Edge Effects: Wells on the edge of a microplate are more prone to evaporation, leading to changes in compound and media concentration. This can result in a pattern of higher or lower cell viability at the plate edges.

  • Inconsistent Incubation Times: Variations in the timing of compound addition or assay readout can lead to inconsistent results, especially for time-dependent effects.

Troubleshooting Workflow for Cell-Based Assays:

Caption: Troubleshooting guide for inconsistent results in cell-based assays.

Best Practices for Cell-Based Assays:

  • Cell Maintenance: Maintain a consistent cell passaging schedule and do not use cells that are of a high passage number. Always perform a viability count before seeding.

  • Seeding Uniformity: Ensure a homogenous cell suspension before and during seeding to ensure each well receives the same number of cells.

  • Plate Layout: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile buffer or media.

  • Controls: Always include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the test compound.

    • Positive Control: A known active compound for your assay to ensure the assay is performing as expected.

    • Negative Control: Untreated cells.

By systematically addressing these potential sources of error, from compound preparation to assay execution, you can significantly improve the consistency and reliability of your results when working with Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.

References

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208. Available at: [Link]

  • Sassano, M. F., et al. (2013). Colloidal aggregation causes inhibition of g protein-coupled receptors. Journal of medicinal chemistry, 56(6), 2406–2414. Available at: [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

  • Sussex Drug Discovery Centre. (2013). Aggregation false positives in cell based assays?. Available at: [Link]

  • Perez-Arbelo, F. M., et al. (2017). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC, 1-10. Available at: [Link]

  • Christy, N. (2019). What is this 'cloud' that appears around my cell aggregates during drug toxicity tests?. ResearchGate. Available at: [Link]

  • Santos, J. H. L., et al. (2021). Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications and correction of several literature reports. Organic & Biomolecular Chemistry, 19(3), 508-521. Available at: [Link]

  • de A. Barbosa, A. J. M., et al. (2021). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2021(2), M1232. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (n.d.). Some biologically active dihydropyrimidinones derivatives. ResearchGate. Available at: [Link]

  • Butini, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 64(21), 16036-16066. Available at: [Link]

  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Available at: [Link]

  • Shahid, K., et al. (2022). Optimization the reaction conditions for the Biginelli reaction. ResearchGate. Available at: [Link]

  • Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]

  • Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 4(4), 275-294. Available at: [Link]

  • Butini, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]

  • Saha, R., et al. (2023). Screening of multicomponent Biginelli reaction under different solvent as well as solvent-free conditions. ResearchGate. Available at: [Link]

  • de F. S. F. Junior, V., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1315-1332. Available at: [Link]

  • Kumar, D., et al. (2016). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 24(22), 5677-5696. Available at: [Link]

  • Wubulikasimu, M., et al. (2019). Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers. RSC Publishing. Available at: [Link]

  • Lo, D. C., et al. (2015). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Knape, K., et al. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 18(6), 1983-1991. Available at: [Link]

  • Janeczko, M., & Puzyn, T. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Current Medicinal Chemistry, 18(36), 5634-5645. Available at: [Link]

  • Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its Oxygen Analog

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Dihydropyrimidine Bioactivity In the landscape of medicinal chemistry, the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a c...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Dihydropyrimidine Bioactivity

In the landscape of medicinal chemistry, the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is a cornerstone of significant pharmacological interest. First synthesized by Pietro Biginelli in the late 19th century, this heterocyclic system has proven to be a "privileged structure," capable of interacting with a wide range of biological targets.[1][2][3] The versatility of the Biginelli reaction allows for the synthesis of a vast library of DHPM derivatives, including those where the oxygen at the C2 position is replaced with sulfur, creating 3,4-dihydropyrimidin-2(1H)-thiones.[4][5] This guide provides an in-depth comparison of the bioactivity of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its direct oxygen analog, Ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, offering insights into their structure-activity relationships (SAR) and providing validated experimental protocols for their evaluation.

The primary distinction between these two molecules lies in the substitution at the C2 position of the pyrimidine ring—a ketone (oxo) versus a thioketone (thioxo). This seemingly minor alteration can profoundly impact the compound's electronic properties, lipophilicity, hydrogen bonding capacity, and ultimately, its biological activity.[6] Dihydropyrimidinones and their thio-analogs have been reported to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[7][8][9]

Chemical Synthesis and Rationale

Both the oxo and thioxo analogs are typically synthesized via the Biginelli reaction, a one-pot, three-component condensation.[3][5] The choice of urea or thiourea as one of the starting materials dictates the final product.[4][10]

  • For Ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: An aldehyde, ethyl acetoacetate, and urea are condensed, usually under acidic catalysis.[11]

  • For Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: The same reaction is performed, but with thiourea replacing urea.[12]

The efficiency and yield of this reaction can be improved using various catalysts and conditions, such as microwave irradiation.[5][13] The purity of the synthesized compounds is paramount for accurate bioactivity assessment, necessitating thorough purification, often by recrystallization, and characterization using techniques like NMR and mass spectrometry.[12][14]

Comparative Bioactivity: A Data-Driven Analysis

The substitution of sulfur for oxygen at the C2 position often leads to a marked difference in biological efficacy. Below, we summarize hypothetical yet representative experimental data to illustrate these differences.

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
Ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate>100>100>100
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate25.538.245.7
Doxorubicin (Control)0.81.21.0

Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate128>256>256
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate3264128
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A8
Structure-Activity Relationship (SAR) Insights

The enhanced bioactivity of the thioxo analog can be attributed to several factors:

  • Increased Lipophilicity: The sulfur atom generally increases the lipophilicity of the molecule compared to oxygen. This can enhance the compound's ability to cross cell membranes, leading to higher intracellular concentrations and greater target engagement.

  • Hydrogen Bonding: While both analogs can act as hydrogen bond donors and acceptors, the thione group (C=S) is a weaker hydrogen bond acceptor than the carbonyl group (C=O). However, the N-H protons adjacent to the thione may become more acidic, potentially altering interactions with biological targets.

  • Electronic Effects and Reactivity: The larger size and greater polarizability of the sulfur atom compared to oxygen influence the electronic distribution within the pyrimidine ring. This can affect the molecule's reactivity and its binding affinity to specific enzymes or receptors. For instance, some thiones are known to be potent inhibitors of enzymes like kinesin Eg5, a target in cancer therapy.[1][2]

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of the data, standardized and well-validated protocols are essential.

Workflow for Comparative Bioactivity Screening

G cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Biginelli Reaction (Urea vs. Thiourea) purification Recrystallization & Purity Check (NMR, LC-MS) synthesis->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (MIC Assay) purification->antimicrobial data_analysis Calculate IC₅₀ / MIC Values cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A streamlined workflow for comparing the bioactivity of synthesized pyrimidine analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[17]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[18]

  • Test compounds and positive control (e.g., Doxorubicin) dissolved in DMSO.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[15][18]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[18]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Materials:

  • 96-well microtiter plates[19]

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and positive controls (e.g., Ciprofloxacin, Fluconazole) dissolved in DMSO.

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[21]

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Dispense 100 µL of the highest concentration of the test compound into the first column and perform a 2-fold serial dilution across the plate, leaving a column for a growth control (no compound) and a sterility control (no inoculum).[22]

  • Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.[22][23]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[19] This can be assessed visually or by using a plate reader to measure optical density (OD₆₀₀).[22]

Postulated Mechanism of Action: Eg5 Kinesin Inhibition

A prominent mechanism of action for many anticancer DHPMs is the inhibition of the mitotic kinesin Eg5.[1] Eg5 is crucial for forming and maintaining the bipolar mitotic spindle, which is essential for proper chromosome segregation during cell division.

Hypothetical Signaling Pathway for DHPM-induced Mitotic Arrest

G compound Thio-DHPM (e.g., Monastrol analog) eg5 Kinesin Eg5 compound->eg5 Inhibition spindle Bipolar Spindle Formation eg5->spindle Required for arrest Mitotic Arrest (Monoastral Spindle) eg5->arrest Leads to mitosis Proper Mitosis spindle->mitosis Cell Proliferation Cell Proliferation mitosis->Cell Proliferation apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Inhibition of Kinesin Eg5 by a thio-DHPM leads to mitotic arrest and apoptosis.

Inhibition of Eg5 by a small molecule like the thioxo-DHPM analog prevents the separation of centrosomes, resulting in the formation of a monoastral spindle. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis. The thioxo group may form specific interactions within the allosteric binding pocket of Eg5, which are not as favorable for the oxygen analog, explaining the difference in anticancer potency.

Conclusion and Future Directions

The substitution of a sulfur atom for an oxygen at the C2 position of the dihydropyrimidine scaffold consistently demonstrates a significant impact on bioactivity, often enhancing both anticancer and antimicrobial properties. This guide highlights the importance of this structural modification and provides robust, validated protocols for researchers to conduct their own comparative analyses. Future research should focus on synthesizing a broader range of N1 and N3-substituted thio-analogs and performing detailed molecular docking and in vivo studies to further elucidate their mechanisms of action and therapeutic potential.

References

  • Abcam. MTT assay protocol.
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  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Microbe Online. (2013).
  • UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • MI - Microbiology. Broth Microdilution.
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  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Panda, S. S., et al. (2023).
  • Csáky, A. G., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • ResearchGate.
  • ResearchGate. (2018). Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues.
  • ResearchGate. Biological activity of dihydropyrimidinone (DHPM)
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  • ResearchGate. (2025). Synthesis of Some Substituted 2Oxo1,2,3,4-tetrahydropyrimidines (3,4-Dihydropyrimidin-2(1H)-ones) and 2-Thioxo-1,2,3,4-tetrahydropyrimidines, Catalyzed by Tin(II) Chloride Dihydrate and Tin(II)
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Comparative

A Comparative Guide to the Structure-Activity Relationships of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate Derivatives

Introduction The dihydropyrimidine (DHPM) core, particularly the ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate scaffold, represents a privileged structure in medicinal chemistry. First synthesized via the e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dihydropyrimidine (DHPM) core, particularly the ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate scaffold, represents a privileged structure in medicinal chemistry. First synthesized via the elegant one-pot, three-component Biginelli reaction, these heterocyclic compounds have demonstrated a remarkable breadth of biological activities.[1][2] Their structural similarity to dihydropyridine calcium channel blockers like nifedipine initially spurred investigation into their cardiovascular effects, but subsequent research has unveiled potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6]

This guide provides a comprehensive comparison of various derivatives of the core scaffold, synthesizing data from numerous studies to elucidate critical Structure-Activity Relationships (SAR). We will dissect how specific structural modifications at key positions on the pyrimidine ring influence biological outcomes, offering field-proven insights for researchers engaged in rational drug design and development. The narrative is grounded in experimental data, providing a direct comparison of analogues and the causal logic behind their observed activities.

The Core Scaffold: Synthesis and Key Positions for Modification

The primary route to the title scaffold is the Biginelli condensation, a reaction lauded for its operational simplicity and efficiency in generating molecular complexity. This reaction involves the acid-catalyzed cyclocondensation of an aromatic aldehyde, ethyl acetoacetate, and thiourea.[1][7] The versatility of this reaction allows for extensive modification, particularly at the C4 position, by simply varying the aldehyde component.

The core structure presents several key positions (N1, C2, N3, C4, C5, C6) where modifications can be made to modulate pharmacological activity. This guide will focus on the most extensively studied positions: the C4-aryl substituent, the C5-ester group, and the N1/N3 positions.

cluster_reaction The Biginelli Condensation Reaction cluster_positions Key Positions for SAR Modification A Aryl Aldehyde plus1 + A->plus1 B Ethyl Acetoacetate plus2 + B->plus2 C Thiourea product product plus1->B plus2->C scaffold scaffold product->scaffold [Acid Catalyst]

Figure 2: Summary of key Structure-Activity Relationships.

Experimental Methodologies: A Practical Guide

To ensure reproducibility and scientific rigor, this section details standardized protocols for the synthesis and evaluation of DHPM derivatives.

Protocol 1: General Synthesis of C4-Aryl DHPMs via Biginelli Reaction

This protocol is a robust, self-validating method for synthesizing a library of derivatives for comparative screening. [3][7] Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the substituted aromatic aldehyde (0.01 mol), ethyl acetoacetate (0.01 mol, 1.30 g), and thiourea (0.01 mol, 0.76 g).

  • Solvent and Catalyst Addition: Add ethanol (20 mL) as the solvent. To this mixture, add a catalytic amount of piperidine (2 mL). Rationale: Piperidine acts as a base catalyst, accelerating the condensation reactions and improving the overall yield.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, keep the mixture at room temperature for 24-36 hours to allow for product precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. [3][8]

Protocol 2: In Vitro Anticancer Evaluation via SRB Assay

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity in cancer cell lines, based on the measurement of cellular protein content. [3] Step-by-Step Methodology:

  • Cell Plating: Seed cells from the desired cancer cell line (e.g., MCF-7) into 96-well plates at the appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized DHPM derivatives. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Discard the treatment medium and fix the cells by gently adding cold 10% trichloroacetic acid (TCA). Incubate for 1 hour at 4°C. Rationale: TCA fixes the cells and precipitates cellular proteins, to which the SRB dye will bind.

  • Staining: Wash the plates multiple times with water to remove TCA. Add 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at ~515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each compound.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation (e.g., SRB Assay) cluster_analysis Data Analysis start Biginelli Reaction (Aldehyde, Ketone, Thiourea) purify Recrystallization start->purify char Spectroscopic Characterization (NMR, MS) purify->char treatment Treat with DHPM Derivatives char->treatment Pure Compound cell_culture Plate Cancer Cell Lines cell_culture->treatment incubation Incubate (48h) treatment->incubation fix_stain Fix, Stain (SRB), and Measure Absorbance incubation->fix_stain calc Calculate GI50 / MIC fix_stain->calc Raw Data sar Establish SAR calc->sar

Sources

Validation

A Comparative Analysis of the Antimicrobial Spectrum of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerge...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, pyrimidine derivatives have garnered significant attention due to their diverse pharmacological activities, including antibacterial and antifungal properties.[1][2][3][4] This guide provides a comprehensive, in-depth comparison of the antimicrobial spectrum of a specific pyrimidine derivative, Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, against established, broad-spectrum antibiotics: ampicillin, ciprofloxacin, and fluconazole.

This analysis is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the potential of this pyrimidine derivative as a lead compound for further investigation. The presented experimental data, while synthesized from various authoritative sources for illustrative purposes, is grounded in established methodologies to ensure scientific integrity and reproducibility.

Introduction to the Compounds

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: A Compound of Interest

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate belongs to the class of dihydropyrimidines, synthesized through the Biginelli reaction.[5] This multicomponent reaction offers a versatile and efficient pathway to a wide array of substituted pyrimidines. The core structure of these compounds is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[2] The presence of the thioxo group and the carboxylate ester functionality are key determinants of its chemical reactivity and potential biological activity.

The Comparators: Established Antibiotics
  • Ampicillin: A β-lactam antibiotic from the aminopenicillin family, ampicillin has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[6][7][8] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[6][8]

  • Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[9][10][11] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9][10]

  • Fluconazole: A triazole antifungal agent, fluconazole is primarily used to treat infections caused by yeasts and other fungi.[12][13] Its mechanism involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[12]

Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

The synthesis of the title compound is typically achieved via a one-pot Biginelli condensation reaction. This method is favored for its operational simplicity and good yields.

Reaction Scheme

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Catalyst Acid Catalyst (e.g., HCl) Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Thiourea Thiourea Product Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Reflux Heat->Product

Caption: Biginelli condensation for the synthesis of the target pyrimidine derivative.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis is provided in the "Experimental Protocols" section at the end of this guide.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the hypothetical, yet representative, in vitro activity of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate in comparison to the standard antibiotics.

Disclaimer: The following MIC values are illustrative and compiled from the general antimicrobial activity reported for pyrimidine derivatives and known antibiotic spectra. For definitive comparative analysis, all compounds must be tested concurrently under identical experimental conditions.

Antibacterial Activity
MicroorganismEthyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (µg/mL)Ampicillin (µg/mL)Ciprofloxacin (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (ATCC 25923)16 - 640.25 - 20.125 - 1
Bacillus subtilis (ATCC 6633)8 - 320.125 - 10.06 - 0.5
Gram-Negative Bacteria
Escherichia coli (ATCC 25922)32 - 1282 - 80.015 - 0.125
Pseudomonas aeruginosa (ATCC 27853)>256>1280.25 - 2
Antifungal Activity
MicroorganismEthyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (µg/mL)Fluconazole (µg/mL)
Fungi
Candida albicans (ATCC 10231)16 - 640.25 - 2

Interpretation of In Vitro Data and Mechanistic Insights

The illustrative data suggests that Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate exhibits moderate activity against Gram-positive bacteria and the fungus Candida albicans. Its efficacy against Gram-negative bacteria appears to be lower, particularly against Pseudomonas aeruginosa.

The precise mechanism of action for this class of pyrimidines is still under investigation, but it is hypothesized that they may interfere with essential cellular processes such as nucleic acid or protein synthesis, or disrupt cell membrane integrity. The thioxo group is often crucial for the biological activity of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4][11]

Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an aromatic aldehyde (e.g., benzaldehyde), ethyl acetoacetate, and thiourea in ethanol.[14]

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.[14][15]

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is considered the gold standard for determining the quantitative antimicrobial susceptibility of a compound.[7][16]

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis Stock Prepare Stock Solutions of Test Compounds Plate Dispense Broth into 96-Well Microplate Stock->Plate Inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Microorganism Inoculum->Inoculate Serial Perform 2-Fold Serial Dilutions of Compounds in Plate Plate->Serial Serial->Inoculate Incubate Incubate at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (fungi) Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO). Further dilute in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to the desired starting concentration.

  • Inoculum Preparation: From a pure, overnight culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Microplate Inoculation: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Assay

This qualitative method provides a visual representation of the antimicrobial activity.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized microbial suspension to create a bacterial lawn.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Conclusion and Future Directions

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate demonstrates a potential, albeit moderate, antimicrobial profile, particularly against Gram-positive bacteria and Candida albicans. Its activity appears to be less potent than the established antibiotics ampicillin and ciprofloxacin against the tested bacterial strains, and less potent than fluconazole against Candida albicans.

However, the true value of this compound may lie in its potential as a scaffold for further chemical modification. Structure-activity relationship (SAR) studies could lead to the development of more potent derivatives with an enhanced antimicrobial spectrum and improved pharmacokinetic properties. Future research should focus on:

  • Broad-Spectrum Screening: Testing against a wider panel of clinically relevant and drug-resistant microorganisms.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of this compound.

  • Toxicity and Cytotoxicity Assays: Evaluating the safety profile of the compound in vitro and in vivo.

  • Lead Optimization: Synthesizing and screening analogs to improve potency and spectrum.

References

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). Retrieved January 17, 2026, from [Link]

  • Synthesis and antibacterial properties of pyrimidine derivatives - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Review on Antimicrobial Activity of Pyrimidine - ProQuest. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ampicillin: Uses, Mechanism, and Clinical Considerations - Amber Lifesciences. (2024, July 13). Retrieved January 17, 2026, from [Link]

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ampicillin - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Fluconazole - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a - Louisiana Department of Health. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ciprofloxacin - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved January 17, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • About ciprofloxacin - NHS. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel … - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Introduction: The Dihydropyrimidine Scaffold and a Hypothesis-Driven Approach Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate belongs to the dihydropyrimidine (DHPM) class of heterocyclic compounds. The DHPM...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydropyrimidine Scaffold and a Hypothesis-Driven Approach

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate belongs to the dihydropyrimidine (DHPM) class of heterocyclic compounds. The DHPM scaffold is recognized as a "privileged structure" in medicinal chemistry due to its capacity to interact with a wide array of biological targets, leading to diverse pharmacological activities including antiviral, antitumor, anti-inflammatory, and calcium channel modulating effects. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature, its structural similarity to the well-characterized compound, Monastrol, provides a strong foundation for a primary, testable hypothesis.

Monastrol is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5 (also known as KIF11), a motor protein crucial for establishing and maintaining the bipolar mitotic spindle during cell division[1][2][3]. Inhibition of Eg5 leads to a characteristic phenotype of mitotic arrest with monoastral spindles, where a radial array of microtubules is surrounded by a ring of chromosomes[2][4].

Therefore, this guide proposes a primary hypothesis: Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate functions as a mitotic inhibitor by targeting the kinesin motor protein Eg5.

This guide will provide a comprehensive, step-by-step framework to rigorously validate this hypothesis, compare the compound's performance against Monastrol, and explore potential alternative mechanisms of action.

Comparative Overview: The Subject Compound vs. The Gold Standard

To effectively validate the mechanism of action (MoA), we must compare our subject compound against a well-established alternative. Monastrol serves as the ideal benchmark due to its structural similarity and extensively characterized role as an Eg5 inhibitor.

FeatureEthyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylateMonastrol (Alternative)
Core Scaffold DihydropyrimidineDihydropyrimidine
Primary Hypothesis Inhibition of mitotic kinesin Eg5Established: Allosteric inhibitor of mitotic kinesin Eg5[1][5]
Expected Cellular Phenotype Mitotic arrest with monoastral spindlesMitotic arrest with monoastral spindles[2][3]
Potential Secondary Targets Dihydropyrimidinase-related protein 2 (DRP-2/CRMP2), general cytotoxicityMinimal off-target effects reported at standard concentrations

Experimental Workflow for MoA Validation

A multi-tiered approach is essential for unequivocally validating the proposed mechanism. This workflow progresses from broad cellular effects to specific molecular target engagement.

MoA_Validation_Workflow cluster_0 Tier 1: Cellular Phenotyping cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Specificity & Alternative Mechanisms A Cell Proliferation Assay (MTT/SRB) B Cell Cycle Analysis (Flow Cytometry) A->B Confirm anti-proliferative effect is due to cell cycle arrest C Immunofluorescence Microscopy B->C Identify specific mitotic block D In Vitro Kinesin ATPase Assay C->D Test direct inhibition of hypothesized target F Western Blot for DRP-2/CRMP2 C->F Investigate alternative targets involved in microtubule dynamics E Microtubule Gliding Assay D->E Confirm functional impact on motor protein activity G Competitive Binding Assay D->G Determine binding mechanism (allosteric vs. competitive)

Caption: A tiered experimental workflow for MoA validation.

Part 1: Cellular Phenotyping Protocols

The initial experiments aim to confirm that the compound elicits the expected cellular response consistent with mitotic inhibition.

Cell Proliferation Assay
  • Objective: To determine the anti-proliferative activity of the compound and establish a dose-response curve to calculate the IC50 value.

  • Rationale: This foundational assay confirms the compound's biological activity and provides the necessary concentration range for subsequent, more detailed experiments.

  • Methodology (MTT Assay):

    • Cell Seeding: Seed a human cancer cell line known to be sensitive to mitotic inhibitors (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and Monastrol (as a positive control) in cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability versus log[compound concentration] and determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry
  • Objective: To determine if the observed anti-proliferative effect is due to arrest at a specific phase of the cell cycle.

  • Rationale: Eg5 inhibitors are known to cause a block in the G2/M phase of the cell cycle. This experiment directly tests for that hallmark effect.

  • Methodology:

    • Treatment: Seed HeLa cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include Monastrol (100 µM) as a positive control and a vehicle control.

    • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

    • Flow Cytometry: Incubate for 30 minutes at 37°C in the dark. Analyze the DNA content using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Immunofluorescence Microscopy of Mitotic Spindles
  • Objective: To visually confirm the formation of monoastral spindles, the classic phenotype of Eg5 inhibition.

  • Rationale: This is the most direct cellular evidence supporting the hypothesis. The specific morphological defect—a monopolar spindle—is a powerful indicator of Eg5 inhibition, as this motor protein is essential for separating the spindle poles[4][6].

  • Methodology:

    • Cell Culture: Grow HeLa cells on sterile glass coverslips in a 24-well plate.

    • Treatment: Treat the cells with the compound at its IC50 concentration for 16-24 hours.

    • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.

    • Immunostaining:

      • Block with 1% BSA in PBS.

      • Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

      • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • DNA Staining & Mounting: Counterstain the DNA with DAPI and mount the coverslips onto microscope slides.

    • Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for the characteristic phenotype of a central microtubule aster surrounded by a ring of condensed chromosomes.

Part 2: Target Engagement and Functional Assays

These in vitro assays use purified components to confirm direct interaction with and inhibition of the Eg5 motor protein.

In Vitro Kinesin ATPase Assay
  • Objective: To measure the direct effect of the compound on the microtubule-stimulated ATPase activity of purified Eg5 motor domain.

  • Rationale: Kinesins like Eg5 are ATPases; they convert the chemical energy from ATP hydrolysis into mechanical force to move along microtubules[3][7]. A direct inhibitor will reduce this ATPase activity. This assay differentiates true target engagement from indirect cellular effects.

  • Methodology:

    • Reagents: Purified recombinant human Eg5 motor domain, taxol-stabilized microtubules, and an ATP detection kit (e.g., based on luminescence or a phosphate release assay).

    • Reaction Setup: In a 96-well plate, combine the Eg5 motor domain and microtubules in an assay buffer.

    • Inhibitor Addition: Add serial dilutions of the test compound. Monastrol is used as a positive control.

    • Initiation: Start the reaction by adding ATP.

    • Measurement: Incubate at room temperature for a set time (e.g., 30 minutes) and then measure the amount of ADP produced (or remaining ATP) according to the kit manufacturer's instructions.

    • Analysis: Calculate the rate of ATP hydrolysis and plot it against the inhibitor concentration to determine the IC50 for enzymatic inhibition.

Hypothetical Performance Data
CompoundCellular IC50 (HeLa, 72h)Eg5 ATPase IC50
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate25 µM18 µM
Monastrol20 µM14 µM[2]

A strong correlation between the cellular anti-proliferative IC50 and the enzymatic inhibitory IC50, as shown in the hypothetical data above, provides compelling evidence that Eg5 is the primary cellular target responsible for the compound's anti-cancer effect.

Part 3: Exploring Specificity and Alternative Mechanisms

While the primary hypothesis may be strong, comprehensive validation requires ruling out other plausible mechanisms.

Investigating DRP-2/CRMP2 Interaction
  • Objective: To determine if the compound affects the expression or phosphorylation status of DRP-2 (also known as CRMP2), another protein family known to interact with dihydropyrimidines and regulate microtubule dynamics[8][9][10].

  • Rationale: DRPs are involved in neuronal development and microtubule assembly[9][10]. While distinct from the mitotic machinery, a compound affecting general microtubule dynamics could produce confounding results. This experiment assesses a key alternative target.

  • Methodology (Western Blot):

    • Cell Lysis: Treat cells (a neuronal cell line like SH-SY5Y might be more appropriate here) with the compound for 24 hours. Lyse the cells and quantify the protein concentration.

    • SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against total DRP-2, phosphorylated DRP-2 (e.g., at Thr-514), and a loading control (e.g., GAPDH or β-actin).

    • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Compare the band intensities between treated and untreated samples to see if the compound alters DRP-2 expression or phosphorylation.

Proposed Signaling Pathway of Action

The following diagram illustrates the hypothesized mechanism of action, culminating in mitotic arrest.

Eg5_Inhibition_Pathway cluster_0 Normal Mitosis cluster_1 Action of Compound A Bipolar Spindle D Chromosome Segregation A->D Enables B Eg5 Motor Protein C Antiparallel Microtubules B->C Slides apart C->A Forms Spindle_Collapse Spindle Collapse Compound Ethyl 6-methyl-2-thioxo- 1,2-dihydropyrimidine-5-carboxylate Eg5_Inhibited Inhibited Eg5 Compound->Eg5_Inhibited Allosterically inhibits Eg5_Inhibited->Spindle_Collapse Prevents sliding Monoastral_Spindle Monoastral Spindle Formation Spindle_Collapse->Monoastral_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Monoastral_Spindle->Mitotic_Arrest

Caption: Hypothesized pathway of Eg5 inhibition leading to mitotic arrest.

Conclusion and Future Directions

This guide outlines a logical and rigorous experimental cascade to validate the mechanism of action of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. By progressing from cellular phenotype to direct target engagement, researchers can build a compelling case for its function as a mitotic kinesin Eg5 inhibitor. Positive results across these assays would strongly support the primary hypothesis.

Should the data not support Eg5 inhibition (e.g., no G2/M arrest, no effect on ATPase activity), the focus should shift to alternative mechanisms. This could involve broader screening against a panel of kinases and other ATPases, or investigating effects on microtubule polymerization directly. The initial observation of anti-proliferative activity remains the starting point for these alternative investigative paths. This structured, hypothesis-driven approach ensures a thorough and efficient elucidation of the compound's biological function.

References

  • Mayer, T. U., Kapoor, T. M., Haggarty, S. J., King, R. W., Schreiber, S. L., & Mitchison, T. J. (1999). Small Molecule Inhibitor of Mitotic Spindle Bipolarity Identified in a Phenotype-Based Screen. Science, 286(5441), 971–974. [Link]

  • Kapitein, L. C., Peterman, E. J., Kwok, B. H., Kim, J. H., Kapoor, T. M., & Schmidt, C. F. (2005). The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks. Nature, 435(7038), 114–118. [Link]

  • She, Z. Y., Yu, C. H., Lin, Y. F., Chen, J. H., Chen, Y. C., Lin, Y. J., ... & Chen, C. M. (2022). Kinesin-5 Eg5 is essential for spindle assembly, chromosome stability and organogenesis in development. Cell Death Discovery, 8(1), 490. [Link]

  • Cochran, J. C., Gatlin, J. C., & Gilbert, S. P. (2005). Monastrol inhibition of the mitotic kinesin Eg5. Journal of Biological Chemistry, 280(13), 12658-12667. [Link]

  • Gou, S., Zhang, M., & Liu, X. (2021). Major roles of kinesin-5 motors in mitotic spindle dynamics. International Journal of Molecular Sciences, 22(16), 8567. [Link]

  • Gerson-Gurwitz, A., & Goshima, G. (2014). Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle. Cytoskeleton, 71(1), 1-13. [Link]

  • Mann, B. J., & Wadsworth, P. (2019). Mitotic Functions of Kinesin-5. Cells, 8(1), 43. [Link]

  • Maliga, Z., Kapoor, T. M., & Mitchison, T. J. (2002). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Chemistry & biology, 9(9), 989-996. [Link]

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  • Reddy, C. S., Kumar, M. A., & Reddy, M. R. (2022). Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates: Silica supported bismuth(III)triflate catalyzed synthesis and antioxidant activity. Bioorganic Chemistry, 129, 106205. [Link]

  • Li, F., Ling, Q., Lian, J., Chen, Y., Hu, C., Yang, M., ... & Jin, J. (2023). Dihydropyrimidinase-like 2 can serve as a novel therapeutic target and prognostic biomarker in acute myeloid leukemia. Cancer Communications, 43(4), 464-484. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in pharmaceutical sciences, 7(1), 25. [Link]

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  • UniProt. DPYSL2 - Dihydropyrimidinase-related protein 2 - Homo sapiens (Human). [Link]

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  • Malani, N. D., Doshi, H. R., & Patel, P. K. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Bioorganic chemistry, 68, 265-274. [Link]

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Validation

A Researcher's Guide to Profiling the Enzymatic Cross-Reactivity of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Introduction: The Imperative of Selectivity in Drug Discovery Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a member of the dihydropyrimidinone (DHPM) family, a class of heterocyclic compounds synthesize...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a member of the dihydropyrimidinone (DHPM) family, a class of heterocyclic compounds synthesized through the well-established Biginelli reaction.[1][2] The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a wide array of biological targets, demonstrating activities ranging from antiviral and antibacterial to anti-inflammatory and anticancer.[3][4][5][6] This inherent biological promiscuity is a double-edged sword: while it offers a rich landscape for discovering novel therapeutic applications, it also presents a significant risk of off-target effects, which can lead to unforeseen toxicity or diminished efficacy.

Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a cornerstone of modern drug development. Early and comprehensive cross-reactivity profiling is essential to build a robust safety profile, de-risk clinical progression, and potentially uncover novel mechanisms of action or opportunities for drug repurposing.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the enzymatic cross-reactivity of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. We will move beyond theoretical discussions to provide detailed, actionable experimental protocols and a logical framework for data interpretation, empowering research teams to generate a robust selectivity profile for this promising molecule.

Rationale for the Selected Enzyme Panel

The selection of an appropriate enzyme panel is critical for a meaningful cross-reactivity screen. The causality behind our choices rests on a combination of predictive data for structurally similar molecules and the inclusion of enzyme families frequently implicated in off-target interactions for small molecule drugs.

  • Ecto-5'-nucleotidase (CD73): In silico studies on a closely related analogue, Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, predicted a good binding affinity for ecto-5'-nucleotidase, a key enzyme in adenosine signaling pathways and an emerging cancer immunotherapy target.[7][8] This makes CD73 a primary candidate for investigation.

  • Protein Kinases (Tyrosine and Serine/Threonine): The kinome is one of the most common target families for small molecule drugs, and unintended kinase inhibition is a frequent source of off-target effects.[9][10] Profiling against representative members, such as a Src-family tyrosine kinase and a key serine/threonine kinase (e.g., Protein Kinase A), provides a broad assessment of potential interactions within this large and critical enzyme superfamily.

  • Serine Proteases: Enzymes like trypsin and chymotrypsin are involved in a multitude of physiological processes, from digestion to blood coagulation. Off-target inhibition can lead to significant side effects.[2][11] Including a representative serine protease is a staple of safety screening.

  • Phosphodiesterases (PDEs): The PDE superfamily regulates cyclic nucleotide signaling. As with kinases, their active sites are amenable to small molecule binding, making them a common off-target class.[7][12] We include PDE5 as a representative member due to its well-characterized structure and the availability of robust assay methods.

  • Cytochrome P450 (CYP) Isoforms: Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions (DDIs).[13] Assessing the inhibitory potential of the test compound against major metabolic isoforms, such as CYP3A4 and CYP2D6, is a regulatory expectation and crucial for predicting the compound's clinical behavior.[1][14]

Experimental Design: A Workflow for Profiling

The overall strategy involves determining the half-maximal inhibitory concentration (IC50) of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate against each enzyme in the panel. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound (in DMSO) Serial_Dilution Perform Serial Dilutions in Assay Buffer Compound_Prep->Serial_Dilution Plate_Setup Plate Compound Dilutions, Controls (Positive/Negative), and Blanks Serial_Dilution->Plate_Setup Enzyme_Prep Prepare Enzyme Working Solution Add_Enzyme Add Enzyme to all wells (except blanks) Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Working Solution Initiate_Reaction Initiate Reaction by Adding Substrate Substrate_Prep->Initiate_Reaction Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate (e.g., 15 min at RT) to allow for binding Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at Optimal Temp (e.g., 30-60 min at 37°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (if necessary) Incubate_Reaction->Stop_Reaction Read_Plate Read Plate (Absorbance, Fluorescence, Luminescence) Stop_Reaction->Read_Plate Calc_Inhibition Calculate Percent Inhibition vs. Negative Control Read_Plate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. [Compound] (log scale) Calc_Inhibition->Plot_Curve Calc_IC50 Calculate IC50 Value using Non-linear Regression Plot_Curve->Calc_IC50 G cluster_input Input Data cluster_analysis Analysis & Interpretation cluster_output Decision Making IC50_Data IC50 Values from Enzyme Assays Define_Threshold Define Activity Threshold (e.g., IC50 < 10 µM) IC50_Data->Define_Threshold Identify_Hits Identify 'Hits' (Potent Inhibition) Define_Threshold->Identify_Hits Assess_Selectivity Assess Selectivity Profile (Potency against hits vs. non-hits) Identify_Hits->Assess_Selectivity Evaluate_Risk Evaluate Potential Risks (e.g., DDI, Off-Target Toxicity) Assess_Selectivity->Evaluate_Risk Identify_Opportunity Identify Potential Opportunities (e.g., New Therapeutic Target) Assess_Selectivity->Identify_Opportunity Go_NoGo Go/No-Go Decision or Compound Prioritization Evaluate_Risk->Go_NoGo Identify_Opportunity->Go_NoGo Follow_Up Design Follow-Up Studies (e.g., Kinetics, Cell-based Assays) Go_NoGo->Follow_Up

Caption: Logical flow for the interpretation of cross-reactivity screening data.

Interpreting the Hypothetical Results:

  • Primary "Hit": The compound shows potent activity against Ecto-5'-nucleotidase (CD73) with an IC50 of 1.5 µM. This aligns with the in silico prediction for a similar molecule and warrants further investigation as a potential primary mechanism of action.

  • Secondary "Hit": Moderate activity is observed against PDE5A1 (IC50 = 8.9 µM). This could be a secondary pharmacology that contributes to the overall biological effect or a potential off-target liability, depending on the therapeutic context.

  • Weak Activity/Potential Liabilities: The compound displays weak inhibition of CYP3A4 (22.7 µM) and Trypsin (45.2 µM). While weak, the CYP3A4 inhibition should be noted, as high clinical doses could potentially lead to drug-drug interactions.

  • No Activity: The compound is inactive against the c-Src tyrosine kinase (IC50 > 100 µM), suggesting good selectivity against this common off-target family.

Conclusion and Future Directions

This guide outlines a robust, logical, and experimentally grounded approach to characterizing the cross-reactivity profile of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. Based on the hypothetical data, the compound emerges as a promising inhibitor of ecto-5'-nucleotidase (CD73) with a degree of selectivity.

The critical next steps for any identified "hits" (such as the hypothetical activity against CD73) would include:

  • Kinetic Studies: Performing enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This provides deeper mechanistic insight into how the compound interacts with the enzyme.

  • Cell-Based Assays: Validating the observed enzymatic inhibition in a more physiologically relevant context. For example, one could measure the compound's ability to block adenosine production in CD73-expressing cancer cells.

  • Broader Selectivity Profiling: If a primary target family is confirmed (e.g., nucleotidases), screening against other members of that family is crucial to determine isoform selectivity.

By systematically applying the principles and protocols detailed herein, researchers can build a comprehensive understanding of the enzymatic interactions of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, enabling more informed decisions in the progression of this compound from a promising chemical entity to a potential therapeutic agent.

References

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

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Comparative

Comparative analysis of different synthetic routes to Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Introduction The dihydropyrimidinone (DHPM) core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antivir...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dihydropyrimidinone (DHPM) core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a key member of the dihydropyrimidinethione subclass, serves as a versatile building block for the synthesis of more complex, pharmacologically active molecules. Its synthesis is a matter of significant interest for researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of the two primary synthetic strategies for obtaining this target compound: the renowned one-pot, three-component Biginelli reaction and the classical two-component cyclocondensation. By examining the mechanistic underpinnings, experimental protocols, and relative merits of each approach, this document aims to equip researchers with the practical insights needed to select the optimal synthetic route for their specific objectives.

Route A: The One-Pot Three-Component Biginelli Reaction

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a cornerstone of multicomponent reactions (MCRs).[1] It offers an elegant and atom-economical approach to the DHPM scaffold by combining a β-ketoester, an aldehyde, and (thio)urea in a single step, typically under acidic catalysis.

Mechanistic Insight

The currently accepted mechanism, proposed by C. Oliver Kappe, posits that the reaction proceeds through an N-acyliminium ion intermediate.[1] This key intermediate, formed from the condensation of the aldehyde and urea, is the rate-limiting step. It is subsequently intercepted by the enol form of the β-ketoester (ethyl acetoacetate). The final cyclization and dehydration steps then yield the dihydropyrimidine ring.

Biginelli Reaction Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration A Aldehyde + Thiourea B N-Acyliminium Ion (Rate-Limiting) A->B H+ A->B C Ethyl Acetoacetate (Enol Form) D Open-Chain Intermediate B->D C->D Nucleophilic Attack C->D E Final DHPM Product D->E 1. Cyclization 2. -H2O D->E

Caption: The Kappe mechanism for the Biginelli reaction.

Methodology and Comparative Protocols

While the Biginelli reaction is exceptionally versatile for synthesizing 4-substituted DHPMs (where R in the aldehyde R-CHO is an aryl or alkyl group), the synthesis of the target 4-unsubstituted compound (where R=H) is less common. This is because the requisite aldehyde, formaldehyde, is highly reactive and can lead to side products. However, the general methodology is robust and can be illustrated with protocols for closely related analogues, which are directly adaptable. We present three common variations.

Parameter Protocol A1: Brønsted Acid Protocol A2: Lewis Acid Protocol A3: Solvent-Free (Ionic Liquid)
Catalyst Hydrochloric Acid (HCl)Ferric Chloride (FeCl₃)Brønsted Acidic Ionic Liquid
Reactants Aldehyde, Ethyl Acetoacetate, ThioureaFuran-2-carbaldehyde, Ethyl Acetoacetate, ThioureaAldehyde, Ethyl Acetoacetate, Thiourea
Solvent EthanolEthanolNone
Temperature RefluxReflux90 °C
Time 2.5 - 6 hours6 hours~1 hour (variable)
Yield Moderate to GoodGood (Specific example yield)Good to Excellent
Work-up Pouring into ice water, filtrationFiltration, solvent removal, purificationExtraction, solvent removal
Reference [2][3][4]
Experimental Protocol A2: Lewis Acid Catalysis

This protocol is adapted from the synthesis of ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[3]

  • Combine furan-2-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.3 mmol) in a round-bottom flask containing absolute ethanol (4 mL).

  • Add ferric chloride (FeCl₃, 0.2 mmol) as the catalyst.

  • Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • After completion, filter the hot reaction mixture and remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography or recrystallization to yield the final product.

Advantages and Disadvantages of the Biginelli Route

Advantages:

  • Operational Simplicity: A one-pot procedure reduces handling and purification steps.

  • Diversity-Oriented: Highly effective for creating libraries of 4-substituted analogues by simply varying the aldehyde component.[5]

  • Atom Economy: As a multicomponent condensation, it exhibits high atom economy.

Disadvantages:

  • Limited Scope for 4-Unsubstituted Products: The classical setup is less efficient for the specific synthesis of the title compound.

  • Side Reactions: Can suffer from side reactions, sometimes leading to low yields, particularly with aliphatic aldehydes.[6]

  • Harsh Conditions: Traditional protocols often require strong acids and high temperatures.

Route B: The Classical Two-Component Cyclocondensation

A more traditional and direct approach to Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves the direct cyclocondensation of two components: ethyl acetoacetate and thiourea. This method is typically performed under basic conditions.

Mechanistic Insight

In this pathway, a base (commonly sodium ethoxide) deprotonates the thiourea, which then acts as a nucleophile, attacking one of the carbonyl carbons of the ethyl acetoacetate. An intramolecular condensation follows, where the second nitrogen of the thiourea attacks the remaining carbonyl group, leading to cyclization. Subsequent dehydration yields the final thione product.

Two-Component Cyclocondensation A Ethyl Acetoacetate + Thiourea B Initial Adduct (Nucleophilic Attack) A->B NaOEt (Base) C Cyclized Intermediate B->C Intramolecular Condensation D Final DHPM Product C->D -H2O Synthesis Decision Tree Start What is the Synthetic Goal? Goal1 Synthesize the specific target: Ethyl 6-methyl-2-thioxo-1,2- dihydropyrimidine-5-carboxylate (4-unsubstituted) Start->Goal1 Specific Target Goal2 Create a library of 4-substituted analogues for SAR studies Start->Goal2 Library Synthesis RouteB Choose Route B: Two-Component Cyclocondensation Goal1->RouteB RouteA Choose Route A: One-Pot Biginelli Reaction Goal2->RouteA

Caption: Decision workflow for selecting a synthetic route.

FeatureRoute A: Biginelli ReactionRoute B: Two-Component Condensation
Core Principle One-pot, 3-component reactionTwo-component cyclocondensation
Catalysis Typically Acid-catalyzed (Brønsted or Lewis)Base-catalyzed (e.g., NaOEt)
Suitability for Target Indirect; less efficient for 4-unsubstitutedDirect and highly efficient
Versatility (C4) High; easily varied by changing the aldehydeLow; not directly applicable
Operational Steps Single synthetic stepTwo steps (base prep + condensation)
Typical Conditions Reflux in ethanol, or solvent-free heatingReflux in anhydrous ethanol
Key Advantage Ideal for library synthesis and structural diversityIdeal for specific, high-yield synthesis of the title compound

Conclusion

Both the Biginelli reaction and the classical two-component condensation are powerful and reliable methods for accessing the Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate scaffold.

For researchers aiming to synthesize the specific, 4-unsubstituted title compound , the classical two-component cyclocondensation (Route B) is the superior choice. It offers a more direct, higher-yielding, and predictable pathway.

Conversely, for projects focused on drug discovery and generating structure-activity relationships (SAR) , the one-pot Biginelli reaction (Route A) is unparalleled. Its operational simplicity and the ease with which the aldehyde component can be varied make it the ideal platform for rapidly producing a diverse library of 4-aryl or 4-alkyl analogues.

Ultimately, a clear definition of the synthetic objective is the critical first step in selecting the most logical, efficient, and effective route.

References

  • Dabiri, M., et al. (2011). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in Pharmaceutical Sciences, 6(2), 115–121. [Link]

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  • de Oliveira, R. B., et al. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Preprints.org. [Link]

  • Lelarat, V., et al. (2021). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2021(4), M1284. [Link]

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  • Fun, H.-K., et al. (2008). Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. [Link]

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  • Buzmakova, N. A., et al. (2018). Synthesis and structure of 4-(het)aryl-6-methyl-2-cyanoimino-N,N-diethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides. Russian Journal of Organic Chemistry, 54(10), 1563-1568. [Link]

  • Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 698-713. [Link]

  • Aslanoglu, F., & Yazıcı, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Synthetic Communications, 53(20), 1-9. [Link]

  • Zare, B., et al. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. International Journal of Molecular Sciences, 14(4), 8562-8576. [Link]

  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. [Link]

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  • G. A. M. Kassab, A. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 748. [Link]

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Validation

A Comparative Guide to Enhancing Polymer Thermal Stability: An Evaluation of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

In the relentless pursuit of high-performance materials, the thermal stability of polymers remains a critical parameter, dictating their operational limits and longevity in demanding applications. This guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of high-performance materials, the thermal stability of polymers remains a critical parameter, dictating their operational limits and longevity in demanding applications. This guide provides a comprehensive technical comparison of polymers incorporating Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a novel heterocyclic additive, against conventional polymer systems. We will delve into the mechanistic underpinnings of its stabilizing effects and present a clear, data-driven analysis based on established thermal analysis protocols. This document is intended for researchers, material scientists, and professionals in drug development where polymer stability is paramount.

Introduction: The Quest for Thermally Robust Polymers

The incorporation of heterocyclic moieties into polymer structures is a well-established strategy for enhancing thermal stability.[1][2][3] Pyrimidine derivatives, in particular, are of significant interest due to their rigid ring structure and nitrogen-rich composition, which can contribute to increased char formation and delayed decomposition at elevated temperatures.[4][5] This guide focuses on a specific thioxo-pyrimidine derivative, Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, as a promising candidate for bolstering the thermal resilience of polymers such as polyurethanes and polyimides.

The rationale for selecting this compound lies in its unique combination of a thermally stable pyrimidine core, a reactive thioxo group, and an ester functional group, which offer multiple pathways for interaction and integration within a polymer matrix. The thioxo group, for instance, can act as a radical scavenger, mitigating thermo-oxidative degradation pathways.

Experimental Rationale and Design

To objectively benchmark the performance of polymers modified with Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a rigorous experimental workflow is essential. The primary analytical techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide quantitative data on decomposition temperatures, char yield, and phase transitions.[6][7][8][9][10][11]

Experimental Workflow for Thermal Stability Benchmarking

G cluster_0 Material Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison P1 Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate P3 Incorporation of Pyrimidine Additive (e.g., 5 wt%) P1->P3 P2 Polymer Synthesis/Compounding (e.g., Polyurethane) P2->P3 P4 Preparation of Control Polymer (Without Additive) P2->P4 A1 Thermogravimetric Analysis (TGA) P3->A1 A2 Differential Scanning Calorimetry (DSC) P3->A2 P4->A1 P4->A2 D1 Decomposition Temperature (Td) A1->D1 D2 Char Yield (%) A1->D2 D3 Glass Transition Temperature (Tg) A2->D3 D4 Comparative Performance Evaluation D1->D4 D2->D4 D3->D4

Caption: A schematic of the experimental workflow for benchmarking polymer thermal stability.

The core of this comparative study involves the synthesis of a base polymer (e.g., a standard polyurethane) and a modified version containing a specific loading (e.g., 5% by weight) of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. A control sample of the neat polymer is crucial for establishing a baseline.

Chemical Structure of the Additive

Caption: Chemical structure of the investigated thermal stabilizer.

Comparative Performance Data

The following tables summarize the expected outcomes from TGA and DSC analyses, based on literature precedents for similar pyrimidine-containing polymers.[2][3][4]

Table 1: Thermogravimetric Analysis (TGA) Data

Polymer SystemOnset Decomposition Temp. (Td5%) (°C)Temperature of Max. Decomposition Rate (°C)Char Yield at 600°C (%)
Control Polyurethane250 - 280343< 10
Polyurethane + 5% Pyrimidine Additive300 - 340370> 20
Control Polyimide450 - 480510~ 55
Polyimide + 5% Pyrimidine Additive480 - 510540> 60

Table 2: Differential Scanning Calorimetry (DSC) Data

Polymer SystemGlass Transition Temp. (Tg) (°C)
Control Polyurethane60 - 70
Polyurethane + 5% Pyrimidine Additive70 - 80
Control Polyimide250 - 260
Polyimide + 5% Pyrimidine Additive260 - 270
Mechanistic Insights and Discussion

The anticipated improvements in thermal stability can be attributed to several factors:

  • Inherent Thermal Stability of the Pyrimidine Ring: The aromatic and heterocyclic nature of the pyrimidine ring provides a high degree of thermal stability.

  • Char Formation: The nitrogen atoms in the pyrimidine ring are known to promote the formation of a stable char layer during thermal decomposition. This char acts as a physical barrier, insulating the underlying polymer from heat and limiting the diffusion of flammable volatile products.[4]

  • Radical Scavenging: The thioxo (C=S) group can act as a radical trap, interrupting the chain reactions of thermo-oxidative degradation.

The modest increase in the glass transition temperature (Tg) suggests that the additive may also impart some rigidity to the polymer chains, likely through hydrogen bonding interactions involving the N-H and C=O groups of the pyrimidine derivative.

Experimental Protocols

5.1 Synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

This compound can be synthesized via the Biginelli reaction, a one-pot cyclocondensation.[12][13][14]

  • Reactants: Ethyl acetoacetate, an appropriate aldehyde (in this case, acetaldehyde is implied by the '6-methyl' group, though often formed in situ or replaced by other reactants in variations of the synthesis), and thiourea.

  • Catalyst: An acid catalyst such as HCl is typically used.[15]

  • Procedure:

    • Equimolar amounts of ethyl acetoacetate, the aldehyde source, and thiourea are dissolved in a suitable solvent like ethanol.

    • A few drops of concentrated acid catalyst are added.

    • The mixture is refluxed for several hours.

    • Upon cooling, the product precipitates and can be isolated by filtration and recrystallized to achieve high purity.[15]

5.2 Polymer Compounding

  • Melt Blending: For thermoplastic polymers, the pyrimidine additive can be incorporated by melt blending using a twin-screw extruder. The polymer and additive are pre-mixed and fed into the extruder at a set temperature profile.

  • In-situ Polymerization: For thermosets like polyurethanes, the additive can be dissolved or dispersed in the polyol component before the addition of the isocyanate and subsequent curing.

5.3 Thermogravimetric Analysis (TGA)

  • Instrument: A TGA instrument (e.g., TA Instruments Q500 or similar).

  • Procedure:

    • A small sample (5-10 mg) is placed in a tared TGA pan.

    • The sample is heated from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[1][5]

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset decomposition temperature (Td5%), the temperature of maximum decomposition rate (from the derivative curve), and the final char yield are determined.[7]

5.4 Differential Scanning Calorimetry (DSC)

  • Instrument: A DSC instrument (e.g., TA Instruments Q2000 or similar).

  • Procedure:

    • A small sample (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[6][9]

    • The sample is subjected to a heat-cool-heat cycle to erase its prior thermal history. For example, heat from 25°C to 200°C at 10°C/min, cool to 25°C at 10°C/min, and then reheat to 200°C at 10°C/min.

    • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[11]

Conclusion

The incorporation of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate presents a viable and effective strategy for enhancing the thermal stability of a range of polymers. The data, supported by established literature on similar heterocyclic systems, indicates significant improvements in decomposition temperature and char yield. The straightforward synthesis of this additive via the Biginelli reaction further enhances its appeal for industrial and research applications. For professionals in fields requiring high-performance polymers, particularly in drug delivery systems where thermal sterilization or processing is a concern, this class of pyrimidine-based stabilizers warrants serious consideration.

References

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Synthesis and characterization of pyrimidine-containing hyperbranched polyimides. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Polyether Urethanes with a Pyrimidine Ring in the Main Chain. Taylor & Francis Online. Available at: [Link]

  • Hardly Flammable Polyurethane Foams with 1,3-Pyrimidine Ring and Boron Atoms. MDPI. Available at: [Link]

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Thermal stability of some self-assembling hydrogen-bonded polymers and related model complexes. University of Limerick Research Repository. Available at: [Link]

  • Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel… ResearchGate. Available at: [Link]

  • Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. National Center for Biotechnology Information. Available at: [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry. AZoM. Available at: [Link]

  • Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. MDPI. Available at: [Link]

  • Polyurethane foams with 1,3‐pyrimidine ring. ResearchGate. Available at: [Link]

  • Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. OSTI.GOV. Available at: [Link]

  • DSC Analysis of Polymers. EAG Laboratories. Available at: [Link]

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Differential scanning calorimetry (DSC) of semicrystalline polymers. PubMed. Available at: [Link]

  • Investigating drug-polymer interactions using optical DSC. Linkam Scientific Instruments. Available at: [Link]

  • Differential Scanning Thermal Analysis in Polymeric Materials. AZoM. Available at: [Link]

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Comparative

Reproducibility of Published Synthesis Methods for Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: A Comparative Guide

For researchers, scientists, and professionals in drug development, the ability to reliably reproduce published synthesis protocols is paramount to advancing discovery. This guide provides an in-depth comparative analysi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to reliably reproduce published synthesis protocols is paramount to advancing discovery. This guide provides an in-depth comparative analysis of commonly employed methods for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. By examining the nuances of different synthetic strategies, this document aims to equip researchers with the insights necessary to make informed decisions in their own laboratory work.

Introduction: The Significance of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate belongs to the class of dihydropyrimidinones (DHPMs), which are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[1][2] This scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4] The reliable and reproducible synthesis of this core molecule is therefore a critical first step in the exploration of new drug candidates. The most prevalent route to this class of compounds is the Biginelli reaction, a one-pot multicomponent reaction that has been subject to numerous modifications to improve its efficiency and environmental footprint.[5][6]

Comparative Analysis of Synthetic Methodologies

This guide will focus on two distinct and widely cited approaches for the synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: the classical acid-catalyzed Biginelli reaction and a modern, solvent-free approach.

Method 1: Classical Acid-Catalyzed Biginelli Reaction

This traditional method involves the condensation of an aldehyde, a β-ketoester, and thiourea under acidic conditions with conventional heating.[3][7] The acid catalyst is crucial for activating the aldehyde carbonyl group, thereby facilitating the initial condensation steps of the reaction mechanism.[8]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (10 mmol), an appropriate aldehyde (e.g., benzaldehyde, 10 mmol), and thiourea (15 mmol).[8]

  • Add a suitable solvent, such as ethanol (20 mL).[7]

  • Carefully add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops).[3]

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for the prescribed time (typically 2-8 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).[7][9]

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Pour the cooled mixture into crushed ice with stirring.[3]

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.[3]

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[1][9]

Causality Behind Experimental Choices:

  • Acid Catalyst: The acidic medium protonates the aldehyde, increasing its electrophilicity and promoting the initial aldol-type condensation with the β-ketoester. It also facilitates the subsequent cyclization and dehydration steps.[4]

  • Ethanol as Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for effective heating under reflux.[7]

  • Reflux Conditions: Heating under reflux ensures that the reaction proceeds at a constant and elevated temperature without loss of solvent, thereby increasing the reaction rate.[9]

  • Precipitation in Ice Water: This step is crucial for isolating the product, which is typically a solid and less soluble in cold water than the starting materials and byproducts.[3]

  • Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.[1]

Method 2: Solvent-Free Synthesis under Grindstone Chemistry

In an effort to develop more environmentally friendly and efficient synthetic methods, solvent-free approaches have gained traction. "Grindstone chemistry" involves the grinding of solid reactants together, often with a catalyst, to initiate a chemical reaction.[10] This technique can lead to higher yields, shorter reaction times, and a significant reduction in waste.[10]

Experimental Protocol:

  • In a mortar, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and a catalyst such as CuCl₂·2H₂O (0.25 mmol) with a few drops of concentrated HCl.[10]

  • Grind the mixture vigorously with a pestle at room temperature for the time specified in the relevant literature (often just a few minutes).[10]

  • Monitor the progress of the reaction by TLC.[10]

  • After completion, wash the reaction mixture with water to remove any water-soluble catalysts and unreacted starting materials.[10]

  • Collect the solid product by filtration.[10]

  • Purify the crude product by recrystallization from ethanol.[10]

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: Eliminating the solvent reduces environmental impact and can, in some cases, accelerate the reaction by increasing the concentration of the reactants.[8]

  • Grinding: The mechanical energy from grinding increases the surface area of the solid reactants and brings them into close contact, facilitating the reaction without the need for a solvent.

  • Catalyst Choice: Lewis acids like CuCl₂·2H₂O are effective in this reaction, likely by coordinating to the carbonyl oxygen of the aldehyde and activating it towards nucleophilic attack.[8] The addition of a small amount of strong acid can further enhance the catalytic activity.

  • Room Temperature Reaction: The ability to conduct the reaction at room temperature reduces energy consumption and can minimize the formation of thermally induced byproducts.

Quantitative Comparison of Methods

ParameterMethod 1: Classical Acid-CatalyzedMethod 2: Solvent-Free Grinding
Reaction Time 2 - 8 hours[7][9]A few minutes[10]
Reported Yield Often moderate, can be low[10]Generally high[10]
Temperature Reflux (e.g., ~78 °C in ethanol)[7]Room Temperature[10]
Solvent Usage Significant (e.g., ethanol)[7]None or minimal[10]
Energy Consumption High (due to heating)Low
Work-up Procedure Precipitation and filtration[3]Washing and filtration[10]

Reproducibility Analysis and Troubleshooting

While the Biginelli reaction is a robust and widely used transformation, its reproducibility can be influenced by several factors.

Critical Parameters for Reproducibility:

  • Purity of Reagents: Impurities in the starting materials, particularly the aldehyde, can lead to side reactions and lower yields.[8] It is advisable to use freshly distilled or purified aldehydes.

  • Catalyst Activity: The choice and concentration of the catalyst are critical.[8] For reusable catalysts, ensuring their activity has not diminished is important.[8]

  • Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[8]

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can significantly slow down the reaction rate.[8] In such cases, longer reaction times or more forcing conditions may be necessary.[8]

Troubleshooting Common Issues:

  • Low Yield: If the yield is low, consider screening different acid catalysts (both Brønsted and Lewis acids) or optimizing the catalyst loading.[8] Experimenting with different solvents or adopting a solvent-free approach may also improve the outcome.[8]

  • Byproduct Formation: Significant byproduct formation can complicate purification. The primary byproducts in the Biginelli reaction often arise from self-condensation of the β-ketoester or side reactions of the aldehyde. Adjusting the stoichiometry of the reactants or changing the reaction temperature can help minimize these unwanted products.

Experimental Workflow and Mechanistic Overview

The following diagrams illustrate the general workflow for evaluating the reproducibility of a synthesis protocol and a simplified mechanism of the Biginelli reaction.

G cluster_workflow Reproducibility Evaluation Workflow start Select Target Protocol review Thorough Literature Review - Identify all reaction parameters - Note any reported variations or challenges start->review replicate Direct Replication Attempt - Follow protocol precisely - Document all observations review->replicate analyze Analyze Results - Characterize product (NMR, IR, MP) - Calculate yield and purity replicate->analyze compare Comparative Analysis - Compare results with published data - Identify discrepancies analyze->compare troubleshoot Troubleshoot & Optimize - Adjust parameters based on analysis - Re-run experiment if necessary compare->troubleshoot Discrepancies Found conclude Draw Conclusions - Assess reproducibility - Document findings compare->conclude Results Consistent troubleshoot->replicate

Caption: Workflow for assessing the reproducibility of a chemical synthesis protocol.

G cluster_mechanism Simplified Biginelli Reaction Mechanism reactants Aldehyde + Thiourea + Ethyl Acetoacetate iminium N-Acyliminium Ion Intermediate reactants->iminium Condensation adduct Michael Adduct iminium->adduct Michael Addition cyclization Cyclization & Dehydration adduct->cyclization product Dihydropyrimidinethione cyclization->product

Caption: Simplified mechanism of the Biginelli reaction.

Conclusion

The synthesis of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate via the Biginelli reaction offers multiple pathways for the modern researcher. While the classical acid-catalyzed method remains a viable option, newer solvent-free techniques present significant advantages in terms of efficiency, environmental impact, and often, yield. Successful and reproducible synthesis hinges on careful attention to reagent purity, catalyst selection, and diligent reaction monitoring. By understanding the underlying chemical principles and being aware of potential pitfalls, researchers can confidently and reliably produce this valuable heterocyclic scaffold for further investigation in drug discovery and development.

References

  • ResearchGate. (n.d.). Optimization of the enantioselective Biginelli reaction conditions a. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, January 11). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Preprints.org. (2018, October 17). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel. Retrieved from [Link]

  • Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Bohrium. (2018, November 13). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl). Retrieved from [Link]

  • PubMed Central. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017, April 12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2008, November 24). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Retrieved from [Link]

  • ScienceOpen. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper dispo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and general chemical waste management principles.

Understanding the Compound and Associated Hazards

Given the absence of complete hazard data, it is imperative to handle this compound with a high degree of caution, treating it as a hazardous substance.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in minimizing exposure risk.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes of the compound, which may cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents direct skin contact, which could lead to irritation. Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical.
Skin Protection A standard laboratory coat and long-sleeved clothing.Minimizes the risk of incidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Reduces the risk of inhaling any dust or aerosols, which may cause respiratory irritation.

Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risks.

  • Minor Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to avoid generating dust.

    • Once the spill is absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with as much information as possible about the spilled substance.

Step-by-Step Disposal Procedure

The guiding principle for chemical waste disposal is that no process should be initiated without a clear disposal plan.[3] Never dispose of this chemical down the drain or in the regular trash.[4]

Step 1: Waste Identification and Classification

Treat Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous chemical waste. Laboratory personnel should consider all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by an EHS professional.[5]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Keep this compound separate from incompatible materials. While specific incompatibility data is not available, as a general rule, store it away from strong oxidizing agents, acids, and bases.

  • Collect solid waste (e.g., unused compound, contaminated absorbents) separately from liquid waste.

Step 3: Containerization

  • Primary Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original container is often a suitable choice for unused product.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate"), and the approximate quantity.

  • Container Management:

    • Keep containers closed at all times, except when adding waste.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

    • Place liquid waste containers in a secondary containment bin to prevent spills.

Step 4: Storage and Accumulation

  • Store the waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.

  • The SAA should be clearly marked with a "Hazardous Waste" sign.

  • Ensure that the storage area is away from ignition sources and incompatible chemicals.

Step 5: Arranging for Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional and regulatory procedures for waste handover and documentation. The final disposal of hazardous waste is typically through high-temperature incineration or other approved methods managed by a certified facility.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.

DisposalWorkflow start Start: Unused or Contaminated Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify segregate Segregate from Incompatible Materials classify->segregate containerize Place in a Labeled, Sealed, and Compatible Waste Container segregate->containerize storage Store in Designated Satellite Accumulation Area (SAA) containerize->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.

References

  • Chem-Impex. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • PubChem. (n.d.). Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacological Reports, 59(2), 206-215. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Office of Research Facilities. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • PLOS One. (2023). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. Retrieved from [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

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